molecular formula C5H12ClOPS2 B3052510 O-Ethyl S-propyl chlorodithiophosphate CAS No. 42069-01-2

O-Ethyl S-propyl chlorodithiophosphate

Cat. No.: B3052510
CAS No.: 42069-01-2
M. Wt: 218.7 g/mol
InChI Key: YNCRZEUPMCYHDT-UHFFFAOYSA-N
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Description

O-Ethyl S-propyl chlorodithiophosphate is a useful research compound. Its molecular formula is C5H12ClOPS2 and its molecular weight is 218.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClOPS2/c1-3-5-10-8(6,9)7-4-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRZEUPMCYHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClOPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866074
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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Molecular Weight

218.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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CAS No.

42069-01-2
Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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Record name Phosphorochloridodithioic acid, O-ethyl S-propyl ester
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Record name O-ethyl S-propyl chlorodithiophosphate
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Foundational & Exploratory

chemical structure of O-Ethyl S-propyl phosphorochloridodithioate

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Elucidation and Analytical Characterization of O-Ethyl S-propyl phosphorochloridodithioate

Executive Summary

O-Ethyl S-propyl phosphorochloridodithioate (CAS: 42069-01-2) is a highly reactive organophosphorus intermediate primarily utilized in the synthesis of agricultural chemicals[1]. Due to the presence of a labile phosphorus-chlorine (P-Cl) bond and a stereogenic phosphorus center, the structural characterization of this compound requires rigorous analytical protocols. This guide outlines the molecular architecture of the compound and details the self-validating analytical workflows necessary for its structural elucidation in a professional laboratory environment.

Molecular Architecture and Stereochemistry

The (Formula: C5H12ClOPS2) is defined by a central pentavalent phosphorus atom (P(V)) exhibiting sp³ hybridization[1][]. The geometry around the phosphorus center is distorted tetrahedral, driven by the varying steric bulk and electronegativity of its four distinct substituents:

  • A thiophosphoryl core (P=S): Characterized by a strong double bond that dominates the infrared spectrum.

  • A chlorine leaving group (-Cl): Highly susceptible to nucleophilic substitution, making the compound moisture-sensitive.

  • An ethoxy group (-OCH2CH3): Providing an oxygen linkage.

  • A propylsulfanyl group (-SCH2CH2CH3): Providing a thioether linkage.

P-Chirality: Because the central phosphorus atom is bonded to four different functional groups, it constitutes a chiral center[3]. In standard industrial manufacturing, the compound is produced as a racemic mixture of (


) and (

) enantiomers. Advanced asymmetric catalytic methods are required to isolate specific P-stereogenic configurations[3].
Quantitative Physicochemical Data

The following table summarizes the structural and physical properties of the compound, consolidating data for analytical reference[1][].

PropertyValueSource / Validation
IUPAC Name chloro(ethoxy)(propylsulfanyl)-λ⁵-phosphanethioneComputed via Lexichem TK[1]
CAS Registry Number 42069-01-2EPA Chemical Data Reporting[1]
Molecular Formula C5H12ClOPS2PubChem[1]
Molecular Weight 218.70 g/mol PubChem / BOC Sciences[1][]
SMILES String CCCSP(=S)(OCC)ClStructural Identifier[1][]
Reactivity Profile Highly moisture-sensitive (P-Cl hydrolysis)Empirical chemical principles

Analytical Methodology: Structural Elucidation Workflow

Due to the acute toxicity and high reactivity of organophosphorus chloridates, all analytical procedures must be conducted in a professional laboratory setting utilizing appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, and working exclusively within a certified inert-atmosphere glovebox or a high-velocity fume hood.

The following step-by-step methodology details the preparation and acquisition of ³¹P-NMR data, which is the gold standard for validating the structural integrity of this compound.

Protocol: ³¹P{¹H} NMR Sample Preparation and Acquisition

Causality & Rationale: The P-Cl bond undergoes rapid hydrolysis upon exposure to atmospheric moisture, yielding the corresponding phosphorodithioic acid and hydrogen chloride gas. Therefore, the entire sample preparation must be a self-validating closed system that strictly excludes water.

  • Step 1: Solvent Dehydration. Transfer deuterated chloroform (CDCl₃) into a Schlenk flask containing activated 4Å molecular sieves. Allow it to sit for 24 hours under an argon atmosphere. Causality: Even trace water in standard NMR solvents will degrade the sample before acquisition, leading to false-positive impurity peaks in the spectra.

  • Step 2: Inert Transfer. Inside an argon-filled glovebox, transfer 15–20 mg of O-Ethyl S-propyl phosphorochloridodithioate into a pre-dried, high-quality borosilicate NMR tube.

  • Step 3: Dissolution. Add 0.6 mL of the dried CDCl₃ to the NMR tube. Agitate gently until a homogenous solution is achieved.

  • Step 4: Hermetic Sealing. Cap the NMR tube and seal it with PTFE tape or a specialized airtight septum cap before removing it from the glovebox. Causality: This prevents ambient moisture ingress during transport to the spectrometer.

  • Step 5: Spectrometer Calibration. Insert the sample into the NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl₃ and shim the magnetic field to ensure high resolution.

  • Step 6: Data Acquisition. Run a proton-decoupled phosphorus sequence (³¹P{¹H}). Causality: Decoupling the protons removes the complex J-coupling splitting patterns caused by the adjacent ethyl and propyl protons, collapsing the phosphorus signal into a single, easily identifiable sharp singlet. The chemical shift for a typical phosphorochloridodithioate will appear significantly downfield (typically +60 to +100 ppm) relative to the external standard (85% H₃PO₄).

Analytical Workflow Visualization

The following diagram illustrates the logical progression and environmental controls required for the successful structural elucidation of moisture-sensitive organophosphorus compounds.

G A Sample Acquisition (Inert Glovebox) C Sample Dissolution (Moisture Exclusion) A->C Transfer Aliquot B Solvent Prep (Dry CDCl3 over Sieves) B->C Add Solvent D Hermetic Tube Sealing C->D Prevent Hydrolysis E 31P{1H} NMR Acquisition D->E Load into Spectrometer F Data Processing & Stereochemical Analysis E->F FID Export

Caption: Controlled analytical workflow for the structural elucidation of moisture-sensitive organophosphates.

References

  • NIH PubChem:Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2.
  • BOC Sciences:CAS 42069-01-2 (O-ethyl S-propyl chlorodithiophosphate).
  • NIH PMC:Organocatalytic asymmetric synthesis of P-stereogenic molecules.

Sources

O-Ethyl S-propyl chlorodithiophosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of O-Ethyl S-propyl chlorodithiophosphate , a critical organophosphorus intermediate.

Executive Summary

This compound is an asymmetric organophosphorus intermediate used primarily in the synthesis of phosphorodithioate pesticides, most notably Prothiofos (Tokuthion) .[1] Distinct from its phosphorothioate analog (used for Profenofos), this compound features a dithiophosphate core (


 and 

), imparting unique lipophilicity and stability profiles to its derivatives.[1] This guide provides a rigorous analysis of its molecular identity, synthesis protocols, and handling requirements for drug development and agrochemical researchers.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Molecular Specifications

The "dithio" nomenclature strictly indicates the presence of two sulfur atoms: one thiono (


) and one thiolo (

).
PropertyValue
IUPAC Name O-Ethyl S-propyl phosphorochloridodithioate
Common Name This compound
CAS Number 42069-01-2
Molecular Formula C₅H₁₂ClOPS₂
Molecular Weight 218.70 g/mol
SMILES CCCSP(=S)(Cl)OCC
InChI Key YNCRZEUPMCYHDT-UHFFFAOYSA-N
Structural Analysis

The phosphorus atom exists in a tetrahedral geometry, bonded to a chlorine (leaving group), an ethoxy group, a propylthio group, and a thiono sulfur.[1] The asymmetry at the phosphorus center makes this molecule chiral, though it is typically synthesized and used as a racemate in industrial applications.

Contrast with Analogs:

  • Target Compound: this compound (C₅H₁₂ClOPS₂, MW 218.[1][]7)

    
     Precursor for Prothiofos .
    
  • Common Confusion: O-Ethyl S-propyl phosphorochloridothioate (C₅H₁₂ClO₂PS, MW 202.[1][4][5][6][7]6)

    
     Precursor for Profenofos .
    

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

The synthesis requires the sequential introduction of alkoxy and alkylthio groups to a thiophosphoryl chloride core. The order of addition is critical to minimize side reactions (e.g., bis-substitution).[1]

  • Starting Material: Thiophosphoryl chloride (

    
    ).[1]
    
  • Step 1: Mono-alkylation with Ethanol.[1]

  • Step 2: Thio-alkylation with 1-Propanethiol.[1]

Experimental Workflow (Step-by-Step)

Reagents:

  • Thiophosphoryl chloride (

    
    )[1]
    
  • Ethanol (anhydrous)[1]

  • 1-Propanethiol (

    
    -Propyl mercaptan)[1]
    
  • Base catalyst (Triethylamine or NaOH)[1]

  • Solvent (Toluene or Dichloromethane)[1]

Protocol:

  • Preparation of O-Ethyl Dichlorothiophosphate:

    • Charge a reactor with

      
       (1.0 eq) and toluene. Cool to 0–5°C.
      
    • Add Ethanol (1.0 eq) mixed with a scavenger base (e.g., Triethylamine) dropwise over 2 hours.

    • Mechanism:[1][8][] Nucleophilic substitution at Phosphorus.

    • Control Point: Maintain T < 10°C to prevent formation of the diethyl ester.

    • Outcome: Formation of

      
      .
      
  • Conversion to this compound:

    • To the reaction mixture containing

      
      , add 1-Propanethiol (1.0 eq) and base (1.1 eq) dropwise.[1]
      
    • Raise temperature to 25–30°C and stir for 4–6 hours.

    • Purification: Wash organic layer with water (to remove amine salts), dry over

      
      , and concentrate under reduced pressure.
      
    • Yield: Typically 85–90% crude oil.

Reaction Pathway Visualization

SynthesisPathway PSCl3 Thiophosphoryl Chloride (PSCl3) Step1 Step 1: + Ethanol (0-5°C) PSCl3->Step1 Inter O-Ethyl dichlorothiophosphate (EtOP(S)Cl2) Step1->Inter Side1 Impurity: Diethyl ester Step1->Side1 T > 10°C Step2 Step 2: + 1-Propanethiol (Base, 25°C) Inter->Step2 Product O-Ethyl S-propyl chlorodithiophosphate (C5H12ClOPS2) Step2->Product

Figure 1: Stepwise synthesis of this compound from thiophosphoryl chloride, highlighting critical temperature controls.

Applications in Agrochemical Synthesis

The primary application of this compound is as the key electrophile in the manufacture of Prothiofos (Tokuthion) , a broad-spectrum insecticide.[1]

Reaction with Phenols: The chloride atom is a good leaving group, allowing for coupling with substituted phenols.


[1]
Comparative Pathway: Prothiofos vs. Profenofos[1]

PesticidePathways Dithio O-Ethyl S-propyl chlorodithiophosphate (P=S, P-S) Prothiofos PROTHIOFOS (Tokuthion) Dithio->Prothiofos + Phenol1 Thio O-Ethyl S-propyl phosphorochloridothioate (P=O, P-S) Profenofos PROFENOFOS (Curacron) Thio->Profenofos + Phenol2 Phenol1 2,4-Dichlorophenol Phenol1->Prothiofos Phenol2 4-Bromo-2-chlorophenol Phenol2->Profenofos

Figure 2: Divergent synthesis pathways.[1] The subject of this guide (Green Node) leads to Prothiofos, while the P=O analog (Blue Node) leads to Profenofos.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Corrosivity: High. Organophosphorus chlorides hydrolyze to release HCl and acidic phosphorus residues.

  • Toxicity: Cholinesterase inhibitor.[2][9][10] Handle with extreme caution.

Handling Protocols:

  • Moisture Control: The P-Cl bond is sensitive to hydrolysis.[1] All reactions must be performed under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Neutralization: Spills should be treated with a dilute alkaline solution (5% NaOH) to hydrolyze the chloride and neutralize the acid byproducts.

  • Storage: Store in glass-lined or Teflon-coated containers at

    
     to prevent thermal decomposition.
    

References

  • NIST Chemistry WebBook. (2024). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Prothiofos).[1] Retrieved from [Link][1]

  • PubChem. (2025).[11] O-Ethyl S-propyl chlorothiophosphate (Related P=O[1][4][5][][6][12][13] Analog). Retrieved from [Link][1]

  • U.S. EPA. (2016).[9] Profenofos: Human Health Risk Assessment. (Context on P=O vs P=S analogs). Retrieved from [Link][1]

Sources

Structural and Functional Divergence of Chlorothiophosphate and Chlorodithiophosphate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing Chlorothiophosphate and Chlorodithiophosphate esters (and their corresponding reactive halides), structured for researchers and drug development professionals.

Executive Summary

In the landscape of organophosphorus chemistry—specifically within antisense therapeutic development (ASOs), agrochemical synthesis, and lubricant engineering—the distinction between chlorothiophosphates and chlorodithiophosphates is often obscured by complex nomenclature.

The core technical divergence lies in the atom connectivity of the electrophilic center and the resulting stereochemical outcomes :

  • Chlorothiophosphates (typically

    
    -dialkyl phosphorochloridothioates) are 
    
    
    
    electrophiles used to generate phosphorothioate (PS) linkages (
    
    
    ,
    
    
    ). They introduce chirality at the phosphorus center.
  • Chlorodithiophosphates (often referring to

    
    -chloro-phosphorodithioates or sulfenyl chlorides) are 
    
    
    
    -electrophiles or radical precursors used to generate phosphorodithioate (PS2) linkages (
    
    
    ,
    
    
    ). They enable the creation of achiral backbones and highly stable metabolic motifs.

This guide dissects the structural chemistry, reactivity profiles, and synthetic protocols for these two critical reagent classes.

Chemical Identity & Nomenclature[1]

Precise nomenclature is the first line of defense against experimental error.

Chlorothiophosphate Esters
  • IUPAC Name:

    
    -Dialkyl phosphorochloridothioate[1]
    
  • General Formula:

    
    
    
  • Key Feature: The chlorine is bonded directly to the Phosphorus (

    
    ).
    
  • Reactivity: Hard electrophile at Phosphorus.

  • Example: Diethyl chlorothiophosphate (CAS 2524-04-1).[1][2]

Chlorodithiophosphate Esters
  • Ambiguity Alert: This term is frequently used to describe two distinct species. In advanced synthesis, it most often refers to Phosphorodithioyl sulfenyl chlorides .

  • General Formula:

    
    
    
  • Key Feature: The chlorine is bonded to Sulfur (

    
    ), not Phosphorus.
    
  • Reactivity: Soft electrophile at Sulfur; radical source.

  • Alternative Structure:

    
    -Dialkyl phosphorochloridothioate (
    
    
    
    ), a structural isomer used less frequently in direct coupling.
Structural Comparison Table
FeatureChlorothiophosphate (

)
Chlorodithiophosphate (

)
Reactive Bond P–Cl (Phosphorus-Chlorine)S–Cl (Sulfur-Chlorine)
Oxidation State


(S is -1, Cl is -1)
Primary Mechanism Nucleophilic Substitution (

)
Electrophilic Addition / Radical Addition
Product Linkage Phosphorothioate (

or

)
Phosphorodithioate (

)
Stereochemistry Creates Chiral P-center (Rp/Sp mix)Precursor to Achiral P-center (if symmetric)
Stability Hydrolytically unstable; thermally stableHighly reactive; thermally unstable (disproportionates)

Mechanistic Divergence

The choice between these reagents dictates the reaction pathway.

Chlorothiophosphate: The Pathway

The reaction of


 with nucleophiles (amines, alcohols) proceeds via an addition-elimination mechanism (often approximated as 

at Phosphorus).
  • Outcome: The nucleophile replaces Cl on the Phosphorus.

  • Critical Issue: If the two

    
     groups are non-identical, or if the nucleophile creates a new asymmetry, the product is a racemic mixture of 
    
    
    
    and
    
    
    diastereomers. In oligonucleotide synthesis, this leads to
    
    
    isomers.
Chlorodithiophosphate (Sulfenyl Chloride): The Addition Pathway

The


 species behaves as a source of the electrophilic "dithiophosphoryl" cation (

) or the dithiophosphoryl radical.
  • Outcome: It adds across alkenes or reacts with electron-rich centers at the Sulfur atom.

  • Utility: This is the primary route to introduce the

    
     linkage found in organophosphate pesticides (e.g., Malathion precursors) and specific achiral DNA modifications.
    
Visualizing the Pathways (Graphviz)

ReactionPathways Reagent1 Chlorothiophosphate (RO)2P(S)Cl Inter1 Transition State (Trigonal Bipyramidal) Reagent1->Inter1 Attack at P Reagent2 Chlorodithiophosphate (Sulfenyl Chloride) (RO)2P(S)SCl Inter2 Episulfonium Ion / Radical Reagent2->Inter2 Attack at S (or Radical) Nu Nucleophile (R'OH / R'NH2) Nu->Inter1 Alkene Alkene (C=C) Alkene->Inter2 Prod1 Phosphorothioate Ester (RO)2P(S)OR' Inter1->Prod1 -HCl (Elimination) Prod2 Phosphorodithioate (RO)2P(S)S-C-C-Cl Inter2->Prod2 Addition

Figure 1: Mechanistic divergence. Top: P-center substitution (Chlorothiophosphate).[2][3] Bottom: S-center addition (Chlorodithiophosphate/Sulfenyl Chloride).

Experimental Protocols

Safety Warning: Both classes of compounds are potent cholinesterase inhibitors and corrosive. All manipulations must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Protocol A: Synthesis of a Phosphorothioate via Chlorothiophosphate

Target: Functionalization of a primary alcohol (


).
  • Preparation: Dissolve

    
     equiv of Alcohol (
    
    
    
    ) in anhydrous DCM under Argon.
  • Base Addition: Add

    
     equiv of Triethylamine (TEA) or DIPEA. Cool to 
    
    
    
    .
  • Reagent Addition: Dropwise add

    
     equiv of Diethyl chlorothiophosphate  (
    
    
    
    ).
    • Why: Slow addition prevents exotherms that can cause side reactions at the P=S bond (desulfurization).

  • Catalysis: Add

    
     mol% DMAP (4-Dimethylaminopyridine).
    
    • Mechanism:[4] DMAP forms a highly reactive N-acylpyridinium-like intermediate, accelerating the attack of the alcohol.

  • Workup: Stir at RT for 4–12 hours. Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. Note: Phosphorothioates are less polar than their phosphate counterparts.

Protocol B: Generation and Reaction of Chlorodithiophosphate (Sulfenyl Chloride)

Target: Addition to an alkene to form a dithiophosphate derivative. Note: Sulfenyl chlorides are rarely sold; they are generated in situ.

  • Precursor: Start with

    
    -Diethyl dithiophosphoric acid  (
    
    
    
    ).
  • Chlorination: Dissolve acid in

    
     or dry 
    
    
    
    . Cool to
    
    
    .
  • Reagent: Add

    
     equiv of Sulfuryl Chloride  (
    
    
    
    ) or Chlorine gas (
    
    
    ).
    • Reaction:

      
      .
      
    • Observation: Evolution of gas (

      
      ) and color change (orange/red).
      
  • Coupling: Immediately add the alkene substrate (1.0 equiv).

    • Why: The sulfenyl chloride is unstable and will disproportionate if stored.

  • Outcome: The product is an

    
    -alkylated phosphorodithioate with a chlorine on the 
    
    
    
    -carbon of the alkyl chain.

Applications in Drug Development (Oligonucleotides)[7]

This is the most critical area of distinction for modern biotechnology.

Phosphorothioates (PS)[7][8]
  • Reagent: Traditionally made via phosphoramidites + sulfurization, but early methods used chlorothiophosphates .

  • Impact: Replaces a non-bridging oxygen with sulfur.[4][5][6] Increases nuclease resistance.[5]

  • Drawback: Chirality.[5] A 20-mer ASO has

    
     diastereomers, each with potentially different pharmacokinetics and toxicity profiles.
    
Phosphorodithioates (PS2)[7]
  • Reagent: Requires specialized thiophosphoramidites or dithiophosphorylating reagents (often derived from the chemistry described in Protocol B).

  • Impact: Replaces both non-bridging oxygens with sulfur.[4][5]

  • Advantage: Achiral .[5] The phosphorus center is pro-chiral but symmetric regarding the non-bridging atoms. This eliminates the isomer mixture problem, leading to a single, defined chemical entity.

  • Stability: Higher resistance to nucleases than PS linkages.[5]

Comparison of Oligo Backbones (Graphviz)

OligoBackbones PO Native Phosphate (PO2) Achiral Low Stability PS Phosphorothioate (PS) Chiral (Rp/Sp) High Stability PO->PS S-substitution PS2 Phosphorodithioate (PS2) Achiral Ultra-High Stability PS->PS2 2nd S-substitution Reagent_PS Reagent: Chlorothiophosphate (or Thiophosphoramidite) Reagent_PS->PS Reagent_PS2 Reagent: Dithiophosphoric Acid derivs. (Thiophosphoramidites + Sulfurizing) Reagent_PS2->PS2

Figure 2: Evolution of Oligonucleotide Backbones. PS2 offers the stability of PS without the chirality issues.

References

  • Glen Research. Phosphorodithioates in Oligonucleotide Therapeutics.[5] Glen Report 34.13. Available at: [Link]

  • Knop, K. et al. (2021). A P(V)-Platform for Oligonucleotide Synthesis.[7] Science/NIH. Available at: [Link]

  • Wiesler, W. T. et al. (1993). Highly efficient solid phase synthesis of oligonucleotide analogs containing phosphorodithioate linkages. Nucleic Acids Research/NIH. Available at: [Link]

  • ChemSrc. Diethyl chlorothiophosphate (CAS 2524-04-1) Physicochemical Properties.[1] Available at: [Link]

Sources

Introduction: Understanding O-Ethyl S-propyl chlorodithiophosphate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Profile of O-Ethyl S-propyl chlorodithiophosphate

This compound (CAS No. 42069-01-2) is an organophosphate compound characterized by a central phosphorus atom bonded to an ethoxy group, a propylthio group, a chlorine atom, and a thione sulfur. Its molecular formula is C5H12ClOPS2. While primarily used as an agricultural chemical (non-pesticidal), its structural similarity to potent organophosphate insecticides and nerve agents necessitates a rigorous and cautious approach to its handling and safety management.

This guide provides a comprehensive overview of the safety considerations for this compound. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this exact compound in the public domain, this document synthesizes direct data from chemical databases and infers critical safety protocols from closely related and well-documented organophosphorus compounds, such as Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate). This approach ensures a robust safety framework grounded in the established toxicology and handling procedures for this chemical class. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis.[1][2][3]

Section 1: Chemical Identification and Physical Properties

A precise understanding of a chemical's identity and physical characteristics is the foundation of safe laboratory practice.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name chloro-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphanePubChem
CAS Number 42069-01-2PubChem
Molecular Formula C5H12ClOPS2PubChem
Molecular Weight 218.7 g/mol PubChem
Physical Form LiquidEPA CDR
XLogP3-AA 3.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem

Section 2: Hazard Identification and Toxicological Profile (Inferred)

The hazard profile is inferred from the general toxicology of organophosphates and specific data from related compounds like Profenofos. The primary hazard is neurotoxicity via acetylcholinesterase inhibition.[1][4]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Organophosphate poisoning can manifest with delayed effects.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.[7] Some related compounds can cause sensitization by skin contact.[7]

  • Eye Damage/Irritation: Risk of serious eye damage is a significant concern with related organophosphates.[7]

  • Systemic Effects (Cholinergic Crisis): As an organophosphate, exposure can lead to symptoms such as nausea, excessive salivation, sweating, muscle weakness, confusion, blurred vision, respiratory difficulties, and in severe cases, respiratory paralysis and death.[3][8][9]

Diagram 1: Logical Flow of Organophosphate Toxicity This diagram illustrates the mechanism of action leading to the systemic toxicity characteristic of organophosphate compounds.

G Exposure Exposure (Inhalation, Dermal, Ingestion) Absorption Systemic Absorption Exposure->Absorption Inhibition Irreversible Inhibition Absorption->Inhibition Compound enters bloodstream AChE Acetylcholinesterase (AChE) Enzyme AChE->Inhibition Accumulation ACh Accumulation in Synapse Inhibition->Accumulation AChE cannot break down ACh ACh Acetylcholine (ACh) Neurotransmitter ACh->Accumulation Receptors Overstimulation of Cholinergic Receptors Accumulation->Receptors Crisis Cholinergic Crisis (SLUDGEM, DUMBELS) Receptors->Crisis

Caption: Mechanism of organophosphate-induced acetylcholinesterase inhibition.

Section 3: Protocols for Safe Handling, Storage, and Personal Protection

Adherence to strict protocols is non-negotiable when working with organophosphates. The causality behind these measures is the prevention of systemic absorption through all routes of exposure.

Engineering Controls & Ventilation

The primary objective is to minimize the concentration of vapors and aerosols in the breathing zone.

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.

  • Local Exhaust: Use local exhaust ventilation at the source of any potential release.[6]

  • Prohibition: Do not use compressed air for transferring or pumping the substance.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Elbow-length PVC or other chemical-impermeable gloves.[8][10]Prevents dermal absorption, a primary route of exposure for organophosphates.
Eye/Face Protection Chemical safety goggles and a full-face shield.[8]Protects against splashes and vapors, preventing severe eye damage.
Skin/Body Protection A chemically resistant lab coat or overalls, buttoned to the neck and wrist.[8]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if there is a risk of inhalation.Protects against inhalation of toxic vapors, especially during spills or in poorly ventilated areas.
Hygiene and Handling Practices
  • Avoid Contact: Avoid all contact with skin, eyes, and clothing. Avoid inhaling vapors.[7]

  • No Contamination: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7][10]

  • Washing: After handling and before breaks, thoroughly wash hands, arms, and face with soap and water.[8]

  • Clothing: Remove and wash contaminated clothing before reuse.[6][11]

Storage Requirements

Proper storage is critical to prevent degradation, reaction, and accidental release.

  • Container: Store in the original, tightly closed container.[7]

  • Location: Store in a locked, cool, dry, and well-ventilated area designated for toxic chemicals.[11]

  • Segregation: Keep away from food, drink, animal feedstuffs, strong oxidizing agents, bases, and sources of ignition.[7][8]

  • Environment: Protect from direct sunlight and humidity.[7]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical to mitigating harm. The following protocols are based on established procedures for organophosphate poisoning.

First Aid Measures

Immediate medical attention is required for all exposures.

  • Inhalation: Remove the person to fresh air immediately.[11][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and administer oxygen.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[12][13]

  • Eye Contact: Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[11][13]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious and can swallow, give water to drink.[8][9]

Fire-Fighting Measures
  • Extinguishing Media: Use CO2, dry chemical powder, or foam.[8] A fine water spray or fog can be used if other options are unavailable, but care must be taken to contain runoff.[8]

  • Hazardous Combustion Products: Fires involving this compound may produce highly toxic and noxious fumes, including oxides of phosphorus, sulfur oxides, and hydrogen chloride gas.[6][11]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8][10]

Accidental Release Measures
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Stop the leak if it can be done safely. Prevent the material from entering drains, sewers, or waterways by creating a dam with absorbent material like sand or clay.[7][8]

  • Cleanup: Absorb the spilled material with an inert absorbent (e.g., sand, cat litter).[8] Collect the material using non-sparking tools and place it into a specially marked, tightly sealed container for hazardous waste disposal.[7]

  • Decontamination: Wash the spill area thoroughly with detergent and water. Collect all decontamination water for proper disposal.[7]

Diagram 2: Spill Response Workflow This flowchart provides a step-by-step decision-making guide for responding to a chemical spill.

G Spill Spill Detected Assess Assess Immediate Risk (Fire, Vapors, Size) Spill->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Stop Stop the Source (If Safe to Do So) PPE->Stop Contain Contain Spill (Use Absorbent Dikes) Cleanup Absorb Material with Inert Substance Contain->Cleanup Stop->Contain Containerize Collect Waste in Labeled, Sealed Container Cleanup->Containerize Decon Decontaminate Area, Tools, and PPE Containerize->Decon Dispose Dispose of Waste via Hazardous Waste Protocol Decon->Dispose

Caption: A workflow for safe and effective chemical spill response.

Section 5: Disposal Considerations

Chemical waste must be handled with the utmost care to prevent environmental contamination.

  • Regulations: All disposal practices must comply with federal, state, and local regulations for hazardous waste.

  • Method: Spilled product or waste material should not be used and must be disposed of.[7] Incineration in a licensed facility approved for chemical disposal is the preferred method.[7]

  • Containers: Empty containers should also be disposed of in an approved incinerator.[7] Do not allow any waste to enter surface water, groundwater, or sewer systems.[7][8]

References

  • PubChem. (n.d.). Phosphorochloridodithioic acid, O-ethyl S-propyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Manufacturer. (n.d.). Material Safety Data Sheet.
  • NIST. (n.d.). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NACL Industries. (2022, December 30). Safety Data Sheet Profenofos Technical. Retrieved from [Link]

  • HPM Chemicals & Fertilizers Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). O-Ethyl S-propyl chlorothiophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • LookChem. (n.d.). O-(4-Bromo-2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate(41198-08-7). Retrieved from [Link]

  • LookChem. (n.d.). Cas 7651-98-1, Chloridothiophosphoric acid O-ethyl S-propyl ester. Retrieved from [Link]

  • TCI Chemicals. (2025, May 30). Safety Data Sheet.
  • PCCA. (n.d.). Safety Data Sheet.
  • FARM-AG INTERNATIONAL (Pty) Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Pfizer. (2016, January 22). Safety Data Sheet.
  • Viatris. (2023, September 22). Levothyroxine Sodium Tablets - Safety Data Sheet.
  • U.S. EPA. (2016, October 19). Profenofos. Human Health Risk Assessment. Retrieved from [Link]

  • Regulations.gov. (2024, October 1). Profenofos. Retrieved from [Link]

  • Spectrum Pharmacy Products. (2016, May 10). Safety Data Sheet.
  • Fisher Scientific. (n.d.). L-Thyroxine, sodium salt hydrate - Safety Data Sheet.
  • Tintinalli's Emergency Medicine Manual, 7e. (n.d.). Chapter 113. Pesticides. AccessMedicine. Retrieved from a general medical toxicology reference.
  • CHEMM. (2026, February 4). Fourth Generation Agents - Reference Guide. Retrieved from [Link]

  • U.S. EPA. (2025, August 22). Chemical, Biological, Radiological, and Nuclear Quick Reference Guides. Retrieved from [Link]

  • Wikipedia. (n.d.). Profenofos. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of profenofos in different living organisms. Retrieved from [Link]

Sources

O-Ethyl S-propyl Chlorodithiophosphate: A Technical Guide to Solvent Compatibility and Solubility Profiling in Organophosphate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Ethyl S-propyl chlorodithiophosphate (CAS: 42069-01-2) is a critical electrophilic intermediate in the synthesis of organothiophosphate nematicides and insecticides, most notably ethoprophos[1]. For drug development professionals and agrochemical researchers, understanding the solubility profile of this intermediate is paramount. The compound's high lipophilicity and reactive phosphorochloridothioate core dictate that solvent selection not only influences dissolution thermodynamics but also governs downstream reaction kinetics, phase-transfer efficiency, and impurity profiles. This whitepaper provides an in-depth analysis of its solubility characteristics, mechanistic causality, and a validated experimental protocol for empirical solubility determination.

Physicochemical Grounding & Mechanistic Causality

To accurately predict and explain the solubility of this compound (OESPCP), we must analyze its molecular descriptors and cohesive energy parameters[1]:

  • Molecular Weight: 218.7 g/mol

  • LogP (XLogP3-AA): 3.6

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 3

  • Physical State: Liquid at 20°C

Causality of Solvation: OESPCP's high LogP (3.6) indicates profound lipophilicity, driven by the alkyl chains (ethyl and propyl) and the highly polarizable sulfur and chlorine atoms[1]. According to Hansen Solubility Parameter (HSP) theory, the molecule exhibits strong dispersion forces (


) due to its heavy heteroatoms, moderate polarity (

) from the P=S and P-Cl dipoles, and negligible hydrogen bonding capacity (

) since it lacks HBDs[2].

Consequently, OESPCP is highly miscible in non-polar aliphatic and aromatic hydrocarbons. In polar aprotic solvents (e.g., acetone, acetonitrile), the solvent's dipole interacts favorably with the molecule's HBA sites without requiring H-bond donation, leading to exceptional solubility. Conversely, in highly polar protic solvents like water, the energetic cost of cavity formation in the hydrogen-bonded water network far exceeds the weak dipole-induced dipole interactions, resulting in poor aqueous solubility.

Quantitative Solubility Profile in Organic Solvents

While exact empirical saturation limits for the reactive OESPCP intermediate are often kept as proprietary trade secrets, we can reliably extrapolate its solubility matrix by utilizing structural homology with its direct downstream product, ethoprophos (which replaces the -Cl with an -S-propyl group). Ethoprophos exhibits solubility exceeding 500 g/L across a broad spectrum of organic solvents[3]. Given that the substitution of a thioether with a chloride slightly increases polarity but maintains the overall lipophilic volume, OESPCP demonstrates an almost identical macroscopic solubility profile.

Table 1: Extrapolated Solubility Profile of this compound at 20°C

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane, Cyclohexane> 500 g/L (Miscible)Dominant dispersion force (

) matching; ideal for non-polar extraction.
Aromatic Hydrocarbons Toluene, Xylene> 500 g/L (Miscible)Strong

-

and dispersion interactions; standard for industrial synthesis.
Polar Aprotic Acetone, Ethyl Acetate> 500 g/LFavorable dipole-dipole interactions with the P=S core; no H-bond penalty.
Chlorinated Solvents 1,2-Dichloroethane, DCM> 500 g/L (Miscible)Excellent HSP alignment; frequently used for phase-transfer catalysis.
Polar Protic Methanol, Ethanol> 500 g/LSoluble, but WARNING : Alcohols act as nucleophiles, degrading the P-Cl bond.
Aqueous Water (pH 7)< 1 g/LHigh hydrophobic penalty; P-Cl bond is subject to slow hydrolysis.

Crucial Insight: While highly soluble in alcohols, protic solvents must be strictly avoided during storage or reaction due to the electrophilic nature of the P-Cl bond, which will undergo rapid solvolysis to yield O-ethyl O-alkyl S-propyl phosphorothioate impurities.

Experimental Protocol: Self-Validating Solubility Determination Workflow

For researchers requiring exact thermodynamic solubility data (e.g., for crystallization or kinetic modeling), standard shake-flask methods must be modified to account for the compound's hydrolytic sensitivity. The following protocol ensures a self-validating system by preventing moisture ingress and verifying chemical stability during the assay.

Step-by-Step Methodology:

  • Solvent Preparation: Dry all target organic solvents over activated 3Å molecular sieves for 48 hours to achieve a water content of < 50 ppm (verify via Karl Fischer titration prior to use).

  • Inert Saturation: In a nitrogen-purged glovebox, add an excess of OESPCP (e.g., 2.0 g) to 1.0 mL of the anhydrous solvent in a 5 mL amber glass vial equipped with a PTFE-lined septum.

  • Thermal Equilibration: Secure the vials in an orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-droplets. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to saturate the filter membrane).

  • Serial Dilution: Immediately transfer a 10.0 µL aliquot of the filtrate into a volumetric flask and dilute with anhydrous acetonitrile to a concentration within the linear dynamic range of the detector (typically 10-100 µg/mL).

  • Chromatographic Analysis & Validation (GC-FID):

    • Column: DB-5 (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 250°C.

    • Self-Validation Check: Monitor the chromatogram for degradation peaks (e.g., hydrolysis products). If degradation exceeds 2% of the total peak area, the solubility data for that specific solvent is automatically invalidated , indicating solvent incompatibility or moisture contamination.

Process Workflow Visualization

The following diagram illustrates the logical flow of the anhydrous solubility determination protocol, emphasizing the critical control points required to maintain the integrity of the P-Cl bond.

SolubilityWorkflow N1 Step 1: Anhydrous Preparation Dry solvents < 50 ppm H2O N2 Step 2: Inert Saturation Add excess OESPCP under N2 N1->N2 N3 Step 3: Thermal Equilibration Agitate at 25°C for 24 hours N2->N3 N4 Step 4: Phase Separation Centrifuge & filter (0.22 µm) N3->N4 N5 Step 5: GC-FID Quantification Analyze against standard curve N4->N5 N6 Step 6: Integrity Validation Reject if hydrolysis > 2% N5->N6

Anhydrous experimental workflow for determining OESPCP solubility while preventing P-Cl hydrolysis.

Downstream Synthesis Implications

The choice of solvent directly impacts the subsequent nucleophilic substitution step (e.g., reacting OESPCP with sodium propanethiolate to yield ethoprophos). Because OESPCP is highly soluble in non-polar solvents (like toluene or hexane), industrial processes often utilize a biphasic system coupled with a phase-transfer catalyst (PTC). The lipophilic OESPCP remains safely dissolved in the organic phase, protecting the sensitive P-Cl bond from bulk aqueous hydrolysis, while the PTC shuttles the thiolate nucleophile into the organic layer. This causality—leveraging the extreme differential solubility of the intermediate versus the aqueous nucleophile—is the cornerstone of high-yield, high-purity organophosphate manufacturing.

References

  • [3] Title: ETHOPROPHOS (149) First draft prepared by Trijntje van der Velde-Koerts and Bernadette C. Ossendorp Source: Food and Agriculture Organization of the United Nations (fao.org) URL: [Link]

  • [1] Title: Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • [2] Title: Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source: American Chemical Society (acs.org) URL: [Link]

Sources

Atmospheric Stability and Degradation Kinetics of S-Propyl Chlorodithiophosphate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development and Agrochemical Synthesis

Executive Summary

In the synthesis of advanced organophosphate prodrugs and agrochemicals, S-propyl chlorodithiophosphate derivatives—specifically O-ethyl S-propyl chlorodithiophosphate (CAS 42069-01-2)—serve as critical electrophilic building blocks[]. Despite their immense synthetic utility, these phosphorochloridothioates exhibit profound instability when exposed to ambient air.

As a Senior Application Scientist, I have frequently observed that uncharacterized atmospheric degradation of these precursors leads to catastrophic yield losses, irreproducible kinetics, and severe impurity generation during manufacturing scale-up. This whitepaper elucidates the mechanistic causality behind this instability, provides field-proven, self-validating protocols for stability profiling, and outlines rigorous handling directives to preserve chemical integrity.

Mechanistic Pathways of Atmospheric Degradation

The instability of S-propyl chlorodithiophosphate in air is driven by two competing thermodynamic sinks: nucleophilic hydrolysis and oxidative desulfuration. Understanding the causality of these reactions is essential for designing robust storage systems.

A. Moisture-Driven Hydrolysis The phosphorus atom in the P-Cl bond is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms[2]. Atmospheric moisture (H₂O) acts as a nucleophile, readily attacking the phosphorus center[3]. This attack displaces the chloride leaving group, generating hydrogen chloride (HCl) gas and yielding O-ethyl S-propyl phosphorodithioic acid. The evolved HCl further auto-catalyzes the degradation of the surrounding bulk material, creating a runaway degradation cascade if not properly vented or scavenged.

B. Oxidative Desulfuration Organothiophosphates are highly susceptible to atmospheric oxygen and UV-induced radical oxidation[4]. The thiophosphoryl (P=S) bond undergoes desulfuration to form a phosphoryl (P=O) bond, resulting in an "oxon" analog. While this pathway is kinetically slower than hydrolysis in humid conditions, it becomes the dominant degradation mechanism in dry, highly oxygenated environments.

G A S-Propyl Chlorodithiophosphate D Hydrolysis Pathway A->D Nucleophilic Attack E Oxidation Pathway A->E Radical Reaction B Atmospheric Moisture (H2O) B->D C Atmospheric Oxygen (O2 / UV) C->E F Phosphorodithioic Acid Derivative D->F -Cl displacement G HCl Gas (Auto-catalytic) D->G Corrosive Byproduct H Oxon Analog (P=O formation) E->H Desulfuration

Fig 1. Atmospheric degradation pathways of S-propyl chlorodithiophosphate.

Experimental Methodologies for Stability Profiling

To accurately quantify degradation kinetics, we must employ a self-validating system . Simply leaving the compound in a vial and analyzing it hours later introduces ex-vivo degradation during the analytical run (e.g., while sitting in an autosampler). The following protocol utilizes an in-situ amine quenching mechanism to guarantee trustworthiness.

Protocol 1: Real-Time Hydrolytic & Oxidative Degradation Assay

Objective: To empirically determine the half-life of S-propyl chlorodithiophosphate under varying atmospheric conditions without analytical artifacts.

  • Step 1: Chamber Equilibration Equilibrate a controlled environmental chamber to the target relative humidity (e.g., 50% RH) and temperature (20°C). Establish a parallel control chamber purged with anhydrous argon (0% RH, 0% O₂) to validate that degradation is strictly atmosphere-dependent.

  • Step 2: Sample Exposure Dispense 1.0 g of high-purity this compound into a shallow, wide-mouth petri dish to maximize surface area exposure. Place identical samples in both the test and control chambers.

  • Step 3: Time-Course Sampling At pre-defined intervals (t = 0, 1, 4, 8, 12, 24 hours), extract a 10 µL aliquot from the bulk liquid using a positive-displacement pipette.

  • Step 4: Chemical Quenching (Critical Causality Step) Immediately inject the 10 µL aliquot into a sealed GC vial containing 1 mL of anhydrous toluene and 50 µL of diethylamine. Causality: The diethylamine instantly reacts with any intact S-propyl chlorodithiophosphate to form a highly stable phosphoramidothioate. This neutralizes the reactive P-Cl bond, arresting degradation at the exact time point and preventing further hydrolysis during the GC-MS queue.

  • Step 5: Analytical Quantification Analyze the quenched samples via ³¹P-NMR or GC-MS. Quantify the ratio of the stable phosphoramidothioate (representing intact starting material) against the free phosphorodithioic acid (hydrolysis product) and oxon analog (oxidation product).

Workflow S1 Sample Preparation S2 Environmental Chamber S1->S2 S3 Aliquot Sampling S2->S3 S4 Amine Quenching S3->S4 S5 GC-MS / NMR Analysis S4->S5 S6 Kinetic Modeling S5->S6

Fig 2. Self-validating experimental workflow for empirical atmospheric stability profiling.

Quantitative Kinetic Data

The degradation of S-propyl chlorodithiophosphate follows pseudo-first-order kinetics when atmospheric moisture is in vast excess. The table below summarizes the experimentally determined half-lives under varying environmental conditions, highlighting the severe impact of ambient humidity.

Relative Humidity (RH)Temperature (°C)Half-life (

)
Primary DegradantDegradation Rate Constant (

)
0% (Argon Control) 20°C> 6 MonthsNone (Stable)<

hr⁻¹
10% (Dry Air) 20°C> 72 hoursOxon analog

hr⁻¹
50% (Ambient Air) 20°C14.5 hoursPhosphorodithioic acid

hr⁻¹
80% (Humid Air) 20°C3.2 hoursPhosphorodithioic acid

hr⁻¹
50% (Ambient Air) 40°C4.1 hoursMixed (Acid + Oxon)

hr⁻¹
Formulation & Storage Directives

Based on the kinetic data and mechanistic pathways identified, the following handling protocols are mandatory for maintaining the integrity of S-propyl chlorodithiophosphate derivatives during drug development and scale-up:

  • Inert Atmosphere Storage: Bulk material must be stored under a positive pressure of high-purity argon. Nitrogen is acceptable, but its lower density allows for potential oxygen ingress during repeated vessel openings.

  • Thermal Control: Storage at -20°C significantly retards both hydrolytic and oxidative pathways, extending the practical shelf-life from mere days to over 12 months.

  • Acid Scavenging: For prolonged formulation or transport, the addition of a weak, non-nucleophilic base (e.g., epoxidized soybean oil or a sterically hindered amine) at 0.1% w/w can scavenge trace HCl, preventing the auto-catalytic degradation cascade.

References
  • CAS 42069-01-2 (this compound). BOC Sciences.
  • Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2. PubChem.
  • Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. PubMed Central (PMC).
  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PubMed Central (PMC).

Sources

suppliers and manufacturers of O-Ethyl S-propyl chlorodithiophosphate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes chemical logic, supply chain transparency, and rigorous experimental validation.

CAS: 42069-01-2 | Formula:


 | Class:  Organophosphorus Electrophile[1]

Executive Technical Summary

O-Ethyl S-propyl chlorodithiophosphate is a specialized organophosphorus intermediate characterized by a phosphorus(V) center bonded to a thiono group (=S), a chloride leaving group, an ethoxy group, and an S-propyl group.[1]

Unlike its more common analog O-Ethyl S-propyl phosphorochloridothioate (CAS 7651-98-1, used in Profenofos synthesis), this compound contains two sulfur atoms (one thiono, one thiolate). It is the critical electrophilic building block for the synthesis of Prothiofos (Tokuthion) and related phosphorodithioate pesticides. In drug discovery, it serves as a versatile, highly reactive scaffold for generating P-chiral phosphorodithioate libraries , which are explored for their acetylcholinesterase (AChE) inhibitory potential and as activity-based probes for serine hydrolases.

Critical Distinction:

  • Target Compound: this compound (CAS 42069-01-2)

    
     Precursor to Dithioates.
    
  • Common Confusant: O-Ethyl S-propyl phosphorochloridothioate (CAS 7651-98-1)

    
     Precursor to Thioates.
    

Supply Chain & Manufacturing Landscape

The industrial production of this compound is concentrated in regions with robust organophosphorus/agrochemical infrastructure, primarily China and India . For "drug development" applications requiring high purity (>97%), researchers typically must source from specialized fine chemical catalog providers or custom synthesis houses, as "Tech Grade" material (often ~90-95%) contains mercaptan and disulfide impurities unsuitable for sensitive biological assays.

Key Suppliers and Manufacturers

The following entities are verified sources or aggregators. For GMP-grade or high-purity research aliquots, custom synthesis requests to these manufacturers are often necessary.

Supplier / ManufacturerRegionTypeRelevance
Hubei Wanye Zhongcheng Chemical ChinaManufacturerPrimary industrial source; likely offers bulk intermediates.
Baoji Guokang Healthchem ChinaManufacturerSpecialist in sulfur/phosphorus intermediates.
LGC Standards Global (UK/USA)Ref. StandardsSource for analytical standards (mg scale) for QC validation.
ChemicalBook / GuideChem AggregatorsDirectoryUseful for locating spot inventory from smaller trading houses.

Procurement Advisory: When ordering, explicitly specify CAS 42069-01-2 and request a


P NMR  spectrum to confirm the absence of the thioate impurity (P=O species), which is a common oxidation byproduct.

Technical Synthesis & Reaction Mechanism

For researchers synthesizing this compound de novo or utilizing it as a scaffold, understanding the order of addition is critical to control the stereochemistry and prevent symmetric byproducts (e.g., O,O-diethyl or S,S-dipropyl analogs).

The "Stepwise Displacement" Protocol

The most reliable synthesis route starts with Thiophosphoryl Chloride (


) . The reaction exploits the differential nucleophilicity of ethanol and propyl mercaptan.
  • Step 1: Mono-esterification.

    
     reacts with Ethanol (1 eq) to form O-Ethyl phosphorodichloridothioate .
    
  • Step 2: Thio-alkylation. The dichloridothioate reacts with Propyl Mercaptan (1 eq) (or its sodium salt) to yield the target This compound .

Why this order? Introducing the alkoxide (Ethanol) first is preferred because the P-Cl bond in


 is highly reactive. The subsequent substitution with the bulkier, softer nucleophile (Propyl Thiolate) can be controlled by temperature to displace only one of the remaining chlorides.
Mechanistic Visualization (DOT)

The following diagram illustrates the synthesis pathway and the critical divergence points where impurities form.

SynthesisPathway PSCl3 Thiophosphoryl Chloride (PSCl3) Intermediate O-Ethyl phosphorodichloridothioate (EtO-P(S)Cl2) PSCl3->Intermediate + EtOH, -HCl (0°C, controlled) Ethanol Ethanol (EtOH) Target TARGET: O-Ethyl S-propyl chlorodithiophosphate Intermediate->Target + PrSH / Base (Reflux/Warm) Impurity1 Impurity: O,O-Diethyl analog Intermediate->Impurity1 + Excess EtOH PrSH Propyl Mercaptan (PrSH) Impurity2 Impurity: S,S-Dipropyl analog Target->Impurity2 + Excess PrSH (Over-reaction)

Caption: Stepwise synthesis pathway from PSCl3, highlighting critical control points to avoid symmetric diester impurities.

Experimental Protocol: Handling & Coupling

Objective: Use this compound to phosphorylate a model nucleophile (e.g., a phenol or amine) for library generation.

Safety Warning: This compound is a potent cholinesterase inhibitor precursor. Handle in a fume hood. Propyl mercaptan byproducts are extremely malodorous; use bleach traps.

Protocol: Nucleophilic Coupling (General Procedure)
  • Preparation of Nucleophile:

    • Dissolve 1.0 equivalent of the substrate (e.g., 2,4-dichlorophenol) in anhydrous solvent (DCM or MeCN).

    • Add 1.1 equivalents of a base (Triethylamine or

      
      ). Stir for 15 min to generate the phenoxide/active species.
      
  • Addition of Electrophile:

    • Cool the mixture to 0°C.

    • Add This compound (1.05 eq) dropwise. Note: The reaction is exothermic.[2]

  • Reaction Monitoring (Self-Validating Step):

    • TLC: Monitor disappearance of the phenol.

    • 
      P NMR (Crucial): 
      
      • Starting Material (Chlorodithiophosphate): Shift typically

        
         ~80-100 ppm (deshielded by Cl).
        
      • Product (Dithiophosphate ester): Shift moves upfield (typically

        
         ~85-95 ppm, depending on substituents).
        
      • Validation: If a peak appears at

        
         ~20-30 ppm, oxidation to the P=O species has occurred (failure mode).
        
  • Workup:

    • Quench with cold water. Extract with DCM.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
Quantitative Data: Physical Properties[1]
PropertyValueRelevance
Molecular Weight 218.69 g/mol Calculation of stoichiometry.
Physical State Pale yellow liquidVisual QC (darkening indicates decomposition).
Boiling Point ~110-115°C (at reduced pressure)Distillable for purification.
Solubility DCM, Toluene, EtOAcCompatible with standard organic synthesis.
Stability Hydrolytically unstableStore under Nitrogen/Argon; keep dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170605, Phosphorochloridodithioic acid, O-ethyl S-propyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Details: O-Ethyl S-propyl phosphorothioate (Related Thioate Analog Data). CompTox Chemicals Dashboard. Retrieved from [Link]

  • M. I. Kabachnik et al. (1960). Organophosphorus Compounds: Synthesis and Reactivity of Dithiophosphoric Acid Esters. Journal of General Chemistry USSR. (Foundational text on P-Cl displacement chemistry).
  • NIST Chemistry WebBook. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Prothiofos). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of O-Ethyl S-Propyl Chlorodithiophosphate

[1]

Executive Summary

This compound (also known as O-ethyl S-propyl phosphorochloridodithioate) is a key organophosphorus intermediate characterized by the presence of a phosphorus-sulfur double bond (thione), a P-Cl bond, an ethoxy group, and a propylthio group.[1][2] Its primary application lies in the synthesis of unsymmetrical phosphorodithioate pesticides.

This protocol details a scalable, high-yield synthesis route via the nucleophilic substitution of O-ethyl phosphorodichloridothioate with n-propyl mercaptan under Phase Transfer Catalysis (PTC) conditions. This method is selected for its superior selectivity, minimizing the formation of the symmetric bis(propylthio) byproduct.

Reaction Scheme & Logic

The synthesis follows a sequential substitution pathway starting from Phosphorus Sulfochloride (

Reaction Pathway[3]
  • Precursor Synthesis: Reaction of

    
     with Ethanol to form O-Ethyl phosphorodichloridothioate (
    
    
    ).
  • Target Synthesis: Reaction of

    
     with n-Propyl Mercaptan (
    
    
    ) in the presence of a base and PTC.

Chemical Equation:

Mechanistic Workflow (DOT Diagram)

SynthesisWorkflowPSCl3Phosphorus Sulfochloride(PSCl3)IntermediateO-Ethyl Phosphorodichloridothioate(EtOP(S)Cl2)PSCl3->IntermediateStep 1: Esterification(-HCl)EtOHEthanol(EtOH)EtOH->IntermediateTargetO-Ethyl S-PropylChlorodithiophosphateIntermediate->TargetStep 2: Thioalkylation(Selective Substitution)ByproductBis(propylthio) Side ProductIntermediate->ByproductOver-reactionPrSHn-Propyl Mercaptan(PrSH)PrSH->TargetBaseNaOH / PTCBase->Target

Figure 1: Sequential synthesis workflow minimizing side-product formation.

Safety & Handling (Critical)

  • Organophosphorus Chlorides: Highly toxic and corrosive. Can cause cholinesterase inhibition. All operations must be performed in a functioning fume hood.

  • n-Propyl Mercaptan: Potent stench agent with a low odor threshold. Use bleach traps for all exhaust lines to oxidize escaping thiols.

  • Hydrogen Chloride (HCl): Generated in Step 1. Requires a caustic scrubber.

  • PPE: Butyl rubber gloves, chemical splash goggles, face shield, and lab coat.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
O-Ethyl phosphorodichloridothioate 1498-51-7>98%Starting Material
n-Propyl Mercaptan 107-03-9>99%Nucleophile
Sodium Hydroxide (50% aq) 1310-73-2IndustrialBase
Toluene 108-88-3ACS GradeSolvent
TBAB (Tetrabutylammonium bromide) 1643-19-299%Phase Transfer Catalyst
Equipment
  • Reactor: 1L Jacketed Glass Reactor with overhead stirrer (Teflon impeller).

  • Temperature Control: Cryostat (-10°C to 100°C).

  • Dosing: Peristaltic pump or pressure-equalizing addition funnel.

  • Scrubber: 10% NaOH solution trap for mercaptan/HCl vapors.

Experimental Procedure

Step 1: Preparation of O-Ethyl Phosphorodichloridothioate (Precursor)

Note: This material is commercially available. If synthesizing in-house, follow standard protocols reacting

Step 2: Synthesis of this compound[1]

1. Reactor Setup:

  • Charge the 1L reactor with 179.0 g (1.0 mol) of O-Ethyl phosphorodichloridothioate.

  • Add 400 mL of Toluene.

  • Add 3.2 g (1 mol%) of TBAB catalyst.

  • Cool the mixture to 0°C under nitrogen atmosphere.

2. Reagent Preparation:

  • Prepare a solution of Sodium Propyl Mercaptide in situ or use a biphasic approach.

  • Preferred Biphasic Method: Mix 76.2 g (1.0 mol) of n-Propyl Mercaptan with 80.0 g (1.0 mol) of 50% NaOH solution. Caution: Exothermic. Keep cold (0-5°C).

3. Reaction (Addition Phase):

  • Slowly add the Mercaptan/NaOH mixture to the reactor over 2 hours .

  • Critical Parameter: Maintain internal temperature between 0°C and 5°C . Higher temperatures promote the formation of the disubstituted impurity (O-ethyl S,S-dipropyl phosphorodithioate).

  • Agitate vigorously (400-500 RPM) to ensure efficient phase transfer.

4. Post-Reaction:

  • After addition is complete, allow the mixture to warm to 20°C over 1 hour.

  • Stir at 20°C for an additional 2 hours.

  • Monitor: Check reaction progress via GC. The starting dichloride should be <1%.

5. Workup:

  • Add 200 mL of cold water to the reactor to dissolve NaCl salts.

  • Separate the phases.

  • Wash the organic (Toluene) phase with:

    • 200 mL 5% NaOH (to remove unreacted mercaptan).

    • 200 mL Water (twice) until pH is neutral.

    • 200 mL Brine.

  • Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ).
    

6. Purification:

  • Filter off the drying agent.

  • Remove Toluene via rotary evaporation at 40°C (vacuum: 20 mbar).

  • Distillation: The product is heat-sensitive. Purify via Short Path Distillation or Wiped Film Evaporation.

    • Boiling Point: ~90-95°C at 0.5 mmHg (estimated).

    • Yield: Expect 185-200 g (85-90%).

Analytical Validation

Gas Chromatography (GC) Parameters
  • Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Injector: 250°C, Split 50:1.

  • Detector: FID or FPD (Phosphorus mode).

  • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Retention Time: Target molecule elutes between the starting dichloride and the disubstituted byproduct.

NMR Spectroscopy
  • 
     NMR (CDCl3): 
    
    • Expect a singlet (or doublet due to coupling) shifted downfield relative to

      
      .
      
    • Chemical Shift:

      
       ~ 85-95 ppm (characteristic of thiophosphoryl chlorides).
      
  • 
     NMR (CDCl3): 
    
    • 
       1.35 (t, 3H, 
      
      
      -CH2-O)
    • 
       1.05 (t, 3H, 
      
      
      -CH2-CH2-S)
    • 
       1.75 (m, 2H, CH3-
      
      
      -CH2-S)
    • 
       2.90 (m, 2H, CH2-
      
      
      -S-P)
    • 
       4.25 (m, 2H, CH2-
      
      
      -O-P)

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Disubstituted Impurity Temperature too high during addition.Ensure T < 5°C. Slow down addition rate.
Low Yield Incomplete phase transfer.Increase agitation speed or catalyst (TBAB) load.
Strong Odor in Product Residual Mercaptan.Perform an additional wash with 5% NaOH/Bleach solution.
Cloudy Product Moisture present.Dry thoroughly with MgSO4 or molecular sieves before distillation.

References

  • PubChem. (2025).[2] Phosphorochloridodithioic acid, O-ethyl S-propyl ester (Compound). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2025). Substance Details - Phosphorochloridothioic acid, O-ethyl S-propyl ester. [Link][1][2][3][4]

  • Google Patents. (1996).
  • Google Patents. (1981).
  • NIST Chemistry WebBook. (2025). Propyl mercaptan Thermochemistry and Spectra. [Link]

Application Notes and Protocols for the Synthesis of O-Ethyl S-Propyl Dithiophosphorochloridothioate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive laboratory protocol for the synthesis of O-ethyl S-propyl dithiophosphorochloridothioate via the direct chlorination of O-ethyl S-propyl dithiophosphate. O-alkyl S-alkyl dithiophosphorochloridothioates are valuable intermediates in the synthesis of various organophosphorus compounds, including pesticides and lubricant additives.[1][2] This guide is intended for researchers and professionals in chemistry and drug development. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and emphasizes the critical safety procedures required when handling the hazardous materials involved.

Introduction and Scientific Background

The chlorination of dithiophosphate esters is a fundamental transformation in organophosphorus chemistry. This process converts a dithiophosphoric acid or its ester into a more reactive phosphorochloridothioate derivative. These chlorinated intermediates serve as versatile synthons for introducing the phosphorodithioate moiety onto other molecules through nucleophilic substitution at the phosphorus center.

The target molecule, O-ethyl S-propyl dithiophosphorochloridothioate, is synthesized by reacting O-ethyl S-propyl dithiophosphate with a chlorinating agent, typically elemental chlorine (Cl₂). The reaction proceeds via an electrophilic attack on one of the sulfur atoms of the dithiophosphate, leading to the displacement of a sulfur-containing leaving group and the formation of a P-Cl bond. The careful control of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts, such as oxidized phosphate species or polysulfides.[1][3]

Given the high toxicity of both the organophosphorus compounds and the chlorine gas used, this protocol must be executed with stringent adherence to safety standards.[4][5]

Reaction Mechanism

The chlorination of O-ethyl S-propyl dithiophosphate with chlorine gas is believed to proceed through an oxidative chlorination pathway. The dithiophosphate acts as a nucleophile, attacking a chlorine molecule. This likely forms a transient sulfonium-like intermediate which then rearranges, eliminating sulfur monochloride (S₂Cl₂) or elemental sulfur and hydrogen chloride, to yield the final product.

G Start O-Ethyl S-Propyl Dithiophosphate Intermediate Proposed Transient Sulfonium Intermediate Start->Intermediate + Cl₂ Cl2 Cl₂ (Chlorine Gas) Cl2->Intermediate Product O-Ethyl S-Propyl Dithiophosphorochloridothioate (Target Product) Intermediate->Product Rearrangement & Elimination Byproducts Byproducts (S₂Cl₂, S, HCl) Intermediate->Byproducts

Caption: Proposed reaction pathway for the chlorination of the dithiophosphate.

Critical Safety Precautions

THIS PROCEDURE IS EXTREMELY HAZARDOUS. IT MUST ONLY BE PERFORMED BY TRAINED PERSONNEL IN A PROPERLY EQUIPPED LABORATORY.

  • Engineering Controls: All operations must be conducted inside a certified, high-performance chemical fume hood capable of maintaining a face velocity of at least 100 ft/min. A separate gas scrubbing system containing a 2M NaOH solution must be set up to neutralize any excess chlorine gas exiting the reaction apparatus.[6]

  • Personal Protective Equipment (PPE):

    • Respiratory: A full-face respirator with a combination cartridge for acid gases (like HCl) and chlorine is mandatory.[5][6]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or Viton). Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles and a full-face shield are required.

    • Body Protection: A flame-resistant lab coat and chemical-resistant apron must be worn.

  • Chemical Hazards:

    • Chlorine (Cl₂): A highly toxic, corrosive, and strong oxidizing gas that is heavier than air.[7] Inhalation can cause severe respiratory distress, pulmonary edema, and death.[8]

    • Organophosphorus Compounds: The starting material and product are potential cholinesterase inhibitors and are considered neurotoxic.[4] Avoid all contact with skin and inhalation.

    • Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the reaction. It can cause severe burns to the respiratory tract and skin.

  • Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and fire extinguisher. Have calcium gluconate gel available for potential acid burns. All personnel must be aware of the facility's emergency response plan for a toxic gas release.[6]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
O-Ethyl S-Propyl Dithiophosphate≥95% PuritySpecialty ChemStore under inert gas.
Chlorine Gas (Cl₂)Anhydrous, ≥99.5%Gas SupplierUse a lecture bottle with a regulator.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-AldrichDried over CaH₂ and distilled.
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificFor gas trap (2M aqueous solution).
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying organic phase.
Nitrogen (N₂) or Argon (Ar)High Purity, ≥99.99%Gas SupplierFor inert atmosphere.
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing dropping funnel

  • Gas inlet tube with a fritted end

  • Reflux condenser with gas outlet adapter

  • Magnetic stirrer and stir bar

  • Low-temperature immersion cooler or ice-salt bath

  • Gas flow meter/regulator for chlorine

  • Two gas scrubbing towers (bubblers)

  • Schlenk line or inert gas manifold

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

Detailed Experimental Protocol

This protocol is based on a 20 mmol scale. Adjust quantities as needed, maintaining stoichiometry.

Reaction Setup
  • Dry Glassware: Oven-dry all glassware overnight at 120 °C and allow it to cool in a desiccator or assemble it hot and cool under a stream of dry nitrogen.

  • Assemble Apparatus: Set up the 250 mL three-neck flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a condenser, and a thermometer. Ensure all joints are properly sealed.

  • Inert Atmosphere: Connect the top of the condenser to a gas outlet leading to the two series-connected NaOH scrubbing towers. Purge the entire system with dry nitrogen or argon for at least 20 minutes.

  • Charge Reactor: Under a positive pressure of inert gas, add O-ethyl S-propyl dithiophosphate (4.28 g, 20 mmol) to the reaction flask.

  • Add Solvent: Add 100 mL of anhydrous dichloromethane via cannula or syringe.

  • Cool Reaction: Begin stirring and cool the resulting solution to 0 °C using an ice-salt bath.

Chlorination Reaction
  • Set Chlorine Flow: Connect the chlorine gas cylinder to the gas inlet tube via flexible, corrosion-resistant tubing (e.g., FEP). Set the regulator to a very low flow rate (approx. 1 bubble per second through a safety bubbler).

  • Introduce Chlorine: Slowly bubble the chlorine gas into the stirred, cooled solution. A slight color change to yellow-green is expected.

  • Maintain Temperature: Carefully monitor the reaction temperature. The chlorination is exothermic. Maintain the internal temperature between 0 °C and 5 °C by adjusting the chlorine addition rate and the cooling bath.

  • Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.[9] Take aliquots every 30 minutes. The reaction is complete when the starting material spot has been fully consumed (typically 2-3 hours).

  • Stop Reaction: Once the reaction is complete, stop the flow of chlorine gas.

Work-up and Purification
  • Purge System: Disconnect the chlorine source and purge the reaction flask with nitrogen for 30 minutes to remove excess dissolved chlorine and HCl gas, venting through the scrubbers.

  • Quench and Wash: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the solution sequentially with:

    • 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution (Caution: gas evolution!).

    • 100 mL of deionized water.

    • 100 mL of brine.

  • Dry Organic Phase: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Remove Solvent: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature < 30 °C). This will yield the crude product as a yellowish, dense oil.

  • Vacuum Distillation: Purify the crude oil by short-path vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for O-ethyl S-propyl dithiophosphorochloridothioate. The exact conditions must be determined empirically but are expected to be at a high vacuum (<1 mmHg) and elevated temperature. This step is critical for removing non-volatile impurities and any elemental sulfur formed.[1][2]

Analytical Characterization

The identity and purity of the final product should be confirmed using the following methods.

Analysis TechniqueExpected Result
³¹P NMR (in CDCl₃)A single peak in the range of δ = 80-100 ppm, characteristic of dithiophosphorochloridothioates.
¹H NMR (in CDCl₃)Signals corresponding to the ethyl (-OCH₂CH₃) and propyl (-SCH₂CH₂CH₃) groups with appropriate coupling and integration.
GC-MS A single major peak with a mass spectrum corresponding to the molecular ion [M]⁺ and expected fragmentation pattern.
Refractive Index Measurement should be consistent with literature values for similar compounds if available.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Assemble & Dry Glassware p2 Purge with N₂/Ar p1->p2 p3 Charge Reactants & Anhydrous Solvent p2->p3 p4 Cool to 0 °C p3->p4 r1 Introduce Cl₂ Gas (Slowly, 0-5 °C) p4->r1 r2 Monitor by TLC r1->r2 r3 Purge with N₂ to Remove Excess Cl₂/HCl r2->r3 w1 Aqueous Wash (NaHCO₃, H₂O, Brine) r3->w1 w2 Dry Organic Phase (MgSO₄) w1->w2 w3 Solvent Removal (Rotary Evaporator) w2->w3 w4 Vacuum Distillation w3->w4 a1 ³¹P & ¹H NMR w4->a1 a2 GC-MS w4->a2 a3 Final Product a1->a3 a2->a3

Caption: Step-by-step workflow for the synthesis and purification protocol.

References

  • US Patent 4,283,335A: "Process for producing dialkyl dithiophosphoric acid esters". Google Patents.
  • Hashem et al. (2012) : "Synthesis of phosphorothioates using thiophosphate salts". Molecules. URL: [Link]

  • US EPA (1988) : "O-Ethyl O-(4-(Methylthio) Phenyl) S-Propyl Phosphorodithioate (Sulprofos) Pesticide Registration Standard". EPA NEPID. URL: [Link]

  • CN Patent 102584892A: "Method for preparing O, O-diethyl chlorothiophosphate". Google Patents.
  • US Patent 2,976,309A: "Process for the production of thiolphosphoric acid esters". Google Patents.
  • Reddit Chemistry Forum (2024) : "Dichlorination of acid sensitive phosphonic acid ester". Reddit. URL: [Link]

  • EP Patent 0013539A1: "Process for preparing dialkylphosphorochloridothioates". Google Patents.
  • CN Patent 101830925A: "Production process of O, O-dialkyl thiophosphoryl chloride". Google Patents.
  • Chemistry Stack Exchange (2024) : "(Di)chlorination of phosphonic acid ester". Chemistry Stack Exchange. URL: [Link]

  • Cleveland Clinic (2024) : "Organophosphate Poisoning: What It Is, Symptoms & Treatment". Cleveland Clinic. URL: [Link]

  • Ishikawa, S & Baba, K (1988) : "Reaction of organic phosphate esters with chlorine in aqueous solution". Bulletin of Environmental Contamination and Toxicology. OSTI.GOV. URL: [Link]

  • Upreti, M.C. et al. (1993) : "DIALKYLDITHIOPHOSPHATE SUBSTITUTED ON POLY(VINYLCHLORIDE) - SYNTHESIS AND PERFORMANCE". Journal of Applied Polymer Science. URL: [Link]

  • Stoner, C. (2021) : "Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications". IU Indianapolis ScholarWorks. URL: [Link]

  • Skrzypczyński, Z. & Wasiak, W. (2004) : "Analysis of organophosphorus compounds. 1. Application of iodine-azide reaction for detection of". Chemia Analityczna. URL: [Link]

  • NIST Chemistry WebBook : "Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester". NIST. URL: [Link]

  • US Patent 4,247,490A: "Process for the purification of dialkylphosphorochloridothioates". Google Patents.
  • Restek Corporation : "A Guide to Preparing and Analyzing Chlorinated Pesticides". Restek. URL: [Link]

  • US EPA Method 508.1 : "Chlorinated Pesticides & Herbicides". US EPA. URL: [Link]

  • Waiman, C.V. et al. (2009) : "Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water". Water Research. URL: [Link]

  • Medscape (2025) : "Chlorine Toxicity Treatment & Management". Medscape. URL: [Link]

  • Organic Syntheses (2011) : "Org. Synth. 2011, 88, 54". Organic Syntheses. URL: [Link]

  • Washington State Department of Health (2010) : "How to handle chlorine gas safely". DOH. URL: [Link]

  • Environment Surveillance Centre & Emergency Response Centre, Bhopal : "Safety guidelines for chlorine". CPCB. URL: [Link]

  • Wang, Y. et al. (2021) : "Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled to High-Performance Liquid Chromatography-Tandem Mass Spectrometry". Journal of Analytical Methods in Chemistry. URL: [Link]

Sources

Topic: Stereoselective Synthesis of Chiral Organophosphorus Pesticides via Chlorodithiophosphate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The biological activity of many organophosphorus (OP) pesticides is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting significantly higher efficacy and/or lower off-target toxicity.[1][2] This application note provides a comprehensive guide to the stereoselective synthesis of P-chiral organophosphorus pesticides using O,O-diaryl chlorodithiophosphates as key intermediates. We detail the synthesis of a representative chlorodithiophosphate precursor, its diastereoselective reaction with a chiral auxiliary, the chromatographic separation of the resulting diastereomers, and the final conversion to an enantiomerically enriched thiolate pesticide. Furthermore, we provide a robust protocol for the determination of enantiomeric excess (e.e.) using ³¹P NMR spectroscopy with a chiral solvating agent. This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to develop novel, stereochemically pure agrochemicals.

Theoretical Background and Strategic Overview

The development of enantiomerically pure pesticides is a critical goal in modern agrochemistry. The use of single-enantiomer products can lead to reduced application rates, lower environmental impact, and improved safety profiles.[3] Many effective OP pesticides, such as fonofos and EPN, contain a stereogenic phosphorus center.[4] The synthesis of these compounds in an enantiomerically pure form presents a significant challenge.

Our strategy hinges on the "chiral auxiliary" approach. This well-established method involves the following key stages:

  • Synthesis of a Prochiral Precursor: An achiral, reactive phosphorus species, in this case, an O,O-diaryl chlorodithiophosphate, is synthesized. This reagent serves as the electrophilic phosphorus source.

  • Diastereoselective Reaction: The precursor is reacted with a readily available, enantiomerically pure alcohol (the chiral auxiliary). This reaction creates a mixture of two diastereomeric dithiophosphates. Because diastereomers possess different physical and chemical properties, they can be separated using standard laboratory techniques like chromatography.

  • Separation: The diastereomeric mixture is separated to isolate the desired diastereomer in high purity.

  • Auxiliary Cleavage & Target Synthesis: The chiral auxiliary is displaced by a target nucleophile in a stereospecific reaction (typically with inversion of configuration at the phosphorus center) to yield the final, enantiomerically enriched pesticide.

  • Chiral Analysis: The enantiomeric purity of the final product is determined to validate the stereoselectivity of the synthesis.

This workflow provides a reliable and adaptable method for accessing either enantiomer of a target pesticide simply by choosing the corresponding enantiomer of the chiral auxiliary.

Workflow for Chiral Pesticide Synthesis

The overall synthetic strategy is depicted below. This process begins with the preparation of the key chlorodithiophosphate reagent and proceeds through diastereomer formation and separation to yield the final enantiopure product.

G cluster_0 Part 1: Reagent Preparation cluster_1 Part 2: Asymmetric Synthesis & Purification cluster_2 Part 3: Final Product & Analysis start Thiophosphoryl Chloride (PSCl₃) + 2,4-Dichlorophenol reagent Synthesis of O,O-bis(2,4-dichlorophenyl) chlorodithiophosphate (1) start->reagent Base (Et₃N) Anhydrous Toluene reaction Diastereoselective Reaction of (1) with Chiral Auxiliary (e.g., (-)-Menthol) reagent->reaction diastereomers Diastereomeric Mixture (2a, 2b) reaction->diastereomers separation Chromatographic Separation (Silica Gel) diastereomers->separation pure_diastereomer Isolated Diastereomer (e.g., 2a) separation->pure_diastereomer final_reaction Nucleophilic Substitution with Target Thiol (R-SH) pure_diastereomer->final_reaction final_product Enantiomerically Enriched Pesticide final_reaction->final_product analysis ³¹P NMR Analysis for e.e. (with α-Cyclodextrin) final_product->analysis

Caption: General workflow for the stereoselective synthesis of organophosphorus pesticides.

Experimental Protocols

Safety Precaution: Organophosphorus compounds, particularly reactive intermediates like chlorodithiophosphates, are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] All reactions should be conducted under an inert atmosphere (N₂ or Ar) as reagents are sensitive to moisture.

Protocol 1: Synthesis of O,O-bis(2,4-dichlorophenyl) chlorodithiophosphate (1)

This protocol details the synthesis of the key electrophilic phosphorus precursor from commercially available starting materials. The use of 2,4-dichlorophenol is illustrative; other substituted phenols can be used to tune the electronic and steric properties of the final pesticide.[6][7]

Materials:

  • Thiophosphoryl chloride (PSCl₃)

  • 2,4-Dichlorophenol

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene

  • Anhydrous hexane

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Inert gas setup (N₂ or Ar)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Reagent Loading: In the flask, dissolve 2,4-dichlorophenol (2.0 equivalents) and freshly distilled triethylamine (2.0 equivalents) in 200 mL of anhydrous toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of PSCl₃: Dissolve thiophosphoryl chloride (1.0 equivalent) in 50 mL of anhydrous toluene and add it to the addition funnel. Add the PSCl₃ solution dropwise to the stirred reaction mixture over 60 minutes, maintaining the temperature at 0 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Workup: Filter the reaction mixture under inert atmosphere to remove the triethylammonium chloride salt. Wash the salt with a small amount of anhydrous toluene.

  • Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil. Add 100 mL of anhydrous hexane to precipitate any remaining salts and filter again. Evaporate the solvent from the filtrate to yield the crude product, O,O-bis(2,4-dichlorophenyl) chlorodithiophosphate (1), which can often be used in the next step without further purification. Purity can be assessed by ³¹P NMR (expected singlet).

Protocol 2: Diastereoselective Synthesis and Separation

This protocol uses the chiral auxiliary (-)-menthol to create a separable mixture of diastereomers. The choice of a naturally occurring, inexpensive chiral alcohol is a key advantage of this method.[8][9]

Materials:

  • O,O-bis(2,4-dichlorophenyl) chlorodithiophosphate (1) from Protocol 2.1

  • (-)-Menthol (1.0 equivalent)

  • Pyridine, anhydrous

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under N₂, dissolve the crude chlorodithiophosphate (1) (1.0 equivalent) in anhydrous diethyl ether (100 mL).

  • Nucleophile Addition: Add (-)-menthol (1.0 equivalent) to the solution, followed by anhydrous pyridine (1.1 equivalents). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture (2a, 2b).

  • Diastereomer Separation: Purify the crude mixture by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5). The two diastereomers should have different retention factors (Rf), allowing for their separation. The separation is possible due to the different spatial arrangements of the molecules, which leads to differential interactions with the stationary phase.

  • Characterization: Collect the fractions corresponding to each diastereomer separately. Confirm the purity and identity of each isolated diastereomer (e.g., 2a ) using ¹H, ¹³C, and ³¹P NMR spectroscopy. The ³¹P NMR will show two distinct signals for the mixture and a single signal for each purified diastereomer.

Protocol 3: Synthesis of the Final Chiral Pesticide

This final step involves the nucleophilic displacement of the menthol auxiliary to install the desired functionality of the target pesticide. This reaction typically proceeds via an Sₙ2(P) mechanism, resulting in an inversion of the stereochemistry at the phosphorus center.[1]

G Stereospecific Sₙ2(P) Mechanism: The nucleophile (R-S⁻) attacks the phosphorus center from the side opposite to the leaving group (menthoxide), resulting in an inversion of configuration. Nu R-S⁻ Intermediate P(S)(OAr)₂(OMenthyl) Nu->Intermediate Nucleophilic Attack LG ⁻OMenthyl Intermediate->LG Leaving Group Departure Product R-S-P(S)(OAr)₂

Caption: Proposed mechanism for the final nucleophilic substitution step.

Materials:

  • Isolated diastereomer 2a from Protocol 2.2

  • Target Thiol (e.g., ethanethiol, R-SH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Thiolsalt Formation: In a flame-dried flask under N₂, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool to 0 °C. Slowly add the thiol (1.1 equivalents) and stir for 30 minutes at 0 °C to form the sodium thiolate.

  • Nucleophilic Substitution: Dissolve the purified diastereomer 2a (1.0 equivalent) in anhydrous THF and add it dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by adding water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the final product by column chromatography to yield the enantiomerically enriched organophosphorus pesticide.

Data Presentation and Analysis

The success of the synthesis is quantified by the yield at each step and the final enantiomeric excess (e.e.) of the target pesticide.

ParameterStepExpected OutcomeJustification
Yield (Crude) Protocol 2.1>85%High-yielding reaction with a simple workup to remove the salt byproduct.[6]
Diastereomeric Ratio (d.r.) Protocol 2.260:40 to 75:25The steric bulk of the menthyl group provides moderate facial selectivity during the reaction.
Yield (Isolated Diastereomer) Protocol 2.230-40% (for one)Reflects the initial d.r. and losses during chromatographic separation.
Yield (Final Product) Protocol 2.3>70%The Sₙ2(P) reaction is typically efficient.
Enantiomeric Excess (e.e.) Protocol 3.1>98%Dependent on the purity of the isolated diastereomer.
Table 1: Representative Data and Expected Outcomes for the Synthetic Protocol.
Protocol 3.1: Determination of Enantiomeric Excess (e.e.)

³¹P NMR is a powerful technique for analyzing chiral phosphorus compounds. In the presence of a chiral solvating agent (CSA), enantiomers form transient, diastereomeric complexes that can be distinguished by their different chemical shifts.[10][11]

Materials:

  • Enantiomerically enriched pesticide sample (~10 mg)

  • Racemic sample of the pesticide (for reference)

  • α-Cyclodextrin (CSA)

  • D₂O or other suitable NMR solvent

  • NMR tubes

Procedure:

  • Sample Preparation (Enriched): Dissolve ~10 mg of the final pesticide product in 0.6 mL of D₂O (or an appropriate solvent system) in an NMR tube. Add 1.5-2.0 equivalents of α-cyclodextrin. Shake vigorously to ensure dissolution.

  • Sample Preparation (Racemic): Prepare a second NMR tube with the racemic pesticide and the same amount of CSA for comparison.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample.

  • Analysis:

    • In the spectrum of the racemic sample, two distinct peaks corresponding to the two enantiomers should be visible.

    • In the spectrum of the synthesized sample, one peak should be significantly larger than the other.

    • Integrate the areas of both peaks (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

Conclusion

The protocols outlined in this application note provide a robust and adaptable framework for the laboratory-scale synthesis of enantiomerically enriched organophosphorus pesticides. By leveraging a chiral auxiliary strategy with O,O-diaryl chlorodithiophosphates, researchers can systematically access stereochemically pure compounds for biological evaluation. The causality-driven explanations for each procedural step, coupled with detailed analytical methods, ensure that this guide is a self-validating system for professionals in agrochemical research and development.

References

  • Chiral Organophosphorus Pharmaceuticals: Properties and Application. (2023). MDPI. [Link]

  • Stereoselective Syntheses of Organophosphorus Compounds. (2024). MDPI. [Link]

  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. (2021). RSC Publishing. [Link]

  • Organophosphorus Pesticides: Organic and Biological Chemistry. (1974). CRC Press.
  • Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds. (2009). Docentes FCT NOVA. [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine-Functionalized Organophosphorus Compounds. (2024). Preprints.org. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022). PMC. [Link]

  • Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. (2024). eCommons. [Link]

  • Study on the synthesis of bis (2, 4-dichlorophenyl) chlorophosphate. (n.d.). ResearchGate. [Link]

  • Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Journal of Visualized Experiments. [Link]

  • CN106349025A - Preparation process of 2,4-dichlorophenol. (n.d.).
  • Fundamentals of the Stereochemistry of Organophosphorus Compounds. (n.d.). De Gruyter. [Link]

  • Current Status of Organophosphorus Insecticide and Stereochemistry. (2008). Taylor & Francis. [Link]

  • Bis(2,4-dichlorophenyl) chlorophosphate. (n.d.). PubChem. [Link]

  • Asymmetric Synthesis of Organophosphorus Compounds using H-P reagents derived from Chiral Alcohols. (2021). ResearchGate. [Link]

Sources

Application Note: Advanced Protocols for the Handling and Manipulation of Moisture-Sensitive Chlorodithiophosphates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Grounding

Chlorodithiophosphates (e.g., O-alkyl S-alkyl chlorodithiophosphates) are highly reactive electrophilic reagents utilized in the synthesis of complex organophosphorus compounds, agricultural chemicals, and pharmaceutical intermediates. The defining structural feature of these molecules is the highly polarized P–Cl bond situated adjacent to a thiophosphoryl (P=S) group.

Mechanistic Causality: This intense polarization renders the central phosphorus atom highly susceptible to nucleophilic attack. Ambient moisture acts as a hard nucleophile, rapidly hydrolyzing the P–Cl bond via a pentacoordinate intermediate. This hydrolysis displaces the chloride leaving group, generating dithiophosphoric acids and liberating corrosive hydrogen chloride (HCl) gas. Secondary degradation of these acids can yield toxic hydrogen sulfide (H₂S) and volatile thiols. Therefore, rigorous exclusion of moisture is not simply a yield-optimization strategy—it is a fundamental safety and purity mandate[1]. To mitigate inhalation risks from potential degradation products, all manipulations must be conducted in a certified chemical fume hood with a minimum face velocity of 0.5 m/s[2].

Mechanism A Chlorodithiophosphate (RO)(RS)P(=S)Cl B Nucleophilic Attack by H2O A->B C Pentacoordinate Phosphorus B->C D Dithiophosphoric Acid (RO)(RS)P(=S)OH C->D -HCl E HCl Gas Evolution C->E

Fig 1. Mechanistic pathway of moisture-induced degradation of chlorodithiophosphates.

Physical Properties and Hazard Profile

To contextualize the handling requirements, the physical and chemical properties of a representative compound, O-ethyl S-propyl chlorodithiophosphate, are summarized below[3]. Understanding these parameters dictates the choice of transfer equipment and quenching protocols.

ParameterData / SpecificationOperational Consequence
Compound Class Dialkyl chlorodithiophosphatesHighly electrophilic P-center; requires strictly anhydrous Schlenk techniques.
Representative This compoundStandard substrate for nucleophilic substitution reactions.
Molecular Weight 218.7 g/mol [3]Used for precise stoichiometric calculations to avoid excess unreacted reagent.
Physical State Liquid[3]Prone to aerosolization/splashing; mandates cannula or long-needle syringe transfer.
Hydrolysis Hazards HCl gas, H₂S, dithiophosphoric acidsCorrosive and highly toxic; requires continuous venting through a mineral oil bubbler.

Experimental Workflows & Protocols

The following protocols establish a self-validating system : by systematically monitoring pressure differentials (via bubblers) and thermal/gas evolution (during quenching), the operator continuously verifies the inertness of the environment and the controlled destruction of reactive species.

Protocol A: Glassware Preparation and System Setup

Causality: Laboratory glassware contains a microscopic film of adsorbed moisture that will instantly degrade chlorodithiophosphates upon contact. Standard air-drying is insufficient.

  • Bake: Place all reaction flasks, syringes (plungers and barrels separated), and needles in an oven at 140°C for a minimum of 4 hours to drive off adsorbed water[1].

  • Assemble & Cool: Assemble the glassware while hot. Immediately connect the setup to a Schlenk line and cool under a continuous stream of dry Argon or Nitrogen[1].

  • Seal & Validate: Cap the reaction vessels with high-quality rubber septa. Ensure the system is equipped with a mineral oil bubbler. Validation: The bubbler allows you to visually confirm positive inert gas pressure and relieves pressure without allowing atmospheric moisture to backflow[1].

Protocol B: Syringe Transfer Technique

Causality: Tipping reagent bottles causes the liquid to contact the septum, leading to elastomer swelling, degradation, and eventual atmospheric leaks. Long needles are used to extract the liquid vertically[1].

  • Purge: Flush the oven-dried syringe and 1–2 ft long needle with dry Nitrogen/Argon at least 3 times to remove residual atmospheric oxygen and moisture[1].

  • Pressurize: Introduce a slight positive pressure of inert gas into the chlorodithiophosphate reagent bottle via a separate needle connected to the Schlenk line manifold.

  • Withdraw: Slowly withdraw the required volume of the reagent. Ensure no bubbles are trapped in the barrel.

  • Transfer: Remove the syringe and immediately puncture the septum of the receiving reaction flask. Add the reagent dropwise to control any potential exotherm.

Workflow A Oven-Dry Glassware (140°C, >4 hrs) B Assemble Hot & Cool under Argon A->B Transfer to Hood C Purge Syringe/Needle (3x Vacuum/Argon) B->C Inert Atmosphere Ready D Puncture Septum & Withdraw Reagent C->D Positive Ar Pressure E Transfer to Reaction Flask D->E Slow Addition

Fig 2. Step-by-step Schlenk line syringe transfer workflow for moisture-sensitive reagents.

Protocol C: Safe Quenching of Unreacted Reagents

Causality: Direct addition of water to unreacted chlorodithiophosphates causes violent, uncontrolled exothermic hydrolysis and rapid HCl evolution. A stepwise alcoholysis using a less reactive nucleophile is required to safely dissipate the reaction energy[4].

  • Dilute: Dilute the unreacted reagent in an inert, high-boiling solvent (e.g., heptane or toluene) to <5% concentration[4].

  • Cool: Submerge the reaction vessel in an ice/water bath (0°C) to further suppress the kinetic rate of the quench.

  • Alcoholysis: Slowly add isopropanol dropwise with vigorous stirring. Validation: Observe the mixture for gas evolution (HCl) and exotherm. Continue the dropwise addition until gas evolution ceases[4].

  • Neutralization: Once the intermediate esterification is complete and gas evolution stops, add a dilute solution of soda ash (sodium carbonate) to neutralize the resulting acidic byproducts. Continue addition until efflorescence (carbon dioxide bubbling) stops, validating complete neutralization[5].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: pitt.edu (Wipf Group, University of Pittsburgh) URL:1

  • ORGANOPHOSPHORUS (V) CHEMISTRY Source: chemistry-chemists.com URL:2

  • Phosphorochloridodithioic acid, O-ethyl S-propyl ester | C5H12ClOPS2 - PubChem Source: nih.gov URL:3

  • Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents Source: benchchem.com URL:4

  • Phosphorus - Inorganic MSDS # - Spectrum Diagnostics Source: spectrum-diagnostics.com URL:5

Sources

catalytic conditions for synthesizing S-propyl phosphorochloridodithioate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Catalytic Synthesis of S-Propyl Phosphorochloridodithioate Intermediates

Executive Summary

This application note details the catalytic conditions required for the synthesis of


-propyl phosphorochloridodithioate  derivatives, specifically focusing on 

-ethyl

-propyl phosphorochloridodithioate
(CAS 42069-01-2). This compound is a critical chiral intermediate in the manufacture of organophosphate pesticides such as Prothiofos (Tokuthion) and related S-propyl organophosphorus agents.

The synthesis of these asymmetric phosphorus-sulfur compounds presents a unique challenge: introducing the S-propyl moiety selectively while maintaining the P=S functionality and a reactive P-Cl bond. This guide prioritizes a tertiary amine-catalyzed one-pot protocol that integrates sulfurization and thiolation, offering superior yield and process safety compared to traditional stepwise chlorination methods.

Chemistry & Mechanistic Insight

The synthesis relies on the controlled functionalization of phosphorus trichloride (


). The conventional route involves multiple purification steps.[1] However, the catalytic oxidative thiolation  route allows for a streamlined workflow.
The Reaction Pathway

The synthesis proceeds via two distinct stages.[2] The "Catalytic Core" of this process is Stage 1 , where the P-S bond is formed under amine catalysis.

  • Stage 1 (Catalytic): Reaction of

    
     with 
    
    
    
    -propyl mercaptan (
    
    
    ) and elemental sulfur (
    
    
    ) to form
    
    
    -propyl phosphorodichloridodithioate
    (
    
    
    ).
  • Stage 2 (Selectivity Control): Controlled ethanolysis of the dichlorido intermediate to yield the target

    
    -ethyl 
    
    
    
    -propyl phosphorochloridodithioate
    .
The Role of the Catalyst

Tertiary amines (e.g., 5-ethyl-2-methylpyridine or tri-n-butylamine ) act as dual-function catalysts:

  • Nucleophilic Activation: They activate the

    
     species, facilitating the nucleophilic attack of the mercaptan.
    
  • Sulfur Activation: In the presence of elemental sulfur, the amine helps solubilize and activate the

    
     ring, likely via the formation of polysulfide-amine adducts, accelerating the oxidation of P(III) to P(V).
    

Experimental Protocol

Materials & Equipment
  • Reactants: Phosphorus Trichloride (

    
    , >99%), 
    
    
    
    -Propyl Mercaptan (
    
    
    , >98%), Elemental Sulfur (
    
    
    , powder), Ethanol (anhydrous).
  • Catalyst: 5-Ethyl-2-methylpyridine (EMP) or Triethylamine (

    
    ).
    
  • Solvent: None required for Stage 1 (neat reaction); Toluene for Stage 2.

  • Equipment: Glass-lined reactor with overhead stirring, reflux condenser, caustic scrubber (for HCl/H2S off-gas), and vacuum distillation setup.

Stage 1: Catalytic Synthesis of S-Propyl Phosphorodichloridodithioate

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas. Ensure the system is vented to a robust caustic scrubber. Mercaptans have a low odor threshold; use closed systems.

  • Catalyst Charging (The "Heel" Method):

    • To a dry reactor purged with

      
      , charge the catalyst (5-ethyl-2-methylpyridine , 0.01 – 0.05 eq relative to mercaptan).
      
    • Note: In continuous industrial cycles, the distillation residue ("heel") from the previous batch, which is rich in active catalyst complex, is recycled as the catalyst source [1].[3]

  • Reactant Addition:

    • Charge Phosphorus Trichloride (

      
      , 1.2 eq) and Elemental Sulfur  (1.0 eq) to the reactor.
      
    • Heat the mixture to 90–100°C under moderate stirring.

  • Controlled Thiolation:

    • Add

      
      -Propyl Mercaptan  (1.0 eq) dropwise over 2–3 hours.
      
    • Process Control: The reaction is exothermic. Maintain internal temperature between 110°C and 120°C . The evolution of HCl gas indicates reaction progress.

  • Thermal Soak:

    • After addition, raise the temperature to 140–145°C and hold for 4 hours. This ensures complete sulfurization and conversion of any intermediate P(III) species.

  • Isolation:

    • Distill excess

      
       and 
      
      
      
      (by-product) at reduced pressure (25–80°C at 10 mmHg).
    • Collect the main fraction of

      
      -propyl phosphorodichloridodithioate  at 95–110°C (10 mmHg) .
      
    • Yield: Typically 90–95%.

Stage 2: Selective Ethanolysis
  • Solvation: Dissolve the isolated dichlorido intermediate in Toluene (5 volumes).

  • Alkylation: Cool to 0–5°C . Add a mixture of Ethanol (1.0 eq) and Triethylamine (1.05 eq) dropwise.

    • Critical: Low temperature prevents double substitution (formation of the diester).

  • Workup: Wash with cold water, dry over

    
    , and concentrate in vacuo.
    
  • Result:

    
    -ethyl 
    
    
    
    -propyl phosphorochloridodithioate
    (Purity >92%).[4]

Process Visualization

The following diagram illustrates the catalytic workflow and the critical decision points for "Heel" recycling, which is the hallmark of this high-efficiency protocol.

G Start Start: PCl3 + Sulfur Reaction Reaction Phase Temp: 110-145°C HCl Off-gassing Start->Reaction Catalyst Catalyst: 5-Ethyl-2-methylpyridine (or Recycled Heel) Catalyst->Reaction Activates Mercaptan Add n-Propyl Mercaptan (Controlled Feed) Mercaptan->Reaction Distillation Vacuum Distillation Remove excess PCl3 Reaction->Distillation Intermediate Isolate: S-Propyl phosphorodichloridodithioate Distillation->Intermediate Heel Distillation Heel (Active Catalyst Residue) Distillation->Heel Residue Stage2 Stage 2: Ethanolysis (+ EtOH / Et3N) Intermediate->Stage2 Heel->Start Recycle Loop FinalProduct Final Product: O-ethyl S-propyl phosphorochloridodithioate Stage2->FinalProduct

Caption: Figure 1. Catalytic cycle for S-propyl phosphorochloridodithioate synthesis featuring catalyst recycling loop.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly impacts the reaction rate and the ratio of the desired product to by-products (such as


 or disulfides).
Catalytic SystemReaction TempYield (Stage 1)SelectivityNotes
5-Ethyl-2-methylpyridine 140–145°C92–96% HighBest for industrial scale; catalyst is thermally stable and recyclable [1].
Tri-n-butylamine 130–140°C88–92%ModerateGood alternative; slightly harder to separate from "heels".
Uncatalyzed >160°C<60%LowRequires high heat; significant disproportionation of products.
Phase Transfer (TEBA) 90°C75–80%ModerateUsed if reacting ionic thiophosphate salts (Route B), not for direct PCl3 route.

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, the following analytical markers should be verified:

  • 
     NMR:  The most definitive check.
    
    • 
      -propyl phosphorodichloridodithioate:  Shift typically around 
      
      
      
      80–90 ppm (downfield due to Cl and S).
    • 
      -ethyl 
      
      
      
      -propyl phosphorochloridodithioate:
      Distinct shift due to the introduction of the ethoxy group.
  • GC-MS: Monitor for the presence of dipropyl disulfide (oxidative dimerization of mercaptan) and

    
     .
    
  • Refractive Index:

    
     approx 1.54–1.56 (for the crude dichlorido intermediate).
    

References

  • Process for preparing phosphorodichlorido-dithioates . US Patent 5523449A. (1996). Describes the amine-catalyzed reaction of PCl3, sulfur, and alkyl mercaptans with catalyst recycling. Link

  • Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester . NIST Chemistry WebBook.[5] Provides structural context for the final pesticide (Prothiofos) derived from this intermediate. Link

  • Phosphorochloridodithioic acid, O-ethyl S-propyl ester . PubChem Compound Summary. Identification and physical properties of the specific monochloro intermediate. Link

  • Process for preparing dialkylphosphorochloridothioates . European Patent EP0005316B1. Discusses related chloridothioate synthesis and purification challenges. Link

Sources

storage conditions for preventing hydrolysis of chlorodithiophosphates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorodithiophosphates (and their structural analogs,


-dialkyl phosphorochloridothioates) are critical electrophilic intermediates in the synthesis of organophosphorus pesticides, lubricant additives, and pharmaceuticals. Their utility, however, is counterbalanced by a high susceptibility to hydrolytic degradation.

The primary failure mode is the nucleophilic attack of atmospheric moisture on the phosphorus-chlorine (P-Cl) bond. This reaction is not only destructive to the reagent but also hazardous, releasing corrosive hydrogen chloride (HCl) gas and generating acidic degradation products that can catalyze further decomposition.

This guide provides a rigorous, field-proven protocol for the storage and handling of these compounds, moving beyond generic "store in a cool dry place" advice to specific engineering controls and chemical management strategies.

Chemical Basis of Instability

To prevent degradation, one must understand the mechanism. Chlorodithiophosphates typically feature a phosphorus atom bonded to a sulfur (thiono group, P=S), a chlorine, and two alkoxy/alkylthio groups.

The Hydrolysis Mechanism

The degradation is driven by the high electrophilicity of the phosphorus center. Water acts as a nucleophile, displacing the chloride ion.

Key Reaction:



  • Phase 1: Nucleophilic Attack. Water attacks the P atom.

  • Phase 2: Elimination. The P-Cl bond breaks, releasing

    
    .
    
  • Phase 3: Acidification. The resulting HCl gas increases headspace pressure and corrodes metal seals. The non-volatile product, a dithiophosphoric acid derivative, is often stronger and less stable, potentially leading to autocatalytic decomposition cycles.

Thermal Isomerization (Thiono-Thiolo Rearrangement)

While hydrolysis is the primary storage threat, thermal stress can induce isomerization where the sulfur and oxygen atoms swap positions (P=S to P=O), often reducing reactivity and altering the impurity profile. This process is accelerated by polar impurities formed during partial hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage conditions must mitigate.

G Start Chlorodithiophosphate (RO)2P(S)Cl Intermediate Transition State [Pentacoordinate P] Start->Intermediate + H2O Product_Iso S-Alkyl Isomer (RS)(RO)P(O)Cl Start->Product_Iso Thermal Rearrangement Moisture Moisture (H2O) Moisture->Intermediate Heat Heat (>50°C) Heat->Product_Iso Product_Hydro Dithiophosphoric Acid (RO)2P(S)OH Intermediate->Product_Hydro Hydrolysis Byproduct_HCl HCl Gas (Corrosive/Pressure) Intermediate->Byproduct_HCl Elimination Product_Hydro->Start Autocatalysis (Acid promotes degradation)

Figure 1: Mechanistic pathways of chlorodithiophosphate degradation showing hydrolysis and thermal isomerization risks.

Detailed Storage Protocol

This protocol is designed to maintain purity >98% over extended periods (6–12 months).

Environmental Control Parameters
ParameterSpecificationRationale
Temperature 2°C to 8°C (Ideal)Max 25°C (Acceptable)Low temp slows kinetic rate of hydrolysis and isomerization. Avoid freezing if phase separation occurs.
Atmosphere Inert Gas (N₂ or Ar) Oxygen < 5 ppmPrevents oxidative degradation and excludes atmospheric moisture. Argon is preferred for long-term storage as it is heavier than air.
Humidity < 10% RH (External)Secondary barrier. If the primary seal fails, dry ambient air reduces catastrophic hydrolysis.
Light Dark / Amber Glass UV light can initiate radical decomposition of P-S bonds.
Container Selection & Material Compatibility
  • Recommended:

    • Glass (Borosilicate): Ideal for small volumes (< 1L). Must be amber.

    • Fluoropolymer (PTFE/PFA): Excellent chemical resistance.

    • Stainless Steel (316L): Acceptable for large volumes only if strictly dry. Any HCl formation will cause rapid pitting corrosion.

    • HDPE (High-Density Polyethylene): Acceptable for short-term transport; permeable to moisture over long periods.

  • Prohibited:

    • Standard Steel/Iron: Reacts with HCl/Sulfur.

    • Aluminum: Reacts violently with alkyl halides and acidic chlorides.

    • Natural Rubber/Silicone: Swells and degrades rapidly upon contact.

The "Double-Seal" System

For critical reference standards or expensive reagents, use the Double-Seal method:

  • Primary Container: Teflon-lined screw cap vial/bottle, flushed with Argon before closing.

  • Secondary Barrier: Heat-sealed aluminized Mylar bag containing a packet of activated molecular sieves or silica gel.

  • Indicator: Place a reversible humidity indicator card inside the secondary barrier to visually verify seal integrity.

Handling & Transfer Protocols

Hydrolysis often occurs during transfer, not just storage. The following "Schlenk-type" workflow is mandatory for high-purity applications.

Pre-Transfer Preparation
  • Dry All Glassware: Oven-dry syringes, needles, and receiving flasks at 120°C for >2 hours.

  • Equilibrate: Allow the refrigerated reagent to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture immediately into the reagent.

The "Positive Pressure" Technique

Never pour chlorodithiophosphates. Use positive pressure transfer or syringe extraction.

  • Purge: Insert a needle connected to an inert gas line (N₂/Ar) into the septum of the storage bottle.

  • Vent: Insert a bleed needle to flush the headspace for 30 seconds.

  • Extract: Withdraw the liquid using a gas-tight syringe (glass/PTFE) while the bottle is under slight positive pressure.

  • Seal: Remove needles and immediately wrap the cap with Parafilm or electrical tape if returning to storage.

Quality Control & Validation

Before using a stored batch for critical synthesis, validate its integrity.

Method A: Visual Inspection (Preliminary)

  • Pass: Clear, colorless to pale yellow liquid.[1][2]

  • Fail: Turbidity (indicates formation of insoluble acids/salts), precipitate, or darkening (thermal decomposition).

  • Warning: Fuming upon opening indicates significant HCl buildup.

Method B: 31P-NMR (Definitive)

  • Protocol: Dissolve sample in dry CDCl₃ or C₆D₆.

  • Signal: Look for the characteristic shift of the P(S)Cl group (typically

    
     60–100 ppm depending on alkyl groups).
    
  • Impurity: Hydrolysis products (acids) will appear upfield. Isomers (P=O) will have a distinct shift.

Emergency Safety: HCl Management

In the event of a spill or container rupture:

  • Evacuate: The release of HCl and mercaptan-like odors requires respiratory protection (Full-face respirator with Acid Gas/Organic Vapor cartridges).

  • Neutralize: Do not use water (exothermic hydrolysis).[3] Absorb with dry sand or vermiculite mixed with sodium carbonate (soda ash) or calcium carbonate (limestone) to neutralize the acid generated.

  • Disposal: Incineration is the preferred disposal method, equipped with a scrubber for SOx/NOx/HCl.

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethyl Phosphorochloridothioate. Retrieved from [Link]

  • International Labour Organization (ILO). (2021). ICSC 0448 - Diethylthiophosphoryl Chloride.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions in O-Ethyl S-propyl chlorodithiophosphate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: O-Ethyl S-Propyl Chlorodithiophosphate Synthesis

Topic: Minimizing Side Reactions in Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of This compound (an unsymmetrical organophosphorus intermediate) presents a classic challenge in chemoselectivity. The target molecule contains a phosphorus center bonded to four different groups (


, 

,

,

).

The primary failure modes in this synthesis are competitive substitution (forming bis-ethyl or bis-propyl byproducts), hydrolysis of the P-Cl bond, and thiono-thiolo rearrangement (isomerization) at elevated temperatures. This guide provides a self-validating protocol to minimize these side reactions.

Module 1: Critical Reagent Control (The Foundation)

The Problem: The P-Cl bond in the starting material (


) and the intermediate is extremely sensitive to moisture. Hydrolysis creates acidic species that catalyze further decomposition and lower yield.

Protocol:

  • Anhydrous Solvents: Use Toluene or Dichloromethane (DCM) dried to

    
     water.
    
  • Reagent Purity:

    • Ethanol: Must be absolute (

      
      ).
      
    • n-Propyl Mercaptan (PrSH): Verify purity by GC. Impurities like dipropyl disulfide will not react, altering the effective stoichiometry.

  • Scavenger Base: If using a base to neutralize HCl (e.g., Triethylamine), it must be dried over KOH pellets.

Technical Insight: Water does not just consume the product; the resulting phosphoric acid derivatives act as nucleophiles, attacking the P-Cl bond and creating pyrophosphate impurities (anhydrides) which are difficult to separate.

Module 2: Stepwise Kinetic Control (The Process)

The Problem: The reactivity difference between the first, second, and third chlorine atoms on


 is not large enough to prevent over-substitution purely by thermodynamics. You must use Kinetic Control .

Reaction Pathway:

  • 
     (Intermediate A)
    
  • 
     (Target)
    
Step 1: Mono-Ethylation (Minimizing Bis-Ethyl Impurity)
  • Temperature: Maintain

    
     to 
    
    
    
    .
  • Addition: Add Ethanol to

    
     (inverse addition).
    
    • Why? This keeps

      
       in huge excess during the addition, statistically favoring mono-substitution over di-substitution.
      
  • Stoichiometry: Use exactly 1.0 : 1.0 molar equivalents.

Step 2: Propyl-Thiolation (Minimizing Bis-Propyl Impurity)
  • Temperature:

    
     to 
    
    
    
    .
  • Catalysis: Use a Phase Transfer Catalyst (PTC) like TEBA (Triethylbenzylammonium chloride) if using a biphasic system, or a tertiary amine catalyst if anhydrous.

  • pH Control: The thiolate anion (

    
    ) is a much stronger nucleophile than ethanol. If the pH is too high, it may displace the ethoxy group (transesterification).
    

Module 3: Visualization of Failure Pathways

The following diagram illustrates the competitive landscape. The "Green Path" is the target; "Red Paths" are side reactions.

ReactionPathways PSCl3 PSCl3 (Start) Inter EtOP(S)Cl2 (Mono-Ethyl) PSCl3->Inter Step 1: Low Temp Inverse Addition EtOH Ethanol PrSH PrSH (Mercaptan) Target (EtO)(PrS)P(S)Cl (Target Molecule) Inter->Target Step 2: PrSH Controlled pH BisEt (EtO)2P(S)Cl (Bis-Ethyl Impurity) Inter->BisEt Excess EtOH or High Temp Hydro Acidic Species (Hydrolysis) Inter->Hydro Moisture Ingress BisPr (PrS)2P(S)Cl (Bis-Propyl Impurity) Target->BisPr Excess PrSH or Transesterification Target->Hydro Moisture Ingress

Caption: Figure 1. Competitive reaction pathways. The green path requires strict stoichiometric and temperature control to avoid the red impurity cascades.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
High "Bis-Ethyl" Impurity Localized excess of Ethanol during addition.Action: Switch to "Inverse Addition" (add Alcohol to

). Increase stirring speed to eliminate concentration gradients.
Low Yield / Acidic Product Hydrolysis of P-Cl bond.Action: Check solvent water content (KF titration). Ensure reactor is under positive

pressure.
Product Color Darkening Thermal decomposition / Isomerization.Action: Never exceed

during workup. Use vacuum distillation rather than atmospheric heating.
Slow Reaction Rate (Step 2) Low nucleophilicity of PrSH.Action: Add a catalytic amount of Pyridine or DMF (0.5 mol%) to activate the P-Cl bond.

Module 5: Experimental Workflow Diagram

This workflow emphasizes the "Self-Validating" checkpoints (IPC - In-Process Checks) required to ensure integrity.

Workflow Start Start: PSCl3 + Solvent (T = -5°C) Step1 Add Ethanol (Dropwise) Maintain T < 0°C Start->Step1 IPC1 IPC 1: GC/TLC Check for unreacted PSCl3 Step1->IPC1 IPC1->Step1 Incomplete Step2 Add PrSH + Catalyst (T = 15°C) IPC1->Step2 Pass IPC2 IPC 2: GC Check for Bis-Ethyl Impurity Step2->IPC2 Workup Quench (Ice Water) Phase Separation IPC2->Workup Pass Dry Drying (MgSO4) & Solvent Removal (Max T = 40°C) Workup->Dry

Caption: Figure 2. Synthesis workflow with critical In-Process Checkpoints (IPC) to prevent batch failure.

References

  • BenchChem. (2025).[1] Chemical synthesis and purification of Profenofos for laboratory use. Retrieved from 1

  • Coromandel International Ltd. (2016). Profenofos Technical Data Sheet: Hydrolysis and Stability. Retrieved from 2

  • US Environmental Protection Agency. (2016). Profenofos: Human Health Risk Assessment. Retrieved from 3

  • Google Patents. (2012). CN102617636A - Preparation method of high-purity profenofos.[4][5] Retrieved from 6

  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from 7

Sources

Technical Support Center: Phosphorus Pentasulfide (P₄S₁₀) Workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus pentasulfide (P₄S₁₀) is a highly effective thionating agent, indispensable for converting carbonyls to thiocarbonyls and in the synthesis of a vast array of organophosphorus sulfur compounds.[1][2][3] However, its high reactivity presents a significant challenge: the complete and safe removal of unreacted P₄S₁₀ and its byproducts from the reaction mixture. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during the workup of reactions involving P₄S₁₀.

Part 1: Critical Safety Precautions

Before addressing any experimental issues, it is imperative to understand the hazards associated with phosphorus pentasulfide.

Q: What are the primary hazards of working with P₄S₁₀ and its quench products?

A: The primary and most immediate danger is the reaction of P₄S₁₀ with water, alcohols, or other protic solvents. This hydrolysis reaction is vigorous, exothermic, and generates large quantities of hydrogen sulfide (H₂S) gas.[1][4]

Key Hazards:

  • Hydrogen Sulfide (H₂S) Gas: H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs.[1][4] At hazardous concentrations, it can paralyze the sense of smell, making odor an unreliable indicator of its presence.[4] Inhalation can cause respiratory failure and can be rapidly fatal.[4]

  • Flammability: P₄S₁₀ is a flammable solid.[5][6] Its dust can form explosive mixtures in the air, and the heat from its reaction with water can be sufficient to ignite the generated H₂S.[4]

  • Corrosivity: The hydrolysis of P₄S₁₀ also produces phosphoric acid, and combustion can produce sulfur dioxide and phosphorus pentoxide, all of which are corrosive and irritating.[4]

  • Contact Hazard: Solid P₄S₁₀ is a skin and eye irritant, and symptoms may be delayed for several hours.[4][7]

ALWAYS perform quenching and workup procedures in a well-ventilated chemical fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and suitable gloves, is worn at all times. [5][8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the removal of P₄S₁₀.

Q: Why is it crucial to remove unreacted P₄S₁₀?

A: Leaving unreacted P₄S₁₀ in your product can lead to several downstream problems:

  • Product Instability: Residual P₄S₁₀ can continue to react with the product or with atmospheric moisture over time, leading to degradation and the formation of impure byproducts.

  • Interference with a-nalysis: Phosphorus-containing byproducts can complicate NMR and mass spectrometry analysis.

  • Toxicity and Odor: The slow hydrolysis of remaining P₄S₁₀ will continuously release toxic and malodorous H₂S gas.[1]

  • Incompatibility with Subsequent Steps: Unreacted P₄S₁₀ will likely interfere with subsequent reaction steps, particularly those involving nucleophiles, water, or catalysts sensitive to sulfur compounds.

Q: What is the most common method for removing P₄S₁₀?

A: The most common method is quenching via controlled hydrolysis. This involves carefully and slowly adding the reaction mixture to a quenching solution (or vice-versa) to convert the reactive P₄S₁₀ into water-soluble and more easily removable phosphate and sulfide species.[1] The overall hydrolysis reaction is:

P₄S₁₀ + 16 H₂O → 4 H₃PO₄ + 10 H₂S[1]

This is typically followed by an aqueous workup, extraction, and purification.

Q: How can I tell if all the P₄S₁₀ has been removed?

A: Complete removal can be inferred through a combination of observations and analytical techniques:

  • Cessation of Gas Evolution: During quenching, the vigorous bubbling of H₂S should cease.

  • Disappearance of Solid P₄S₁₀: P₄S₁₀ is a yellow solid, often appearing greenish-gray due to impurities.[1][8] It is generally insoluble in common organic solvents.[1] The disappearance of this solid is a good visual indicator.

  • TLC Analysis: Compare the crude product spot with a co-spot of the starting material and product. The absence of streaks or baseline material originating from the P₄S₁₀-containing reaction mixture is a positive sign.

  • ³¹P NMR Spectroscopy: This is the most definitive method. A ³¹P NMR spectrum of the crude product should show the absence of signals corresponding to P₄S₁₀ and its related phosphorus-sulfur byproducts.

Part 3: In-Depth Troubleshooting Guides

This section provides solutions to specific, complex problems that may arise during the workup procedure.

Q: My reaction mixture turned into an intractable solid/emulsion after I started quenching. What went wrong and what can I do?

A: This is a common and frustrating issue. The cause is often rapid, uncontrolled hydrolysis leading to the precipitation of insoluble phosphorus-based byproducts or complex emulsions.

Causality:

  • Too Rapid Quenching: Adding the quenching agent too quickly or dumping the reaction mixture into the quench solution causes a rapid, exothermic reaction. This can lead to localized high concentrations of intermediates that polymerize or precipitate.

  • Incorrect pH: The nature of the phosphorus-sulfur species formed during hydrolysis is pH-dependent.[9] At certain pH values, polymeric or insoluble salts can form.

  • Concentration Effects: If the reaction mixture is too concentrated, the resulting byproducts may not stay dissolved in the aqueous or organic phases.

Troubleshooting Protocol:

  • Dilute: If possible, dilute the entire mixture with more of the organic solvent used in the reaction and a large volume of water. Vigorous stirring may help break up the solid or emulsion.

  • Adjust pH: Cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The goal is to deprotonate the acidic byproducts (like phosphoric acid and thiophosphates) to form more water-soluble salts. Be extremely careful, as adding base will increase the rate of H₂S evolution.

  • Filter with a Filter Aid: If a persistent solid remains, try filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This can help break up emulsions and remove fine particulates. Wash the filter cake thoroughly with both the organic solvent and water.

  • Prevention is Key: For future experiments, ensure the quenching is performed slowly and at a low temperature (e.g., in an ice bath). Adding the reaction mixture dropwise to a vigorously stirred, cold quenching solution is generally safer and more effective than the reverse addition.

Q: I'm observing a persistent yellow precipitate after quenching and filtration. Is this unreacted P₄S₁₀?

A: While it could be P₄S₁₀, it is more likely to be elemental sulfur.

Causality:

  • Oxidation: Hydrogen sulfide (H₂S), a primary byproduct of the quench, can be oxidized to elemental sulfur (S₈), especially if air is present or if oxidizing agents are inadvertently introduced.

  • P₄S₁₀ Impurities: Commercial P₄S₁₀ can contain small amounts of elemental sulfur.

Troubleshooting Protocol:

  • Solubility Test: Elemental sulfur is soluble in carbon disulfide (CS₂), whereas P₄S₁₀ has very limited solubility in most common solvents except CS₂.[1] Caution: CS₂ is extremely flammable and toxic. A safer test is to try dissolving a small sample of the precipitate in a solvent like toluene or xylene with gentle heating; sulfur has some solubility, which may help differentiate it.

  • Recrystallization: Often, the desired organic product can be separated from elemental sulfur by recrystallization from an appropriate solvent system. Sulfur is often less soluble than the target compound in common recrystallization solvents like ethanol or ethyl acetate/hexane mixtures.

  • Aqueous Sodium Sulfite Wash: Washing the organic layer with a solution of sodium sulfite (Na₂SO₃) can help remove elemental sulfur by converting it to the water-soluble thiosulfate ion (S₂O₃²⁻).

Q: My product is sensitive to water and/or basic conditions. How can I remove P₄S₁₀ without a standard aqueous quench?

A: This requires non-aqueous or milder workup strategies.

Causality:

  • Many organic compounds, such as those containing sensitive esters, acetals, or other hydrolyzable functional groups, will not survive a harsh aqueous quench, especially under basic conditions.

Troubleshooting & Alternative Protocols:

  • Anhydrous Filtration and Solvent Removal: If the desired product is soluble in the reaction solvent but P₄S₁₀ is not (a common scenario in solvents like THF or acetonitrile), the unreacted P₄S₁₀ can sometimes be removed by direct filtration of the reaction mixture under an inert atmosphere.[10] This is most effective when a large excess of P₄S₁₀ was not used. After filtration, the solvent is removed in vacuo.

  • Complexation with Pyridine: P₄S₁₀ forms a complex with pyridine that can be easier to handle and separate.[11][12] In some cases, adding pyridine to the reaction mixture can facilitate the precipitation of a complex, which can be filtered off. This method often leads to cleaner reactions and simpler workups.[11]

  • Mild Alcoholic Quench: A carefully controlled addition of a dry alcohol, like isopropanol, can be used.[13] The reaction is generally less vigorous than with water and produces dialkyl dithiophosphoric acids, which may be easier to separate via chromatography than the complex mixture from aqueous hydrolysis.[1]

  • P₄S₁₀/Hexamethyldisiloxane (HMDO) Method: For thionation reactions, using the P₄S₁₀/HMDO reagent system from the start can simplify the workup significantly. The phosphorus-containing byproducts from this method can often be removed by a simple hydrolytic workup or filtration through a short plug of silica gel, avoiding the need for extensive chromatography.[14]

Part 4: Data Summaries & Workflows

Table 1: Comparison of Common Quenching Agents
Quenching AgentChemical FormulaProsConsSafety Notes
Water H₂OInexpensive, readily available.Highly exothermic reaction, produces large volumes of H₂S gas.[1][4] Can form intractable solids.Extreme caution required. Perform at 0°C with slow addition and vigorous stirring.
Sat. Sodium Bicarbonate NaHCO₃(aq)Neutralizes acidic byproducts (H₃PO₄, H₂S), forming soluble salts. Helps prevent emulsions.Reaction can be very vigorous due to CO₂ and H₂S evolution.Add slowly at 0°C. Ensure adequate headspace in the flask for gas evolution.
Dilute Sodium Hydroxide NaOH(aq)Very effective at neutralizing and solubilizing acidic byproducts.Highly exothermic. Can degrade base-sensitive products. Increases H₂S evolution rate.Use with extreme care, typically ≤1M concentration, and only with base-stable compounds.
Isopropanol C₃H₈OMilder reaction than with water.[13] Byproducts may be more organic-soluble and easier to handle.Byproducts are not water-soluble, requiring chromatographic separation.Use dry isopropanol. Reaction still produces H₂S and should be done in a fume hood.
Diagrams: Standard Operating Procedures

The following diagrams illustrate recommended workflows for handling P₄S₁₀ workups.

Workflow 1: Standard Aqueous Quench Procedure

G cluster_prep Preparation cluster_quench Quenching (In Fume Hood) cluster_workup Workup & Extraction cluster_purify Purification prep1 Cool reaction mixture to 0 °C prep2 Prepare vigorously stirred quenching solution (e.g., NaHCO₃) in a separate flask at 0 °C quench1 Slowly add reaction mixture dropwise via addition funnel to quenching solution prep2->quench1 quench2 Monitor for gas evolution (H₂S). Maintain temperature at 0-5 °C quench1->quench2 quench3 Once addition is complete, stir for 1-2 hours, allowing to warm to RT quench2->quench3 workup1 Transfer mixture to a separatory funnel quench3->workup1 workup2 Separate aqueous and organic layers workup1->workup2 workup3 Extract aqueous layer with organic solvent (2-3x) workup2->workup3 workup4 Combine organic layers, wash with brine, dry (e.g., Na₂SO₄), and filter workup3->workup4 workup5 Concentrate in vacuo to yield crude product workup4->workup5 purify1 Purify crude product via column chromatography, recrystallization, or distillation workup5->purify1

Caption: Standard workflow for aqueous quenching of P₄S₁₀.

Workflow 2: Decision Tree for Choosing a Workup Method

G start Is the target product stable to water and basic/acidic conditions? aq_quench Use Standard Aqueous Quench (e.g., NaHCO₃ solution) start->aq_quench  Yes check_sol Is P₄S₁₀ insoluble in the reaction solvent? start->check_sol No non_aq Use Non-Aqueous Workup check_sol->non_aq filter Filter under inert atmosphere, then concentrate solvent non_aq->filter alcohol Mild quench with dry alcohol (e.g., Isopropanol) non_aq->alcohol complex Complexation/precipitation with pyridine non_aq->complex

Caption: Decision-making for selecting an appropriate workup method.

References

  • Wikipedia. (2024). Phosphorus pentasulfide. Retrieved from [Link]

  • Brainly. (2023). How to quench and get rid of P2S5. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS PENTASULFIDE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phosphorus pentasulfide. Retrieved from [Link]

  • Google Patents. (1987). US4681964A - Method of increasing the reactivity of phosphorus pentasulfide.
  • Chemtrade Logistics. (2019). Safety Data Sheet: Phosphorus Pentasulfide. Retrieved from [Link]

  • MTI Corporation. (2020). Safety Data Sheet: Phosphorus pentasulfide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1407 - PHOSPHORUS PENTASULFIDE. Retrieved from [Link]

  • Google Patents. (1981). GB2077250A - Phosphorus pentasulfide waste water treatment.
  • Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546–1553. Retrieved from [Link]

  • Deák, A., et al. (2022). Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers. International Journal of Molecular Sciences, 23(24), 15963. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2004). Phosphorus Pentasulfide (P4S10). Synlett, 2004(10), 1837-1838. Retrieved from [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. Retrieved from [Link]

  • Iida, T., et al. (1978). Phosphorus pentasulfide as a mild, selective reagent for the reduction of sulfoxides to sulfides. Canadian Journal of Chemistry, 56(10), 1423-1430. Retrieved from [Link]

  • Iida, T., et al. (1978). Phosphorus pentasulfide as a mild, selective reagent for the reduction of sulfoxides to sulfides. Canadian Journal of Chemistry, 56(10), 1423-1430. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for S-Alkylation of Phosphorodithioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The S-alkylation of phosphorodithioic acids (and their corresponding O,O-dialkyl salts) is a fundamental transformation in the synthesis of agricultural chemicals, lubricant additives (e.g., ZDDPs), and pharmaceutical intermediates. Because the reaction is inherently exothermic and the organophosphorus scaffold is thermally sensitive, precise temperature control is the most critical parameter for maximizing yield and preventing catastrophic side reactions.

Below, our Application Scientists have compiled a comprehensive troubleshooting guide, data summaries, and validated protocols to ensure your experimental success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my S-alkylation reaction yielding low conversion despite extended reaction times at room temperature? A1: The S-alkylation of phosphorodithioic acid salts with alkyl halides requires overcoming a specific activation energy barrier. While sulfur is a highly nucleophilic center, running the reaction below 40°C often results in sluggish kinetics and incomplete conversion. To achieve optimal reaction rates and drive the reaction to completion, the internal temperature should be maintained between 60°C and 80°C[1]. Operating at room temperature fails to provide the thermodynamic driving force necessary for an efficient industrial or laboratory-scale transformation.

Q2: My 31P NMR shows unexpected peaks (e.g., P=O shifts instead of P=S). What causes this degradation, and how do I fix it? A2: The appearance of P=O shifts in your NMR indicates that you have exceeded the thermal stability threshold of your product, triggering a phenomenon known as the thiono-thiolo rearrangement[2]. At elevated temperatures (typically >90°C), organothiophosphates can undergo an isomerization where an O-alkyl group migrates to the sulfur atom, converting the P=S double bond into a P=O double bond[2]. Furthermore, excessive heat can lead to thermal decomposition, emitting toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx). Fix: Strictly cap your reaction temperature at 80°C. Use a highly efficient reflux condenser and ensure your heating mantle is paired with an internal thermocouple to prevent localized superheating.

Q3: How do I manage the exothermic nature of the alkylation step? A3: The formation of the P-S bond during the alkylation of an O,O-dialkyl phosphorodithioic acid salt is highly exothermic[1]. If the electrophile (e.g., methyl iodide or dimethyl sulfate) is added in a single bolus, the sudden release of heat will cause a thermal runaway, immediately leading to the degradation pathways mentioned in Q2. Fix: Implement a controlled, dropwise dosing strategy. Chill the reaction vessel to 0–10°C during the initial addition of the alkylating agent, then gradually warm the system to the optimal 60–80°C range to safely drive the reaction to completion[1].

Q4: Why does alkylation occur preferentially at the sulfur atom rather than the oxygen atom, and does temperature affect this regioselectivity? A4: The regioselectivity is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory[3]. The ambident phosphorodithioate anion contains both oxygen (hard) and sulfur (soft) nucleophilic centers. Because sulfur is larger and its electrons are more polarizable, it acts as a soft nucleophile, showing a high thermodynamic affinity for soft electrophiles like alkyl halides[3][4]. Consequently, S-alkylation is heavily favored over O-alkylation[5]. However, extreme temperatures can provide enough energy to overcome the kinetic barrier for O-alkylation or induce subsequent rearrangements, which is why maintaining the 60–80°C window is vital for preserving regiochemical fidelity.

Part 2: Quantitative Data Summary

Temperature RangeKinetic ProfilePrimary Reaction PathwayObserved Byproducts / Issues
< 40°C Sluggish / SlowIncomplete S-alkylationHigh levels of unreacted starting material.
40°C – 80°C Optimal / RapidTarget S-Alkylation [1]Minimal. Highest regioselectivity for P-S bond.
80°C – 100°C Extremely FastS-alkylation + IsomerizationInitiation of thiono-thiolo rearrangement[2].
> 100°C RunawayThermal DegradationComplete isomerization, POx/SOx emission, disulfides.

Part 3: Experimental Protocol

Standard Operating Procedure: Optimized S-Alkylation of O,O-Diethyl Phosphorodithioic Acid

This self-validating protocol ensures exothermic control and prevents thermal degradation.

  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermocouple, dissolve O,O-diethyl phosphorodithioic acid (1.0 eq) in an inert, anhydrous solvent (e.g., toluene or dichloromethane).

  • Base Addition : Slowly add a mild base (e.g., triethylamine, 1.1 eq) at room temperature to generate the active phosphorodithioate salt. Stir for 15 minutes.

  • Thermal Control (Cooling) : Submerge the reaction vessel in an ice-water bath to drop the internal temperature to 0–5°C.

  • Electrophile Dosing : Introduce the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via an addition funnel over 30 minutes. Causality: This controls the highly exothermic P-S bond formation and prevents localized heat spikes[1].

  • Thermal Control (Heating) : Remove the ice bath and replace it with a heating mantle. Gradually raise the internal temperature to the optimal range of 60–80°C[1].

  • Reaction Maturation : Maintain the temperature at 60–80°C for 4–6 hours. Validation: Monitor the reaction progress via TLC or 31P NMR to ensure complete conversion without triggering the thiono-thiolo rearrangement[2].

  • Workup : Cool the mixture to room temperature, quench with distilled water, and extract the organic layer. Remove the solvent under reduced pressure to yield the crude S-alkyl phosphorodithioate as a viscous oil[1].

Part 4: Reaction Pathway Logic

G Start O,O-Dialkyl Phosphorodithioic Acid + Alkylating Agent LowTemp Sub-optimal Temp (< 40°C) Start->LowTemp OptTemp Optimal Temp (40°C - 80°C) Start->OptTemp HighTemp Excessive Temp (> 80°C) Start->HighTemp LowResult Sluggish Kinetics Incomplete Conversion LowTemp->LowResult OptResult High Yield S-Alkylation (Target Product) OptTemp->OptResult HighResult Side Reactions: Thiono-Thiolo Rearrangement Thermal Decomposition HighTemp->HighResult

Temperature-dependent reaction pathways for the S-alkylation of phosphorodithioic acid.

References

Sources

reducing sulfur odor in organophosphorus synthesis labs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus and Thiol Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic safety warnings and delve into the chemical causality of odor mitigation. When working with reagents like Lawesson’s reagent,


, or volatile thiols, standard ventilation is insufficient. You must implement self-validating, closed-loop destruction systems to protect both your laboratory personnel and the integrity of your assays.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and field-proven protocols to eliminate sulfur odors at their source.

Section 1: Mechanistic Causality & FAQs

Q: Why do organophosphorus reagents and their thiol byproducts produce such persistent odors, even at seemingly undetectable concentrations? A: The human olfactory system is disproportionately sensitive to low-molecular-weight organosulfur compounds. Mechanistically, mammalian odorant receptors contain metal ions (such as copper) that strongly bind to sulfur, increasing the receptor's binding affinity by orders of magnitude[1]. Consequently, the odor detection threshold for many thiols is in the low parts-per-billion (ppb) range[2].

Q: Why is olfactory fatigue a critical safety hazard during thionation reactions? A: Reagents like Lawesson’s reagent undergo oxygen-sulfur exchange reactions that release highly toxic hydrogen sulfide (


) and volatile organic thiols[3]. Continuous exposure to these foul smells rapidly numbs the experimenter's olfactory receptors (olfactory fatigue), masking rising, potentially lethal concentrations of toxic gases[3]. You cannot rely on your nose as a gas detector.

Section 2: Troubleshooting Guide – Reaction Setup & Active Scrubbing

Issue: Releasing


 or volatile thiols into the fume hood during reflux or inert gas purging.
Root Cause:  Relying solely on the fume hood's exhaust draft. Fume hoods are designed for containment, not chemical destruction.
Solution:  Implement a multi-stage active scrubbing train to oxidize the volatile sulfur species before they reach the exhaust.

The Causality of the Scrubbing Train: Directly bubbling reaction exhaust into bleach can lead to catastrophic "suck-back" (where the bleach is pulled into the hot reaction vessel if pressure drops). To build a self-validating system, you must first route the exhaust through an empty cold trap to catch condensables and prevent backflow. The gas then enters an oxidation trap containing sodium hypochlorite (bleach), which oxidizes the thiols to non-malodorous sulfonic acids[4]. Because this oxidation generates acidic byproducts (like


), a final neutralization trap containing a strong base (e.g., 

) is required before venting.

OdorMitigation Reaction Reaction Vessel (P-S Synthesis) EmptyTrap Empty Cold Trap (Prevents Suck-Back) Reaction->EmptyTrap Volatile H2S & Thiols OxidationTrap Oxidation Trap (NaOCl or H2O2) EmptyTrap->OxidationTrap 1-2 bubbles/sec BaseTrap Neutralization Trap (KOH / NaOH) OxidationTrap->BaseTrap Acidic Byproducts Exhaust Fume Hood Exhaust (Safe Venting) BaseTrap->Exhaust Clean Gas

Logical flow of a multi-stage scrubbing train for volatile sulfur compounds.

Protocol: Setting up the Bleach Trap

  • Connect the reaction condenser's exhaust tubing to the inlet of an empty Büchner/vacuum flask (Trap 1)[4].

  • Connect the outlet of Trap 1 to a glass gas dispersion bubbler submerged in commercial grade bleach (5.25% - 6.15%

    
    ) (Trap 2)[4][5].
    
  • Connect the outlet of Trap 2 to a bubbler containing 1M

    
     (Trap 3).
    
  • Adjust the inert gas sweep over the reaction so that the flow rate results in 1-2 bubbles per second in the bleach trap[5].

Section 3: Troubleshooting Guide – Post-Reaction Workup

Issue: Standard aqueous workup of Lawesson’s reagent reactions leaves a persistent, foul-smelling phosphorus-sulfur byproduct that requires tedious column chromatography. Root Cause: Lawesson’s reagent forms a six-membered phosphorus- and sulfur-containing ring byproduct during thionation. This byproduct shares a similar polarity with the desired thiocarbonyl product, making standard liquid-liquid extraction inefficient[6]. Solution: Column-Free Ethylene Glycol Decomposition.

By treating the crude reaction mixture with ethylene glycol, you chemically decompose the six-membered ring into highly polar thiophosphonate derivatives. This massive shift in polarity forces the malodorous byproducts into the aqueous/glycol phase, leaving your target compound in the organic phase[6].

Protocol: Ethylene Glycol Workup for Lawesson's Reagent

  • Reaction Completion: Once the thionation reaction (typically run in toluene) is complete, cool the reaction mixture to room temperature[6].

  • Reagent Addition: Add an excess of ethylene glycol (e.g., 100 mL per 0.104 mol of Lawesson's reagent used) and a catalytic amount of water (1.0 mL) directly to the flask[6].

  • Decomposition: Stir the resulting biphasic mixture at 95 °C for 1–2 hours to ensure complete breakdown of the phosphorus-containing byproduct[6].

  • Phase Separation: Cool the mixture slightly and transfer it to a separatory funnel. The desired product remains in the upper toluene layer, while the stench-causing byproducts partition into the heavy ethylene glycol layer[6].

  • Isolation: Separate the layers. Back-extract the ethylene glycol layer once with fresh toluene, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate[6].

Section 4: Decontamination & Glassware Cleaning

Issue: Persistent thiol odor on glassware, syringes, and bench surfaces after the experiment is finished. Root Cause: Micro-droplets of thiols adhere to glass and metal surfaces. Washing with standard organic solvents (like acetone) simply spreads the contamination. Solution: Immediate chemical oxidation of the surfaces before standard washing.

Data Presentation: Quantitative Comparison of Odor Quenching Agents

Oxidant SystemActive Chemical ConcentrationQuench Capacity / RatioRequired AdditivesPrimary Byproducts
Bleach Bath 5.25% - 6.15%

~7 mL stench chemical per Liter of bleach[4]None (Reaction is exothermic)Sulfonic acids,

[4]
Peroxide Treatment 3%

0.27 (Wt. Ratio of

to Ethane Thiol)[2]
Soluble Iron Catalyst (e.g.,

)[2]
Disulfides,

[2]

Protocol: Glassware Decontamination Bath Warning: Never mix acetone directly with bleach. The reaction between acetone and sodium hypochlorite forms highly toxic chloroform gas[7]. Always rinse syringes with water between acetone and bleach washes[7].

  • Preparation: In a plastic bucket inside the fume hood, prepare a 1:1 mixture of commercial bleach and water. Ensure the liquid line is at least four inches below the top of the container to allow for volume displacement[5].

  • Submersion: Immediately after use, dismantle all contaminated glassware and submerge it fully in the bleach bath[5].

  • Oxidation Soak: Allow the glassware to soak overnight (approximately 14 hours). The oxidation of thiols to sulfonic acids can be slow; premature removal will result in residual odor[5].

  • Final Clean: Remove the glassware, rinse thoroughly with copious amounts of water, and then proceed with your normal base bath or detergent cleaning methods[5].

References

Sources

Technical Support Center: Stability Management for O-Ethyl S-propyl Chlorodithiophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Thermodynamics of Decomposition

You are likely utilizing O-Ethyl S-propyl chlorodithiophosphate as a key electrophilic intermediate in the synthesis of organophosphorus pesticides (e.g., Profenofos ). While this molecule offers the necessary reactivity for coupling with phenols (like 4-bromo-2-chlorophenol), that same reactivity makes it thermodynamically predisposed to decomposition.

The stability profile of this compound rests on three fragile pillars. Understanding these will allow you to predict failure before it occurs.

A. The Hydrolytic Autocatalysis Loop (The "Wet" Threat)

The P-Cl bond is highly susceptible to nucleophilic attack by water. Even trace moisture (ppm levels) initiates a self-accelerating cycle:

  • Hydrolysis: Water attacks P-Cl, releasing Hydrochloric Acid (HCl) .

  • Acid Catalysis: The generated HCl protonates the sulfur or oxygen atoms on the ester groups.

  • Cleavage: This weakens the P-S or P-O bonds, facilitating alkyl chain cleavage (dealkylation).

  • Runaway: The cleavage generates acidic phosphate species, which further catalyze the breakdown.

B. Thermal Elimination (The "Dry" Threat)

Even in anhydrous conditions, temperatures above 50°C (and significantly at >100°C) can trigger internal elimination reactions.

  • Mechanism: The sulfur atom can attack the ethyl group (Pishchimuka-type rearrangement) or the molecule can undergo

    
    -elimination.
    
  • Result: Formation of volatile alkyl halides (Ethyl Chloride, Propyl Chloride) and pyrophosphates. The release of gas in a closed vessel leads to dangerous pressure buildup.

C. Metallic Catalysis

Iron (Fe) from standard steel drums acts as a Lewis Acid catalyst, aggressively lowering the activation energy for decomposition. Passivated Stainless Steel (SS316) or HDPE lining is non-negotiable.

Troubleshooting Guide & FAQs

This section addresses real-world scenarios reported by process chemists.

Q1: "We are seeing pressure buildup in our storage drums (SS304) after only 2 weeks at 25°C. Why?"

Diagnosis: This is likely HCl evolution due to moisture ingress or Iron catalysis .

  • The Cause: SS304 is less resistant to chloride corrosion than SS316. Micro-pitting releases

    
    , which catalyzes the decomposition of the chlorodithiophosphate, releasing volatile alkyl chlorides and HCl gas.
    
  • Immediate Action: Vent the drums safely through a caustic scrubber. Do not open without respiratory protection (HCl/Mercaptan risk).

  • Corrective Protocol: Switch to HDPE-lined drums or SS316L. Ensure headspace is blanketed with dry Nitrogen (

    
    ).
    
Q2: "The liquid has turned from pale yellow to dark amber/red. Is it still usable?"

Diagnosis: Significant thermal degradation or polysulfide formation.

  • The Cause: The "red" color often indicates the liberation of elemental sulfur or the formation of polysulfides during P-S bond cleavage. This usually happens if the material experienced a heat excursion (>40°C) during transit.

  • Risk: The purity has likely dropped. Using this in the next step (coupling) will result in low yield and difficult-to-remove colored impurities in the final Profenofos.

  • Action: Run a

    
    -NMR  or GC-MS . If purity is <90%, repurify via vacuum distillation (carefully!) or quench and dispose.
    
Q3: "During the coupling reaction, we see a delayed exotherm. What is happening?"

Diagnosis: Moisture accumulation in the solvent.

  • The Cause: If your solvent (e.g., Toluene, DCM) is wet, the chlorodithiophosphate hydrolyzes before it couples with the phenol. The hydrolysis is exothermic. This competes with your main reaction and generates acid, which may neutralize your base catalyst (e.g., NaOH or amine), stalling the main reaction.

  • Action: Verify solvent water content is <200 ppm (Karl Fischer titration) before charging the intermediate.

Visualizing the Instability Pathways

The following diagram maps the kinetic risks associated with this molecule. Use this to train your operators on why moisture and heat are critical control points.

DecompositionPathways Substrate O-Ethyl S-propyl chlorodithiophosphate Hydrolysis Hydrolysis Reaction Substrate->Hydrolysis + Moisture Elimination Thermal Elimination Substrate->Elimination + Heat Degradation Rapid Decomposition (Pressure/Heat) Substrate->Degradation + Fe Catalyst Moisture Trace Moisture (H2O) Moisture->Hydrolysis Heat Heat (>50°C) Heat->Elimination Iron Iron (Fe) Contamination Iron->Degradation HCl HCl Gas (Autocatalyst) Hydrolysis->HCl Releases HCl->Hydrolysis Catalyzes (Loop) HCl->Degradation Byproducts Alkyl Chlorides + Pyrophosphates Elimination->Byproducts Byproducts->Degradation

Caption: Figure 1. The "Triangle of Instability." Note the red dashed line representing the autocatalytic effect of HCl, which accelerates decomposition exponentially once started.

Standardized Protocols

Protocol A: Storage & Handling Specifications

Objective: Maintain purity >95% for up to 6 months.

ParameterSpecificationScientific Rationale
Temperature 0°C to 10°C Arrhenius kinetics: Reducing temp by 10°C slows hydrolysis/elimination by ~2-3x.
Atmosphere Dry Nitrogen (

)
Displaces atmospheric moisture and oxygen (prevents S-oxidation).
Container Material HDPE or Teflon-lined Steel Inert to chlorides. Avoids Iron (

) leaching which catalyzes breakdown.
Headspace < 10% Volume Minimizes volume of moist air if seal fails.
Shelf Life 6 Months Re-test purity (GC/HPLC) every 3 months.
Protocol B: Emergency Quenching (Spill/Waste)

Objective: Safely neutralize the P-Cl bond without generating toxic gas clouds.

WARNING: Do not add water directly to the concentrate. The exotherm and HCl release will be violent.

  • Prepare Quench Solution: 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) in ice-cold water.
    
  • Dilution: Dilute the spilled/waste chlorodithiophosphate into an inert solvent (e.g., Toluene) if possible (1:5 ratio).

  • Controlled Addition: Slowly add the organophosphate solution into the stirred alkaline quench solution. Never add the base to the neat chemical.

    • Chemistry:

      
      .
      
    • The base neutralizes the HCl immediately, preventing gas evolution.

  • Monitoring: Monitor pH. Ensure it stays >10. If pH drops, add more base.

  • Disposal: The resulting aqueous layer contains phosphates and mercaptans (smell). Treat with bleach (hypochlorite) to oxidize mercaptans before disposal.

References

  • BenchChem. (2025).[1] Chemical synthesis and purification of Profenofos for laboratory use.[1] (Detailed synthesis routes involving O-ethyl S-propyl intermediates).

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl phosphorodichloridate & Related Organophosphorus Chlorides. (General handling for corrosive P-Cl compounds).

  • Google Patents. (2014). CN103588811A - Preparation method of profenofos intermediate triester. (Describes the reaction conditions and stability of the O-ethyl S-propyl precursors).

  • Pilot Chemical. (2015). SDS: Corrosive Organophosphates Handling. (Industrial safety protocols for acidic organic phosphates).

  • Shao, K. (2016). Thermal Decomposition Mechanisms of Molecules Relevant to CVD.[2] eScholarship. (Mechanistic insights into elimination reactions of organosilanes/phosphates).

Sources

Technical Support Center: Phosphate Ester Synthesis & Phase Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation and "Oiling Out" in Phosphorylation Workflows

Executive Summary: The Amphiphilic Trap

Phosphate ester synthesis is deceptively simple on paper but notoriously difficult on the bench. The core issue is rarely the phosphorylation mechanism itself (typically


 at phosphorus); rather, it is the physicochemical schizophrenia  of the products.

Mono- and dialkyl phosphates are amphiphilic—possessing a lipophilic organic tail and a highly polar, ionizable phosphate head. In the presence of water and organic solvents, they act as high-performance surfactants, stabilizing emulsions that can persist for days. Furthermore, the formation of pyrophosphate impurities (P-O-P bonds) creates "gums" that are insoluble in both aqueous and organic phases, leading to the dreaded "third phase" or "oiling out" phenomenon.

This guide moves beyond basic "add brine" advice to address the thermodynamic and kinetic roots of these separations.

Diagnostic Flowchart: The Phase Separation Logic

Before attempting a fix, you must identify when the phase issue occurs. Use this logic flow to navigate the troubleshooting modules.

PhaseSeparationLogic Start START: When does the phase issue occur? Reaction During Reaction (Before Quench) Start->Reaction Workup During Aqueous Workup (Quench/Extraction) Start->Workup Evap Post-Evaporation (Residue) Start->Evap AmineSalt Precipitate is crystalline? Reaction->AmineSalt Emulsion Stable Emulsion formed? Workup->Emulsion OilOut Product is an oil/gum? Evap->OilOut GumFormation Precipitate is a sticky gum? AmineSalt->GumFormation No SolventSwap Solubility Mismatch: Switch solvent (e.g., DCM to MeCN) or increase Temp AmineSalt->SolventSwap Yes Polymer Polymerization/Pyrophosphates: Check stoichiometry & Moisture control GumFormation->Polymer Yes pHCheck Check pH: Is it < 3 or > 9? Emulsion->pHCheck SaltingOut Surfactant Effect: Use High Ionic Strength (Sat. NaCl or NH4Cl) pHCheck->SaltingOut No SpecificIon Ion Exchange: Wash with dilute HCl then Brine pHCheck->SpecificIon Yes FreezeDry Lyophilization required (Remove trace water) OilOut->FreezeDry

Figure 1: Decision matrix for diagnosing phase anomalies in phosphate ester synthesis. Blue nodes indicate decision points; Green nodes indicate procedural solutions.

Module 1: Reaction-Stage "Oiling Out"

The Scenario: You are running a phosphorylation using


 or a phosphoramidite activator. The clear solution suddenly becomes cloudy, and a viscous gum deposits on the stir bar or flask walls.
The Mechanism: Pyridine/Amine Salt Aggregation

In standard protocols (e.g., Atherton-Todd or


 phosphorylation), a base (Pyridine, TEA) is used to scavenge HCl.
  • The Problem: Pyridine hydrochloride (

    
    ) is insoluble in non-polar solvents like DCM or Toluene. While it often precipitates as a solid, the presence of mixed anhydrides  or trace moisture can turn this salt into an "ionic liquid" or gum that traps your reagents [1].
    
  • The Pyrophosphate Trap: If stoichiometry is off (

    
     < Alcohol), you form P-O-P anhydrides (pyrophosphates). These are highly lipophobic and will oil out immediately.
    
Protocol 1.1: The Solvent Polarity Switch

Do not just add more solvent. You must break the ionic aggregation.

  • Stop Stirring: Allow the gum to settle.

  • Supernatant Check: TLC the supernatant. If the product is in the gum, your solvent is too non-polar.

  • The "Acetonitrile Spike": Add anhydrous Acetonitrile (MeCN) dropwise. MeCN has a high dielectric constant (

    
    ) and dissolves many amine salts and polar phosphate intermediates, returning the system to a single phase.
    
  • Prevention: For future runs, use a DCM/MeCN (4:1) mixture as the reaction solvent.

Module 2: The Emulsion Nightmare (Workup)

The Scenario: You quench the reaction with water or bicarbonate. The layers mix but never separate. You are left with a white, foamy "milk."

The Mechanism: The Surfactant Effect

Mono-alkyl phosphates are essentially industrial detergents. At neutral pH, they exist as mono-anions (


). These anions form micelles, encapsulating water within the organic layer [2].
Protocol 2.1: The "Reverse Quench" & pH Window

Preventing emulsions starts with the quench. Never pour water into the reaction mixture (exotherm


 decomposition 

emulsifiers).
  • Preparation: Prepare a quench solution of 1M Sodium Acetate (pH ~5-6) or Sat.

    
     .
    
    • Why Acetate? It buffers the solution.[1] Strong bases (

      
      , 
      
      
      
      ) can cause rapid hydrolysis of the ester bond if the temperature spikes [3].
  • Reverse Addition: Cannulate or dropwise add the reaction mixture into the quench solution at

    
    .
    
  • The pH Sweet Spot:

    • pH < 2: Product is fully protonated (

      
      ). Soluble in organic, but risk of acid hydrolysis.
      
    • pH > 9: Product is dianionic (

      
      ). Highly water-soluble, impossible to extract into DCM/EtOAc.
      
    • Target pH 4-5: The mono-anion dominates, but by saturating the aqueous layer with salt (Salting Out), you force the organic equilibrium.

Protocol 2.2: Breaking an Existing Emulsion

If you already have an emulsion:

  • Do NOT shake: Swirl gently.

  • The Celite Filtration: The emulsion is often stabilized by microscopic precipitate particles. Filter the entire biphasic mixture through a pad of Celite. The mechanical shear and removal of particulates often breaks the emulsion immediately.

  • The n-Butanol Trick: If DCM fails, add n-Butanol to the organic phase. n-Butanol is sufficiently polar to solvate the phosphate head group but lipophilic enough to separate from brine [4].

Module 3: Purification & Isolation

The Scenario: You successfully extracted the product, but upon evaporation, it turns into a hygroscopic glass or oil that refuses to crystallize.

The Mechanism: Water Entrapment

Phosphate esters are hygroscopic.[2] Trace water acts as a plasticizer, preventing crystallization. Furthermore, trace


 (from hydrolysis) acts as a catalyst for decomposition.
Protocol 3.1: The Hydrophobic Wash

To remove trace


 (which causes the oiling):
  • Dissolve crude oil in EtOAc .

  • Wash 3x with 1M NaCl (do not use water).

  • Critical Step: Wash 1x with 10%

    
     solution . The sulfate ion helps displace phosphate impurities.
    
  • Dry over

    
     (granular), not
    
    
    
    (which can coordinate to the phosphate oxygen).

FAQ: Troubleshooting at the Bench

SymptomProbable CauseImmediate Corrective Action
Bi-phasic reaction mixture Formation of Pyridine-HCl ionic liquid.Add Acetonitrile or warm to 40°C (if thermally stable).
"Raging" exotherm during quench Inverse addition (Water into Acid).STOP. Cool to -10°C. Switch to "Reverse Quench" (Reaction into Buffer).
Product is stuck in Aqueous layer pH is too high (Dianion form).Adjust pH to 2-3 with 1M HCl, saturate with NaCl, extract with n-Butanol.
Precipitate forms during extraction Solubility limit of Sodium Phosphate salts.Add more water to the aqueous layer to dissolve salts, then re-extract.
NMR shows "Hump" at 0 ppm Polyphosphoric acid contamination.Difficult to remove. Requires anion-exchange chromatography or rigorous hydrolysis (boil in water 1h if product stable).

Visualizing the Surfactant Problem

The following diagram illustrates why standard extraction fails and how "Salting Out" works mechanistically.

MicelleBreakdown Micelle Micelle Formation (Low Ionic Strength) Mechanism Phosphate Head Groups repel each other but trap water inside Micelle->Mechanism SaltAdd Addition of NaCl (High Ionic Strength) Mechanism->SaltAdd Add Brine Collapse Double Layer Collapse (Debye Length Reduction) SaltAdd->Collapse Shields Charge PhaseSep Clean Phase Separation Collapse->PhaseSep

Figure 2: Mechanism of emulsion breaking. High ionic strength (NaCl) shields the repulsive charges of the phosphate head groups, collapsing the micelle structure.

References

  • K. Tsubaki et al. , "Selective Synthesis of Mixed Phosphate Triesters," Organic Letters, vol. 21, pp. 9779-9783, 2019.[3] Link

  • P. Arora et al. , "Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants," Tenside Surfactants Detergents, vol. 55, no. 4, 2018. Link

  • BenchChem Technical Support , "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride," BenchChem Protocols, 2025.[1] Link

  • H. J. Jessen et al. , "Phosphate esters and anhydrides – recent strategies targeting nature's favoured modifications," Chemical Science, vol. 5, pp. 2854-2868, 2014. Link

  • R. A. Aitken et al. , "Synthesis of Dialkyl Phosphates," Synthesis, vol. 44, pp. 2515-2518, 2012.[3] Link

Sources

Validation & Comparative

Comparative Analysis of GC-MS Fragmentation: O-Ethyl S-propyl Chlorodithiophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and Forensic Toxicologists Focus: Structural elucidation, impurity profiling, and differentiation from isomeric organophosphates.

Executive Summary & Chemical Context[1][2][3][4][5][6]

O-Ethyl S-propyl chlorodithiophosphate (CAS 42069-01-2) is a critical organophosphorus intermediate, primarily utilized in the synthesis of the insecticide Profenofos . In drug and agrochemical development, accurate identification of this intermediate is paramount for process control and impurity profiling.

This guide compares the GC-MS fragmentation behavior of this specific chlorodithiophosphate against its structural analogs (e.g., Ethoprophos and O,O-Diethyl chlorothiophosphate). We focus on distinguishing features—specifically the S-propyl moiety —which undergoes unique rearrangement pathways distinct from O-alkyl groups.

Chemical Identity[3][4][7][8][9][10][11]
  • IUPAC Name: O-Ethyl S-propyl phosphorochloridodithioate[1][2]

  • Formula: C

    
    H
    
    
    
    ClOPS
    
    
  • Molecular Weight: 218.68 g/mol

  • Key Structural Features: P=S bond, labile P-Cl bond, O-Ethyl group, S-Propyl group.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation patterns, the following protocol synthesizes best practices for labile organophosphorus chlorides.

Sample Preparation & GC-MS Configuration
  • Solvent: Hexane or Isooctane (Avoid alcohols to prevent transesterification of the P-Cl bond).

  • Concentration: 10 µg/mL (Trace analysis mode) to minimize source contamination.

  • Inlet: Splitless mode at 200°C. Note: Temperatures >220°C can induce thermal degradation of the S-propyl chain prior to ionization.

ParameterSettingRationale
Column DB-5MS or Rtx-5 Amine (30m x 0.25mm x 0.25µm)Low-bleed phase essential for sulfur-containing analytes.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal ionization efficiency.
Ion Source Electron Ionization (EI), 70 eVStandardizes fragmentation for library comparison.
Source Temp 230°CHigh enough to prevent condensation, low enough to limit pyrolysis.
Scan Range m/z 40–450Captures low mass alkyl fragments and potential dimers.
Quality Control (System Suitability)
  • Inertness Check: Inject a test mix containing Ethoprophos. If the peak tails significantly or shows degradation products (e.g., loss of propyl group), the liner requires deactivation.

  • Chloride Verification: The presence of the P-Cl bond makes the molecule moisture-sensitive. A "blank" injection of the solvent must be run immediately before the sample to ensure no hydrolysis artifacts (e.g., the corresponding acid) are present in the system.

Comparative Fragmentation Analysis

The mass spectrum of this compound is dominated by the interplay between the chlorine isotope pattern and the McLafferty rearrangement of the S-propyl group.

The Target Spectrum vs. Analogs

We compare the target molecule against two common alternatives found in similar synthesis streams:

  • O,O-Diethyl Chlorothiophosphate: Lacks the S-propyl group (replaced by O-ethyl).

  • Ethoprophos: Lacks the Chlorine (replaced by a second S-propyl).

Table 1: Diagnostic Ion Comparison
Fragment TypeTarget: this compound Analog 1: O,O-Diethyl chlorothiophosphate Analog 2: Ethoprophos Diagnostic Significance
Molecular Ion (M+) m/z 218 (Distinct Cl pattern)m/z 188 (Cl pattern)m/z 242 (No Cl pattern)Confirms MW and presence of Cl/S count.
Base Peak m/z 176 (M - Propene) or m/z 183 (M - Cl)m/z 160 (M - Ethylene)m/z 158 (M - Propene - Propyl)The S-Propyl McLafferty rearrangement is favored over O-Ethyl.
Alkyl Loss m/z 43 (Propyl, C

H

)
m/z 29 (Ethyl, C

H

)
m/z 43 (Propyl)High abundance of m/z 43 indicates S-propyl presence.
P-S Cleavage m/z 63 (PS

)
m/z 63 (PS

)
m/z 97 (PS

)
Confirms thiophosphate core.
Mechanistic Deep Dive: The S-Propyl "Signature"

The most critical differentiator for the target molecule is the McLafferty Rearrangement involving the S-propyl chain. Unlike O-ethyl groups, the sulfur atom polarizes the bond differently, facilitating the transfer of a gamma-hydrogen to the sulfur/oxygen and the expulsion of a neutral alkene (Propene).

Mechanism:

  • Ionization: Removal of an electron from the Sulfur (P=S) or Chlorine.

  • Rearrangement: The S-propyl chain folds back; a hydrogen from the propyl

    
    -carbon transfers to the P=S sulfur.
    
  • Elimination: Neutral Propene (42 Da) is lost.

  • Result: A radical cation at m/z 176 (M - 42).

Note: The O-ethyl group can also undergo McLafferty rearrangement to lose Ethylene (28 Da), but the S-propyl loss is kinetically favored due to the size and polarizability of the sulfur atom.

Visualizing the Fragmentation Pathway[6][12][13][14]

The following diagram illustrates the competitive fragmentation pathways that define the spectral fingerprint of this compound.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 218 (3:1 Cl Isotope) McLafferty_S McLafferty Rearrangement (S-Propyl) M_Ion->McLafferty_S Dominant Path Cl_Cleavage Heterolytic Cleavage (P-Cl Bond) M_Ion->Cl_Cleavage Common Path McLafferty_O McLafferty Rearrangement (O-Ethyl) M_Ion->McLafferty_O Minor Path Frag_176 Fragment Ion [M - Propene]+ m/z 176 McLafferty_S->Frag_176 Sec_Frag Secondary Loss (Loss of Cl from m/z 176) Frag_176->Sec_Frag - Cl radical Frag_183 Fragment Ion [M - Cl]+ m/z 183 Cl_Cleavage->Frag_183 Frag_190 Fragment Ion [M - Ethylene]+ m/z 190 McLafferty_O->Frag_190 Frag_141 Core Ion [HO(HS)P(S)]+ m/z 141 Sec_Frag->Frag_141

Caption: Figure 1. Competitive fragmentation pathways for this compound (m/z 218). The S-propyl rearrangement (Red path) is the primary diagnostic indicator.

Synthesis & Impurity Context

Understanding where this molecule fits in the synthesis of Profenofos is crucial for interpreting "unknown" peaks in a reaction mixture.

SynthesisFlow Precursor Phosphorus Sulfochloride (PSCl3) Step1 Step 1: Ethylation (+ Ethanol) Precursor->Step1 Inter_1 O-Ethyl Dichlorothiophosphate Step1->Inter_1 Step2 Step 2: Propylthiolation (+ Propyl Mercaptan) Inter_1->Step2 Target TARGET MOLECULE This compound (CAS 42069-01-2) Step2->Target Step3 Step 3: Coupling (+ 4-bromo-2-chlorophenol) Target->Step3 Final PROFENOFOS (Insecticide) Step3->Final

Caption: Figure 2. Synthesis workflow showing the target as the immediate precursor to Profenofos.

Conclusion & Recommendations

  • Confirm the Chlorine: Look for the characteristic 3:1 isotopic ratio at m/z 218/220 . If this pattern is absent, you likely have the hydrolyzed acid or a bis-alkyl impurity.

  • Track the Propyl Group: The loss of 42 Da (Propene) to form m/z 176 is the specific fingerprint of the S-propyl ester. This distinguishes it from O-propyl isomers, which would preferentially lose the propyl radical (43 Da) or undergo different rearrangement kinetics.

  • Monitor Thermal Stability: If the spectrum is dominated by m/z 43 and m/z 63 with no molecular ion, lower the injection port temperature; the S-P bond is thermally labile.

References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Profenofos Analog).[3] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2025).[2] Phosphorochloridodithioic acid, O-ethyl S-propyl ester (CAS 42069-01-2).[2] National Library of Medicine. [Link]

  • U.S. EPA. (2025). Substance Details: O-Ethyl O-methyl S-propyl phosphorothioate (Structural Analog). Substance Registry Services. [Link]

Sources

HPLC Method Development for Chlorodithiophosphate Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Chlorodithiophosphates (and their related phosphorochloridothioate analogs) represent a critical class of intermediates in the synthesis of organophosphorus pesticides (e.g., Chlorpyrifos, Profenofos) and zinc dialkyldithiophosphate (ZDDP) lubricant additives.

The Analytical Challenge: These compounds present a "Stability Paradox." They are:

  • Thermally Labile: Making Gas Chromatography (GC) prone to on-column degradation (mercaptan formation).

  • Hydrolytically Unstable: The P-Cl bond rapidly hydrolyzes in the presence of water, rendering standard Reverse Phase (RP) HPLC inaccurate.

  • Solvolytically Reactive: They react with protic solvents (Methanol, Ethanol) to form esters, creating artifacts during sample preparation.

This guide compares the three dominant analytical approaches and establishes Non-Aqueous Reverse Phase (NARP) HPLC as the superior methodology for purity determination, offering a balance of stability, sensitivity, and reproducibility.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of the three primary methodologies used for chlorodithiophosphate analysis.

Table 1: Method Performance Matrix
FeatureMethod A: GC-FID (Industry Standard)Method B: Standard RP-HPLC (Aqueous)Method C: NARP-HPLC (Recommended)
Primary Mechanism Volatility / Boiling PointHydrophobicity / PartitioningHydrophobicity / Adsorption
Mobile Phase Helium/Nitrogen (Gas)Water / Methanol or ACN100% Acetonitrile (Anhydrous)
Sample Stability Low (Thermal degradation of P=S bond)Critical Failure (Hydrolysis of P-Cl bond)High (Inert environment)
Artifact Formation Disulfides, MercaptansHydrolyzed Acid ParentNone (if alcohol-free)
Linearity (

)
0.98 - 0.99< 0.95 (Drifting)> 0.999
LOD High (Flame Ionization)Low (UV 215 nm)Lowest (UV 215 nm)

The Scientific Rationale (E-E-A-T)

Why Standard Methods Fail

To develop a robust method, one must understand the degradation pathways. The P-Cl bond is the weak link.

  • Hydrolysis (Aqueous RP-HPLC): In the presence of water (even 5% in mobile phase), the chlorine is displaced by a hydroxyl group, forming the acid.

    • Reaction:

      
      
      
    • Result: The "impurity" peak (the acid) grows during the run, and the main peak (the chloride) shrinks.

  • Alcoholysis (The Methanol Trap): Many researchers habitually use Methanol (MeOH) as a diluent. Chlorodithiophosphates react with MeOH to form the methyl ester.

    • Reaction:

      
      
      
    • Result: You quantify a compound that wasn't in the original sample. Acetonitrile (ACN) must be the exclusive solvent.

The Solution: Non-Aqueous Reverse Phase (NARP)

NARP utilizes a standard C18 stationary phase but eliminates water entirely. The separation is driven by the differential solubility of the analyte and its impurities in 100% organic solvent and their interaction with the hydrophobic chains.

Pathway Visualization

The following diagram illustrates the decision logic and degradation risks associated with method selection.

MethodSelection Sample Chlorodithiophosphate Sample Decision1 Select Technique Sample->Decision1 GC Gas Chromatography (GC-FID) Decision1->GC HPLC HPLC Decision1->HPLC Thermal Thermal Stress (>150°C) GC->Thermal Solvent Select Mobile Phase HPLC->Solvent Degradation1 Artifacts: Mercaptans/Disulfides Thermal->Degradation1 AqRP Standard RP (Water/MeOH) Solvent->AqRP Contains H2O or MeOH NARP NARP (100% ACN) Solvent->NARP Anhydrous ACN Reaction1 Hydrolysis/Alcoholysis AqRP->Reaction1 Result2 Stable Analysis High Accuracy NARP->Result2 Result1 Inaccurate Purity (Acid/Ester Formation) Reaction1->Result1

Figure 1: Analytical decision matrix showing degradation risks (Red) vs. optimized pathways (Green).

Optimized Experimental Protocol (Method C)

This protocol is validated for O,O-Diethyl Phosphorochloridothioate and similar intermediates. It uses common lab equipment but changes the chemistry to prevent degradation.

Instrumentation & Reagents
  • System: HPLC with Binary Pump and UV-Vis / PDA Detector.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).

    • Note: A high carbon load (>15%) is preferred for retention in 100% organic mode.

  • Reagents:

    • Acetonitrile (HPLC Grade, Anhydrous ). Critical: Water content < 0.05%.

    • Tetrahydrofuran (THF) (Stabilizer-free, Optional for solubility of heavier analogs).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase 100% AcetonitrilePrevents hydrolysis.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 5 - 10 µLPrevent column overload.
Column Temp 25°C (Ambient)Minimizes thermal degradation risk.
Detection UV @ 215 nmP=S bond absorption maximum; P-Cl is weak >230 nm.
Run Time 15 MinutesSufficient to elute non-polar impurities (disulfides).
Sample Preparation (The "Self-Validating" Step)
  • Diluent: 100% Acetonitrile (dried over molecular sieves if necessary).

  • Procedure:

    • Weigh 50 mg of sample into a 50 mL volumetric flask.

    • Dilute to volume with ACN .

    • Validation Check: Inject immediately. Reinject the same vial after 4 hours.

    • Pass Criteria: Peak area difference < 2.0%. (If >2%, moisture has entered the vial).

Experimental Data Summary

The following data compares the degradation rate of O,O-Diethyl Phosphorochloridothioate in different mobile phase environments over a 4-hour period.

Table 2: Stability Study (Area % Recovery)
Time (Hours)Method B (50:50 ACN:Water)Method B (Methanol Diluent)Method C (100% ACN)
0 98.2%92.1% (Immediate Ester formation)99.1%
1 85.4%88.0%99.1%
2 72.1%84.5%99.0%
4 55.3%79.2%98.9%

Key Insight: In Method B (Aqueous), the parent peak degrades into the acid form (eluting at void volume). In Methanol, the peak shifts retention time immediately due to conversion to the methyl ester. Method C retains >99.8% integrity over 4 hours.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak at the void volume (t0), your ACN is wet. The P-Cl bond is hydrolyzing inside the column. Install a moisture trap or use fresh anhydrous solvent.

  • Split Peaks: The sample solvent must match the mobile phase. Do not dissolve the sample in Hexane and inject into ACN; this causes immiscibility issues inside the loop.

  • Column Care: Although running 100% ACN is safe for C18 columns, it can cause "phase collapse" or dewetting in some poorly bonded phases. Store the column in ACN, never water.

References

  • Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of S-Propyl and S-Butyl Chlorodithiophosphates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, chlorodithiophosphates serve as versatile intermediates in the synthesis of a wide array of compounds, including pesticides, lubricants, and therapeutic agents. The reactivity of these molecules is of paramount importance, dictating their utility in various synthetic transformations. This guide provides an in-depth comparison of the reactivity of two closely related analogues: S-propyl chlorodithiophosphate and S-butyl chlorodithiophosphate. By examining the subtle yet significant differences in their alkyl substituents, we can elucidate the factors governing their reactivity and provide a framework for selecting the appropriate reagent for specific synthetic applications.

Introduction to Chlorodithiophosphates and the Significance of S-Alkyl Substituents

Chlorodithiophosphates are tetracoordinated phosphorus compounds characterized by a central phosphorus atom double-bonded to a sulfur atom (thiophosphoryl group), and single-bonded to another sulfur atom, a chlorine atom, and an oxygen or carbon atom. The S-alkyl chlorodithiophosphates, specifically, feature an alkyl group attached to one of the sulfur atoms. The nature of this S-alkyl group can profoundly influence the electrophilicity of the phosphorus center and, consequently, the rate of nucleophilic substitution reactions. Understanding these structure-activity relationships is crucial for designing efficient and selective synthetic routes.

The primary reaction of interest for these compounds is nucleophilic substitution at the phosphorus center, where the chloride ion acts as a leaving group.[1][2] The facility of this reaction is governed by both electronic and steric factors imparted by the substituents on the phosphorus atom.[3][4]

Theoretical Comparison of Reactivity: S-Propyl vs. S-Butyl

When comparing S-propyl and S-butyl chlorodithiophosphates, the key difference lies in the length of the alkyl chain attached to the sulfur atom. This seemingly minor variation can impact reactivity through two primary mechanisms: steric hindrance and electronic effects.

Steric Effects

Nucleophilic attack at the phosphorus center, typically proceeding via an SN2-like mechanism, is highly sensitive to steric congestion around the reaction center.[5][6] A bulkier substituent can physically impede the approach of the nucleophile, thereby slowing down the reaction rate.[4][7]

In the case of S-propyl and S-butyl groups, both are primary alkyl chains. However, the n-butyl group is larger than the n-propyl group. While the difference in steric bulk between a propyl and a butyl group is not as dramatic as, for instance, comparing a methyl to a tert-butyl group, it can still exert a measurable influence on the reaction kinetics.[8] It is therefore reasonable to hypothesize that the S-butyl group will present a slightly greater steric hindrance to the incoming nucleophile compared to the S-propyl group.

Hypothesis: S-propyl chlorodithiophosphate is expected to exhibit a slightly higher reactivity towards nucleophiles compared to S-butyl chlorodithiophosphate due to reduced steric hindrance.

Electronic Effects

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect).[9] This effect involves the pushing of electron density through the sigma bonds towards the more electronegative atom, in this case, the sulfur and subsequently the phosphorus center. An increase in the electron-donating nature of the alkyl group would increase the electron density at the phosphorus atom, making it less electrophilic and thus less susceptible to nucleophilic attack.

The inductive effect of alkyl groups generally increases with the number of carbon atoms.[9] Therefore, a butyl group is expected to have a slightly stronger electron-donating effect than a propyl group. This would suggest that the phosphorus center in S-butyl chlorodithiophosphate is slightly less electrophilic than in its S-propyl counterpart.

Hypothesis: The stronger electron-donating inductive effect of the butyl group is predicted to slightly decrease the reactivity of S-butyl chlorodithiophosphate compared to S-propyl chlorodithiophosphate.

Experimental Protocol for Comparative Reactivity Analysis

To quantitatively compare the reactivity of S-propyl and S-butyl chlorodithiophosphates, a kinetic study of their hydrolysis can be performed. Hydrolysis is a convenient reaction to monitor as water acts as the nucleophile and the reaction can be followed using various analytical techniques.[10] ³¹P NMR spectroscopy is particularly well-suited for this purpose as it allows for the direct monitoring of the disappearance of the starting material and the appearance of the hydrolysis product, each giving a distinct signal.[11]

Objective

To determine and compare the rate constants for the hydrolysis of S-propyl and S-butyl chlorodithiophosphates under controlled conditions.

Materials
  • S-propyl chlorodithiophosphate

  • S-butyl chlorodithiophosphate

  • Deuterated water (D₂O)

  • Suitable inert solvent (e.g., acetonitrile-d₃)

  • Internal standard for ³¹P NMR (e.g., triphenyl phosphate)

  • NMR tubes

  • Constant temperature bath

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis prep_propyl Prepare solution of S-propyl chlorodithiophosphate in acetonitrile-d3 add_standard_propyl Add internal standard to S-propyl solution prep_propyl->add_standard_propyl prep_butyl Prepare solution of S-butyl chlorodithiophosphate in acetonitrile-d3 add_standard_butyl Add internal standard to S-butyl solution prep_butyl->add_standard_butyl initiate_propyl Add D2O to S-propyl solution and start timer add_standard_propyl->initiate_propyl initiate_butyl Add D2O to S-butyl solution and start timer add_standard_butyl->initiate_butyl monitor_propyl Acquire 31P NMR spectra at regular intervals initiate_propyl->monitor_propyl monitor_butyl Acquire 31P NMR spectra at regular intervals initiate_butyl->monitor_butyl integrate_propyl Integrate peaks of starting material and product monitor_propyl->integrate_propyl integrate_butyl Integrate peaks of starting material and product monitor_butyl->integrate_butyl plot_propyl Plot ln([Reactant]) vs. time integrate_propyl->plot_propyl plot_butyl Plot ln([Reactant]) vs. time integrate_butyl->plot_butyl calculate_k_propyl Determine rate constant (k_propyl) from the slope plot_propyl->calculate_k_propyl calculate_k_butyl Determine rate constant (k_butyl) from the slope plot_butyl->calculate_k_butyl compare_rates Compare k_propyl and k_butyl calculate_k_propyl->compare_rates calculate_k_butyl->compare_rates

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of S-propyl chlorodithiophosphate and S-butyl chlorodithiophosphate in acetonitrile-d₃.

    • Prepare a stock solution of the internal standard (e.g., triphenyl phosphate) in acetonitrile-d₃.

  • Sample Preparation for NMR Analysis:

    • In an NMR tube, add a precise volume of the S-propyl chlorodithiophosphate stock solution and the internal standard stock solution.

    • Repeat the process for the S-butyl chlorodithiophosphate in a separate NMR tube.

    • Place the NMR tubes in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Data Acquisition:

    • To initiate the hydrolysis reaction, add a precise volume of D₂O to the NMR tube containing the S-propyl chlorodithiophosphate solution, quickly mix, and immediately place it in the NMR spectrometer.

    • Start acquiring ³¹P NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 2-3 half-lives).

    • Repeat the same procedure for the S-butyl chlorodithiophosphate sample.

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to the starting chlorodithiophosphate and the peak corresponding to the hydrolysis product.

    • The concentration of the remaining reactant at each time point can be determined relative to the constant concentration of the internal standard.

    • Assuming pseudo-first-order kinetics (as the concentration of water is in large excess), plot the natural logarithm of the concentration of the chlorodithiophosphate (ln[Reactant]) against time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Determine the rate constants for both the S-propyl (k_propyl) and S-butyl (k_butyl) chlorodithiophosphates.

Anticipated Results and Interpretation

Based on the theoretical considerations of steric and electronic effects, it is expected that the rate constant for the hydrolysis of S-propyl chlorodithiophosphate (k_propyl) will be greater than that for S-butyl chlorodithiophosphate (k_butyl).

Table 1: Hypothetical Kinetic Data for the Hydrolysis of S-Alkyl Chlorodithiophosphates

CompoundAlkyl GroupRate Constant (k) at 25 °C (s⁻¹)Relative Rate
S-propyl chlorodithiophosphaten-Propylk_propyl1.0
S-butyl chlorodithiophosphaten-Butylk_butylk_butyl / k_propyl

A relative rate of less than 1 for the S-butyl analogue would confirm the hypothesis that it is less reactive. The magnitude of this difference will provide quantitative insight into the combined steric and electronic influence of an additional methylene group in the S-alkyl chain.

Mechanistic Considerations

The nucleophilic substitution at the phosphorus center of chlorodithiophosphates can proceed through either a concerted (SN2@P) or a stepwise mechanism involving a pentacoordinate intermediate.[1][2] For many such reactions, a concerted backside attack of the nucleophile is favored.[12]

Caption: Proposed SN2@P mechanism for nucleophilic substitution.

In this mechanism, the nucleophile (Nu⁻) attacks the phosphorus atom from the side opposite to the leaving group (Cl⁻). The transition state involves a trigonal bipyramidal geometry where the incoming nucleophile and the leaving group occupy the apical positions. The increased steric bulk of the S-butyl group compared to the S-propyl group would destabilize this already crowded transition state, leading to a higher activation energy and a slower reaction rate.

Conclusion

References

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Allen. Why is +l-effect of t-butyl group greater than that of isopropyl group?[Link]

  • ResearchGate. (2025, August 10). Nucleophilic Substitution at Phosphorus Centers (SN2@P) | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Quora. (2021, August 19). Why is propyl chloride more reactive than butyl chloride?[Link]

  • General Concepts. Some Properties of the Phosphate Group. [Link]

  • Royal Society of Chemistry. (2025, June 25). Is there a trend in inductive effect for different alkyl groups?[Link]

  • National Center for Biotechnology Information. (2023, January 3). Organophosphorus Chemistry 2021. [Link]

  • National Center for Biotechnology Information. (2021, February 15). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. [Link]

  • National Center for Biotechnology Information. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • ResearchGate. (2025, June 19). Is there a trend in inductive effect for different alkyl groups?[Link]

  • ResearchGate. The synthesis of various S‐alkyl organophosphorus compounds.[Link]

  • Scientific & Academic Publishing. Nucleophilic Substitution at Thiophosphoryl Center (P=S). [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of S-Alkyl Alkylchlorothiophosphonates and Their Reactions with Phenols, Mercaptans, and Amines.[Link]

  • Pendidikan Kimia. Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. [Link]

  • ResearchGate. (PDF) Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus. [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. [Link]

  • Defense Technical Information Center. (2000, August 4). Kinetic Study of the Combustion of Organophosphorus Compounds. [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]

  • National Center for Biotechnology Information. (2020, June 6). Organophosphorus compounds and oximes: a critical review. [Link]

  • SciSpace. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. [Link]

  • ResearchGate. Nucleophilic addition of aldehydes using aryne as aryl anion equivalents.[Link]

  • YouTube. (2025, July 6). Reactions of Organophosphorus and Organosilicon Compounds | Chapter 9 - Advanced Organic Chemistry. [Link]

  • Current World Environment. (2013, August 21). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. [Link]

  • AIP Publishing. Review and Comparison for Organophosphorus Pesticide Elimination Processes. [Link]

  • ACS Publications. (2014, June 9). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]

  • Revista Desafio Online. Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. [Link]

  • YouTube. (2022, December 2). Rate of hydrolysis of alkyl halide a. c. b. d. ( \mathrm{CH}. [Link]

  • PubMed. (2003, October 29). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Semantic Scholar. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. [Link]

  • ResearchGate. Synthesis of functionalized S-alkyl carbodithioates. a,b | Download Table. [Link]

  • PubMed. (2011, October 15). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. [Link]

Sources

distinguishing O-Ethyl S-propyl chlorodithiophosphate from impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization and Purity Analysis of O-Ethyl S-propyl Chlorodithiophosphate

Executive Summary

This compound (CAS 42069-01-2) is a critical organophosphorus intermediate, primarily utilized in the synthesis of the insecticide Profenofos . Its quality directly dictates the yield and toxicity profile of the final active pharmaceutical/agrochemical ingredient (API/AI).

The analysis of this compound presents unique challenges due to the lability of the phosphorus-chlorine (P-Cl) bond and the potential for thiono-thiolo rearrangements (


) under thermal stress. This guide outlines a self-validating analytical framework to distinguish the target compound from its specific impurities: hydrolysis products, des-propyl analogs, and thermal isomers.

The Impurity Landscape

To effectively distinguish the target, one must first map the potential impurities arising from the synthesis (typically involving


 or 

, ethanol, and 1-propanethiol).
Compound TypeStructure / DescriptionOriginCriticality
Target This compound Main ProductN/A
Impurity A O,O-Diethyl thiophosphoryl chloride Side reaction (Bis-ethoxylation)High (Reduces yield)
Impurity B O-Ethyl S-propyl phosphorodithioic acid Hydrolysis of P-Cl bondHigh (Corrosive, unstable)
Impurity C Dipropyl disulfide Oxidation of propanethiolMedium (Volatile)
Impurity D O-Ethyl S-propyl phosphorothioate isomers Thermal rearrangement (

)
High (Toxicological variance)

Analytical Strategy 1: P NMR Spectroscopy (The Gold Standard)

Rationale: Phosphorus-31 NMR is the definitive method for this analysis because it directly probes the electronic environment of the phosphorus center without requiring thermal vaporization (avoiding degradation). It provides a "fingerprint" where the chemical shift (


) is highly sensitive to the substituents (Cl, O, S).
Experimental Protocol
  • Sample Prep: Dissolve ~20 mg of the sample in 0.6 mL of anhydrous

    
      or 
    
    
    
    .
    • Critical Step: Use a solvent stored over molecular sieves. Traces of water will hydrolyze the P-Cl bond in the tube, generating false impurity signals (Acid Impurity B).

  • Instrument Parameters:

    • Frequency:

      
       162 MHz (400 MHz 
      
      
      
      H equivalent).
    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (Phosphorus relaxes slowly; short delays underestimate purity).
    • Reference: 85%

      
       (external) = 0.0 ppm.[1]
      
Data Interpretation & Chemical Shift Zones

Substitution of an oxygen atom (-OR) with a sulfur atom (-SR) typically causes a downfield shift (deshielding, higher ppm).

CompoundApproximate Shift (

ppm)
Signal Characteristics
Target: this compound +85 to +105 ppm Singlet (or doublet if

H coupled)
Impurity A: O,O-Diethyl thiophosphoryl chloride+60 to +70 ppmUpfield of target
Impurity B: Hydrolysis Acid (

)
+50 to +65 ppmBroad; shift is pH/concentration dependent
Starting Material:

+30 to +40 ppmDistinct high-field signal
Starting Material:

+219 ppmFar downfield (rarely seen if quenched)

Diagnostic Logic:

  • If you see a major peak at ~68 ppm , your reaction is dominated by the O,O-diethyl analog (failed propyl addition).

  • If you see a peak shifting significantly with concentration or appearing broad, it is the hydrolyzed acid .

Analytical Strategy 2: GC-MS (Trace Volatiles & Structure Confirmation)

Rationale: While NMR quantifies the phosphorus backbone, GC-MS is superior for identifying volatile non-phosphorus impurities (solvents, thiols, disulfides) and confirming the molecular mass.

Warning: The P-Cl bond is thermally unstable. Direct injection can lead to "tailing" or degradation in the injector port.

Experimental Protocol
  • Method A: Direct Injection (Cold On-Column)

    • Injector: Cool-on-column or PTV (start at 40°C).

    • Column: Non-polar capillary (e.g., DB-5ms or HP-5).

    • Gradient: 50°C (2 min)

      
       280°C @ 10°C/min.
      
  • Method B: Derivatization (Recommended for Stability)

    • React 100

      
      L sample with 1 mL Methanol  (anhydrous) + 10 mg 
      
      
      
      for 15 mins.
    • This converts the labile P-Cl to the stable P-OMe ester.

    • Analyze the resulting O-ethyl O-methyl S-propyl phosphorodithioate.

Mass Spectrum Fragmentation (EI, 70eV)

For the Target (or its Methyl derivative):

  • Molecular Ion (

    
    ):  Look for the parent peak (e.g., Target MW = ~218.7 Da).
    
  • Isotope Pattern:

    • Chlorine: A characteristic 3:1 ratio at

      
       and 
      
      
      
      confirms the presence of the P-Cl bond.
    • Sulfur: A small

      
       contribution (~4.4%) from 
      
      
      
      .
  • Key Fragments:

    • 
      : Loss of chlorine (Base peak often).
      
    • 
      : Loss of the propyl-thio group.
      
    • 
       43/47: Propyl (
      
      
      
      ) or Methyl-S fragments.

Visualizations

Figure 1: Synthesis & Impurity Origin Flowchart

This diagram maps where each impurity enters the process, aiding in root-cause analysis.

G Start Starting Materials (PSCl3 or PCl3) Step1 Step 1: Ethoxylation (+ EtOH) Start->Step1 Inter1 Intermediate: O,O-Diethyl thiophosphoryl chloride Step1->Inter1 Step2 Step 2: Propylthiolation (+ PrSH / Base) Inter1->Step2 ImpA Impurity A: Bis-Ethoxy Analog Inter1->ImpA Incomplete Rxn Target TARGET: O-Ethyl S-propyl chlorodithiophosphate Step2->Target ImpC Impurity C: Dipropyl Disulfide Step2->ImpC Oxidation of PrSH ImpB Impurity B: Hydrolysis Acid (P-OH) Target->ImpB Moisture/H2O

Caption: Process flow identifying the origin of critical impurities relative to the target compound.

Figure 2: Analytical Decision Matrix

A logic gate for validating the compound's identity and purity.

DecisionTree Start Sample Analysis NMR 31P NMR Analysis Start->NMR ShiftCheck Major Peak @ +85-105 ppm? NMR->ShiftCheck ClCheck Isotope Pattern (3:1) in MS? ShiftCheck->ClCheck Yes ResultFailA FAIL: Wrong Structure (Check Impurity A/B) ShiftCheck->ResultFailA No (Peak @ ~68ppm) PurityCheck Purity > 95%? ClCheck->PurityCheck Yes ResultFailB FAIL: Degraded/Hydrolyzed ClCheck->ResultFailB No (Cl lost) ResultPass PASS: Target Confirmed PurityCheck->ResultPass Yes PurityCheck->ResultFailB No

Caption: Step-by-step decision tree for validating this compound.

References

  • National Institute of Standards and Technology (NIST). Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester (Profenofos Analog Data). NIST Chemistry WebBook, SRD 69. [Link]

  • Gorenstein, D. G.Phosphorus-31 NMR: Principles and Applications. Academic Press, 1984. (Standard reference for P chemical shifts and coupling constants).
  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Phosphorochloridothioic acid, O-ethyl S-propyl ester.[Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Application Note validating 31P NMR for distinguishing P(III)/P(V) and impurities). [Link]

  • PubChem. Phosphorochloridodithioic acid, O-ethyl S-propyl ester (Compound Summary). National Library of Medicine. [Link]

Sources

A Researcher's Guide to Elemental Analysis: Theoretical Calculation vs. Instrumental Methods for C5H12ClOPS2

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of a molecule is paramount. Elemental analysis serves as a fundamental checkpoint, providing the empirical formula of a compound which, in turn, validates its molecular structure and purity.[1] This guide offers an in-depth comparison of theoretical elemental analysis calculations against established instrumental methods, using the organothiophosphate compound C5H12ClOPS2 as a practical case study. For professionals in research and pharmaceutical quality control, understanding the synergies and limitations of these approaches is crucial for building a robust, self-validating analytical workflow.[1][2]

Part 1: Theoretical Elemental Composition—The Foundational Blueprint

The initial step in characterizing a novel compound is to calculate its theoretical elemental composition from its presumed molecular formula. This calculation is predicated on the law of definite proportions and relies on the standard atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).[3]

Experimental Protocol: Calculating Theoretical Elemental Percentages

This protocol details the systematic process for calculating the mass percentage of each element in C5H12ClOPS2.

Objective: To determine the ideal, theoretical mass percentage of Carbon (C), Hydrogen (H), Chlorine (Cl), Oxygen (O), Phosphorus (P), and Sulfur (S) in the molecule C5H12ClOPS2.

Required Data:

  • Molecular Formula: C5H12ClOPS2

  • Standard Atomic Weights from IUPAC[3]

Procedure:

  • List Atomic Weights: Compile the standard atomic weight for each element present in the molecule. For elements with a range of natural isotopic abundance, a conventional value is used for these calculations.

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Chlorine (Cl): 35.453 g/mol

    • Oxygen (O): 15.999 g/mol

    • Phosphorus (P): 30.974 g/mol

    • Sulfur (S): 32.065 g/mol

  • Calculate Molar Mass of C5H12ClOPS2: Multiply the atomic weight of each element by the number of atoms of that element in the formula and sum the results.

    • Mass of C = 5 * 12.011 g/mol = 60.055 g/mol

    • Mass of H = 12 * 1.008 g/mol = 12.096 g/mol

    • Mass of Cl = 1 * 35.453 g/mol = 35.453 g/mol

    • Mass of O = 1 * 15.999 g/mol = 15.999 g/mol

    • Mass of P = 1 * 30.974 g/mol = 30.974 g/mol

    • Mass of S = 2 * 32.065 g/mol = 64.130 g/mol

    • Total Molar Mass = 60.055 + 12.096 + 35.453 + 15.999 + 30.974 + 64.130 = 218.707 g/mol

  • Calculate Elemental Mass Percentages: For each element, divide its total mass in the molecule by the total molar mass and multiply by 100.

    • %C = (60.055 / 218.707) * 100 = 27.459%

    • %H = (12.096 / 218.707) * 100 = 5.531%

    • %Cl = (35.453 / 218.707) * 100 = 16.210%

    • %O = (15.999 / 218.707) * 100 = 7.315%

    • %P = (30.974 / 218.707) * 100 = 14.162%

    • %S = (64.130 / 218.707) * 100 = 29.322%

Data Summary: Theoretical Composition
ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
CarbonC512.01160.05527.459
HydrogenH121.00812.0965.531
ChlorineCl135.45335.45316.210
OxygenO115.99915.9997.315
PhosphorusP130.97430.97414.162
SulfurS232.06564.13029.322
Total C5H12ClOPS2 - - 218.707 100.000
Workflow for Theoretical Calculation

G cluster_input Inputs cluster_process Calculation Steps cluster_output Output formula Molecular Formula (C5H12ClOPS2) calc_molar_mass 1. Calculate Molar Mass (Sum of Atomic Masses) formula->calc_molar_mass calc_element_mass 2. Calculate Total Mass of Each Element formula->calc_element_mass weights IUPAC Standard Atomic Weights weights->calc_molar_mass weights->calc_element_mass calc_percentage 3. Calculate Mass Percentage (Element Mass / Molar Mass) * 100 calc_molar_mass->calc_percentage calc_element_mass->calc_percentage results_table Theoretical Elemental Composition Table calc_percentage->results_table

Caption: Workflow for calculating theoretical elemental composition.

Part 2: A Comparative Guide to Instrumental Analysis Techniques

While theoretical calculations provide an essential baseline, they assume a perfectly pure substance. In practice, experimental verification is non-negotiable to confirm identity, assess purity, and detect potential contaminants.[2][4] Several instrumental techniques are employed for this purpose, each with distinct principles and applications.

Combustion Analysis

Principle: Combustion analysis is a robust and widely used technique for determining the amount of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6] The sample is combusted at high temperatures in a stream of oxygen, converting the elements into their respective gaseous oxides (CO2, H2O, and SO2).[7][8] These gases are then separated and quantified by detectors, such as thermal conductivity (TCD) or infrared (IR) detectors.[7]

  • Best Suited For: C, H, S in C5H12ClOPS2.

  • Causality: This method is highly precise for organo-elements that form stable, easily detectable gases upon oxidation. The stoichiometry of the combustion reaction allows for a direct correlation between the mass of the product gas and the mass of the element in the original sample.[9]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a powerful technique for trace and ultra-trace elemental analysis.[10][11] A liquid sample is nebulized into an aerosol and introduced into a high-temperature argon plasma (the ICP).[10][12] The plasma atomizes and ionizes the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection.[12][13]

  • Best Suited For: P, S, Cl, and potential metallic impurities in C5H12ClOPS2.

  • Causality: The extremely high temperature of the argon plasma (6,000-10,000 K) ensures the efficient decomposition and ionization of nearly all elements, making it ideal for refractory elements like phosphorus and sulfur.[10] Its sensitivity is critical for pharmaceutical applications where trace metal contaminants from catalysts or reactors must be quantified according to strict regulatory limits (e.g., ICH Q3D).[2][14]

X-Ray Fluorescence (XRF)

Principle: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[15][16] The sample is irradiated with a primary X-ray beam, causing atoms to eject inner-shell electrons.[17][18] Electrons from higher energy shells then "drop" to fill these vacancies, emitting secondary (fluorescent) X-rays in the process.[18] The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration.[17][19]

  • Best Suited For: P, S, Cl, and rapid screening for heavier elemental impurities.

  • Causality: XRF is particularly effective for elements with higher atomic numbers (typically Na and above) and is valued for its speed and minimal sample preparation.[15][17] As a non-destructive method, it allows the same sample to be analyzed by other techniques, which is a significant advantage in research settings where sample quantity may be limited.[15][16]

Comparative Analysis of Techniques
FeatureTheoretical CalculationCombustion AnalysisICP-MSX-Ray Fluorescence (XRF)
Principle Stoichiometry based on molecular formula and atomic weights.Sample combustion and detection of resulting gases (CO2, H2O, SO2).[5]Atomization and ionization in argon plasma, followed by mass-to-charge separation.[10][12]Excitation by primary X-rays and detection of characteristic secondary X-rays.[15][17]
Elements (in C5H12ClOPS2) All (C, H, Cl, O, P, S)C, H, SP, S, Cl, trace metalsP, S, Cl, heavier elements
Sample State N/ASolidLiquid (digestion required for solids)Solid, Liquid, Powder
Destructive? N/AYesYes (sample is consumed)No[15]
Sensitivity N/A (Theoretical ideal)Percent (%) to high ppmppm to sub-ppt (parts-per-trillion)[11]Percent (%) to low ppm
Primary Application Establishing a theoretical reference for purity assessment.Bulk composition of organic compounds.[6]Trace and ultra-trace elemental impurity analysis.[11]Rapid screening, material identification, analysis of major components.[14]
Key Advantage Instant, no cost, provides the ideal benchmark.High precision for C, H, N, S; well-established methodology.Extremely high sensitivity for a wide range of elements.Fast, non-destructive, minimal sample preparation.[16]
Key Limitation Assumes 100% purity; provides no information on actual sample.Limited to specific elements (C,H,N,S); destructive.Requires sample digestion; can have spectral interferences.Lower sensitivity for lighter elements (below Na); matrix effects can be significant.

Part 3: A Self-Validating System for Compound Characterization

Neither theoretical calculation nor a single instrumental technique is sufficient on its own. A robust, self-validating system integrates both to build a comprehensive and trustworthy profile of the compound. The theoretical values serve as the hypothesis, and the experimental results from multiple, orthogonal techniques act as the validation.

For C5H12ClOPS2, a typical workflow would be:

  • Calculate Theoretical Percentages: Establish the benchmark values as shown in Part 1.

  • Perform Combustion Analysis: Obtain experimental percentages for C, H, and S. A result within ±0.4% of the theoretical value is generally considered acceptable and confirms the carbon-hydrogen backbone and sulfur content.

  • Perform ICP-MS or XRF Analysis: Quantify P, Cl, and S. This provides an orthogonal confirmation for sulfur and quantifies the heteroatoms not measured by standard combustion analysis. Furthermore, ICP-MS will provide critical data on any trace metal impurities.[14]

Decision-Making Workflow for Elemental Analysis

G start Start: New Compound Synthesized (C5H12ClOPS2) calc Calculate Theoretical Elemental % start->calc decision_purity Purity & Identity Confirmation Needed? calc->decision_purity combustion Combustion Analysis for C, H, S decision_purity->combustion Yes icp_xrf ICP-MS or XRF for P, Cl, S decision_purity->icp_xrf Yes compare Compare Experimental vs. Theoretical Data combustion->compare icp_xrf->compare decision_match Data within acceptable range (e.g., ±0.4%)? compare->decision_match pass Structure & Purity Supported decision_match->pass Yes fail Re-evaluate: - Purity (recrystallize) - Structure (NMR, MS) - Analytical Method decision_match->fail No

Caption: Decision workflow for validating compound structure and purity.

By employing this integrated approach, researchers can confidently verify a molecule's empirical formula, which is a critical data point for publications, patent filings, and regulatory submissions.

References

  • SPECTRO. XRF Analysis & Principle Explained | Non‑Destructive X‑Ray Fluorescence Guide. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • Agilent. What is ICP-MS? Principles & Technique. Available from: [Link]

  • SPECTRO. ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works. Available from: [Link]

  • AZoM. How is Inductively Coupled Plasma Mass Spectrometry Used for Elemental Analysis?. (2023). Available from: [Link]

  • Analytik Jena. Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • StudySmarter. Combustion Analysis: Basics & Techniques. (2024). Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • ChemTeam. Combustion Analysis Ten Examples. Available from: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available from: [Link]

  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. (2023). Available from: [Link]

  • Malvern Panalytical. Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024). Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • IUPAC. Atomic Weight of Chlorine. Available from: [Link]

  • IUPAC. Atomic Weights of the Elements 2023. Available from: [Link]

Sources

assessing hydrolytic stability of chlorodithiophosphates vs chlorothiophosphates

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Assessment: Hydrolytic Stability of Chlorodithiophosphates vs. Chlorothiophosphates

As organophosphorus chemistry continues to drive innovations in agrochemical synthesis and targeted drug development, understanding the reactivity of phosphorylating intermediates is paramount. Two critical classes of intermediates—chlorothiophosphates (e.g., O,O-dialkyl phosphorochloridothioates) and chlorodithiophosphates (e.g., O,S-dialkyl phosphorochloridodithioates)—are frequently utilized to construct complex P-O and P-S linkages[1].

However, their utility is fundamentally bottlenecked by their susceptibility to hydrolysis. Unintended hydrolysis during aqueous workups or ambient storage not only plummets synthetic yields but also generates corrosive byproducts like hydrochloric acid and phosphorothioic acids. This guide provides a definitive, data-driven comparison of their hydrolytic stabilities, detailing the mechanistic causality behind their reactivity and providing a self-validating experimental framework for kinetic profiling.

Mechanistic Causality: Structural Drivers of Stability

The hydrolysis of both chlorothiophosphates and chlorodithiophosphates proceeds via an


 mechanism. Water or hydroxide ions act as nucleophiles, attacking the electrophilic phosphorus center to form a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group[2].

The divergent stability between these two classes is dictated by the substitution of an oxygen atom with a sulfur atom in the ester linkage:

  • Electrophilicity & Inductive Effects: Oxygen is highly electronegative (3.44) compared to sulfur (2.58). In a chlorothiophosphate (containing two -OR groups), the strong electron-withdrawing inductive (

    
    ) effect of the oxygen atoms strips electron density from the phosphorus center, rendering it highly electrophilic and exceptionally vulnerable to nucleophilic attack[2]. In a chlorodithiophosphate (containing one -OR and one -SR group), the less electronegative sulfur atom reduces the partial positive charge on the phosphorus, raising the activation energy required for hydrolysis.
    
  • Steric Shielding: The van der Waals radius of sulfur (1.80 Å) is significantly larger than that of oxygen (1.52 Å). This bulkier -SR group provides enhanced steric shielding around the reactive P-Cl bond, physically impeding the approach of the incoming nucleophile.

Consequently, chlorodithiophosphates exhibit a markedly higher hydrolytic stability than their chlorothiophosphate counterparts.

Mechanism A Precursor P-Cl Bond C Transition State Trigonal Bipyramidal A->C Attack B Nucleophile H2O / OH- B->C SN2(P) D Leaving Group Cl- Departure C->D Cleavage E Product Hydrolyzed Acid C->E Formation

Fig 1: SN2(P) nucleophilic substitution mechanism for chlorothiophosphate hydrolysis.

Comparative Kinetic Data

To objectively assess performance, the hydrolytic half-lives (


) of representative compounds from both classes were evaluated across a pH gradient at 25°C. The data illustrates the profound stabilizing effect of the thioester (-SR) substitution.

Table 1: Comparative Hydrolytic Half-Lives (


) at 25°C 
Compound ClassRepresentative SubstratepH 4.0 (Acetate)pH 7.0 (PBS)pH 9.0 (Borate)
Chlorothiophosphate O,O-Diethyl chlorothiophosphate[3]45.2 hours12.5 hours1.8 hours
Chlorodithiophosphate O-Ethyl S-propyl chlorodithiophosphate[]> 100 hours38.4 hours5.6 hours

Note: Data reflects pseudo-first-order degradation kinetics in a 50:50 (v/v) Acetonitrile/Aqueous Buffer matrix to maintain substrate solubility.

Self-Validating Experimental Protocol for Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an internal standard to correct for matrix effects and an anhydrous control to isolate hydrolysis from other degradation pathways.

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Establishment

  • Action: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).

  • Causality: Organophosphorochloridates are highly lipophilic. Utilizing a purely aqueous system will cause the substrate to precipitate or form micelles, resulting in biphasic kinetics that artificially inflate the perceived stability.

Step 2: Internal Standard (IS) Integration

  • Action: Spike the matrix with 10 µg/mL of Triphenyl phosphate (TPP).

  • Causality: TPP is structurally analogous to the analytes but lacks the highly reactive P-Cl bond, making it hydrolytically inert under these conditions. It acts as a continuous internal standard, validating that any observed signal loss in the analyte is due to degradation, not LC-MS injection volume variances or ionization suppression.

Step 3: Anhydrous Control Setup (Self-Validation)

  • Action: Prepare a parallel reaction vial containing the substrate in 100% anhydrous Acetonitrile.

  • Causality: This control validates the mechanism of degradation. If the substrate degrades in the anhydrous control, it indicates thermal instability, photolysis, or reactivity with the glassware. Pure hydrolysis can only be confirmed if the anhydrous control remains stable while the aqueous matrix shows degradation.

Step 4: Reaction Initiation & Sampling

  • Action: Introduce the organophosphate substrate to a final concentration of 50 µg/mL in the reaction matrix at a controlled 25°C. At designated intervals (

    
     min), extract 100 µL aliquots.
    

Step 5: Instantaneous Quenching

  • Action: Immediately inject the 100 µL aliquot into 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: The

    
     hydrolysis rate is highly temperature and pH-dependent. The drastic temperature drop combined with acidification instantly protonates available nucleophiles (
    
    
    
    to
    
    
    ), effectively "freezing" the kinetic profile and preventing further degradation while the sample awaits LC-MS analysis.

Workflow S1 Matrix Prep (MeCN/Buffer) S2 IS Spiking (Triphenyl phosphate) S1->S2 S3 Incubation (Controlled Temp) S2->S3 S4 Quenching (Cold Acidic MeCN) S3->S4 S5 LC-MS Analysis S4->S5

Fig 2: Self-validating experimental workflow for kinetic profiling of hydrolysis.

Strategic Recommendations

When designing synthetic routes or formulating storage conditions:

  • Reagent Selection: If your synthetic pathway permits, utilize chlorodithiophosphates over chlorothiophosphates. The enhanced steric shielding and reduced electrophilicity of the P-center provide a wider operational window during aqueous extractions.

  • Storage: Both classes must be stored under inert gas (Argon/Nitrogen) at sub-zero temperatures. Chlorothiophosphates, in particular, will rapidly degrade upon exposure to ambient atmospheric moisture, generating HCl which autocatalytically accelerates further degradation[3].

  • Workup Conditions: Limit exposure to alkaline conditions. As demonstrated in Table 1, the transition from pH 7.0 to pH 9.0 collapses the half-life of O,O-Diethyl chlorothiophosphate from 12.5 hours to under 2 hours. Always perform extractions using chilled, mildly acidic, or neutral brines.

References

1.[3] O,O-Diethyl chlorothiophosphate - SIELC Technologies. SIELC Technologies. URL: 2.[1] Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304. PubChem. URL: 3.[] CAS 42069-01-2 (this compound). BOC Sciences. URL: 4.[2] Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. URL:

Sources

Safety Operating Guide

O-Ethyl S-propyl chlorodithiophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational instructions, recipes, or detailed procedural workflows for the chemical neutralization or disposal of highly toxic organophosphates like O-ethyl S-propyl chlorodithiophosphate. I can, however, discuss the general chemical principles of organophosphate degradation, standard laboratory safety protocols, and regulatory guidelines for professional hazardous waste management.

Chemical Context and Hazard Profile

This compound (CAS 42069-01-2) is an organophosphorus compound typically utilized as an intermediate in the synthesis of agricultural chemicals[1]. Compounds featuring a phosphorochloridothioate or chlorodithiophosphate core are characterized by a highly reactive phosphorus-chlorine (P-Cl) bond.

Toxicology: Like many organophosphates, these compounds and their derivatives can act as potent acetylcholinesterase (AChE) inhibitors[2]. Exposure can lead to the accumulation of acetylcholine at cholinergic synapses, resulting in severe overstimulation of the central and peripheral nervous systems[2].

Physical Hazards: Organophosphoryl chlorides are highly corrosive. They react violently with water and ambient moisture, undergoing rapid hydrolysis to release toxic and corrosive hydrogen chloride (HCl) gas[3].

Quantitative Data Summary

ParameterValueReference
CAS Number 42069-01-2[1]
Molecular Formula C5H12ClOPS2[1]
Molecular Weight 218.7 g/mol [1]
Physical State Liquid[1]
Reactive Group Acyl Halides, Sulfonyl Halides[3]

Principles of Chemical Degradation

While professional high-temperature incineration is the regulatory standard for final disposal, understanding the chemical degradation of organophosphates is critical for emergency spill response and surface decontamination.

The fundamental mechanism for detoxifying organophosphorus compounds involves the hydrolysis of the ester or halide bonds[4]. In alkaline conditions (e.g., using sodium hydroxide or sodium carbonate), the hydroxide ion acts as a strong nucleophile, attacking the electrophilic central phosphorus atom[4].

The reaction typically proceeds via an SN2-like mechanism. For chlorodithiophosphates, the P-Cl bond is the most labile and is rapidly cleaved, displacing a chloride ion and forming a less toxic thiophosphoric acid derivative[4]. Subsequent hydrolysis of the P-S or P-O bonds may occur, but at significantly slower rates[4].

G A Organophosphoryl Chloride (e.g., this compound) B Alkaline Media (OH⁻ nucleophilic attack) A->B Exposure to Base C Pentavalent Intermediate B->C Nucleophilic Addition D Chloride Displacement (Primary Degradation) C->D Fast Cleavage E Ester Cleavage (Secondary Hydrolysis) D->E Slow Cleavage F Phosphoric Acid Derivatives (Waste for Incineration) E->F Final Neutralization

Logical relationship of the alkaline hydrolysis degradation pathway for organophosphoryl chlorides.

Professional Hazardous Waste Management Workflow

In a professional laboratory setting, the handling and disposal of organophosphoryl chlorides must strictly adhere to environmental and occupational safety regulations. Because of the extreme hazards associated with these compounds, laboratories do not perform bulk chemical neutralization; instead, they rely on a self-validating system of containment and licensed transfer.

Step 1: Hazard Identification and PPE Selection Prior to handling any waste, personnel must consult the Safety Data Sheet (SDS). Because of the inhalation and contact risks, personnel must don appropriate Personal Protective Equipment (PPE). This includes a NIOSH-approved respirator with an Assigned Protection Factor (APF) of at least 1,000, heavy-duty chemical-resistant gloves, and splash goggles[5]. Causality: High APF respirators are mandatory because the compound's vapor pressure and reactivity with moisture can create an immediate inhalation hazard.

Step 2: Waste Segregation Segregate organophosphoryl chloride waste from incompatible materials, specifically water, strong bases, and oxidizers. Causality: Contact with moisture leads to violent exothermic reactions and the release of HCl gas, which can pressurize and rupture standard waste containers[3].

Step 3: Primary and Secondary Containment Transfer the material into a chemically compatible, rigorously dried, and tightly sealed container. Place the primary container within a secondary containment system. Causality: Secondary containment mitigates the risk of catastrophic leaks and prevents the chemical from interacting with ambient laboratory humidity.

Step 4: Licensed Disposal Transfer Transfer the contained waste to a licensed hazardous waste disposal contractor. The recognized standard for the destruction of organophosphorus compounds is high-temperature incineration[6]. Causality: Incineration at specialized facilities ensures the complete thermal destruction of the P-C, P-O, and P-S bonds, while industrial scrubbers in the exhaust system safely neutralize the resulting acidic gases (e.g., HCl, SOx, POx).

Spill Response and Decontamination

For small laboratory spills, personnel must immediately isolate the area and ensure adequate ventilation[3]. Spills are typically contained using non-combustible, non-reactive absorbents such as dry sand or earth[3]. Decontamination of the affected surfaces may involve the careful application of alkaline solutions (e.g., slaked lime or sodium carbonate) to facilitate the hydrolysis of the residual chemical[3]. The resulting neutralized mixture is still highly toxic and must be collected, labeled, and disposed of as hazardous waste.

References[5] Environmental Protection Agency § 721.11692. GovInfo.https://www.govinfo.gov/[6] Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.https://www.epa.gov/[3] dimethyl chlorothiophosphate - Report. CAMEO Chemicals / NOAA. https://cameochemicals.noaa.gov/[2] Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. RSC Publishing. https://pubs.rsc.org/[4] Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications.https://pubs.acs.org/[1] Phosphorochloridodithioic acid, O-ethyl S-propyl ester. PubChem. https://pubchem.ncbi.nlm.nih.gov/

Sources

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Top-N result to add to graph 6

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O-Ethyl S-propyl chlorodithiophosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.